molecular formula C10H13BrO B051939 4-Bromo-5-isopropyl-2-methylbenzenol CAS No. 121665-99-4

4-Bromo-5-isopropyl-2-methylbenzenol

Cat. No.: B051939
CAS No.: 121665-99-4
M. Wt: 229.11 g/mol
InChI Key: YDZJYFWYHBUUKA-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-2-methylbenzenol, also known as 4-Bromo-5-isopropyl-2-methylbenzenol, is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-isopropyl-2-methylbenzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-isopropyl-2-methylbenzenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZJYFWYHBUUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377340
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121665-99-4
Record name 4-Bromo-2-methyl-5-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regioselective Synthesis of 4-Bromo-5-isopropyl-2-methylbenzenol

Executive Summary

This technical guide details the regioselective bromination of Carvacrol (5-isopropyl-2-methylphenol) to synthesize 4-Bromo-5-isopropyl-2-methylbenzenol . Unlike its isomer 4-bromothymol, this specific congener requires precise control over electrophilic aromatic substitution (EAS) to prevent ortho-substitution at the sterically congested C6 position.

This protocol utilizes N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile/DMF), a method superior to elemental bromine (


) regarding atom economy, safety, and regiochemical fidelity.

Key Applications:

  • Pharmacophore Development: Precursor for Suzuki-Miyaura cross-coupling in antibiotic discovery.

  • Antimicrobial Agents: Enhanced lipophilicity compared to parent carvacrol.

  • Total Synthesis: Functional handle for further ring elaboration.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Bromo-5-isopropyl-2-methylbenzenol
Common Name 4-Bromocarvacrol
Molecular Formula

Molecular Weight 229.11 g/mol
Appearance Viscous pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in

Precursor Carvacrol (Natural or Synthetic)

Retrosynthetic Analysis & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The phenolic hydroxyl group (-OH) at C1 is the strongest activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

  • C2: Blocked by the methyl group.

  • C6 (Ortho): Sterically hindered by the adjacent -OH and the bulky isopropyl group at C5.

  • C4 (Para): The most accessible site, flanked by a proton (C3) and the isopropyl group (C5).

Mechanistic Pathway: The reaction proceeds via the formation of a bromonium ion complex or direct electrophilic attack by polarized bromine species generated from NBS.

ReactionScheme cluster_conditions Conditions: ACN, 0°C to RT Carvacrol Carvacrol (Substrate) TS σ-Complex (Intermediate) Carvacrol->TS + Br+ (from NBS) NBS NBS (Reagent) NBS->TS Product 4-Bromocarvacrol (Target) TS->Product - H+ Succinimide Succinimide (Byproduct) TS->Succinimide

Figure 1: Mechanistic pathway for the bromination of Carvacrol using NBS.

Experimental Protocol

Safety Warning: NBS is an irritant. Brominated phenols can be corrosive. Perform all operations in a fume hood.

Reagents:
  • Carvacrol (>98% purity)

  • N-Bromosuccinimide (NBS) (Recrystallized from water if yellow/degraded)

  • Acetonitrile (ACN) (HPLC Grade)

  • Sodium Thiosulfate (

    
    )
    
  • Ethyl Acetate (EtOAc) / Hexanes

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 10.0 mmol (1.50 g) of Carvacrol in 20 mL of Acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice bath. Low temperature improves regioselectivity by reducing kinetic energy, favoring the thermodynamic para-product.

  • Bromination:

    • Add 10.5 mmol (1.87 g, 1.05 eq) of NBS portion-wise over 15 minutes. Note: Do not dump all at once; exothermic control is vital.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours . Monitor via TLC (Hexane:EtOAc 9:1). The starting material (

      
      ) should disappear, replaced by a slightly less polar spot.
      
  • Quenching & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most ACN.

    • Redissolve the residue in 50 mL EtOAc .

    • Wash with 20 mL saturated

      
        (to remove excess bromine/oxidants).
      
    • Wash with 20 mL water followed by 20 mL brine .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification:

    • The crude residue often contains succinimide.

    • Method A (Flash Column): Silica gel chromatography eluting with 0-5% EtOAc in Hexanes.

    • Method B (Crystallization): If solid, recrystallize from cold hexanes.

Workflow Start Start: Carvacrol + ACN Cool Cool to 0°C Start->Cool AddNBS Add NBS (1.05 eq) Portion-wise Cool->AddNBS React Stir RT (2-4h) Monitor TLC AddNBS->React Quench Quench: Na2S2O3 Extract: EtOAc React->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify Final Pure 4-Bromocarvacrol Purify->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To ensure the product is 4-bromo (para) and not 6-bromo (ortho), NMR analysis is critical.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-7.3 ppm (s, 1H):  Aromatic proton at C3 or C6. In the product, the para-proton is gone. You should see two singlets (or weak doublets) for the remaining isolated aromatic protons (C3 and C6).
      
    • 
       5.0-5.5 ppm (s, 1H):  Phenolic -OH (exchangeable).
      
    • 
       3.1-3.3 ppm (sept, 1H):  Isopropyl CH.
      
    • 
       2.2-2.3 ppm (s, 3H):  Methyl group.
      
    • 
       1.1-1.2 ppm (d, 6H):  Isopropyl methyls.
      
  • Key Diagnostic: The loss of the AB splitting pattern typical of the 1,2,4-substituted ring of Carvacrol. The product will show two aromatic singlets (para to each other across the ring, but chemically non-equivalent).

Troubleshooting & Optimization

IssueProbable CauseSolution
Polybromination Excess NBS or high tempStrictly control NBS equivalents (1.0-1.05) and keep at 0°C initially.
Ortho-isomer (C6) Solvent polarity issuesUse ACN or add catalytic Mandelic Acid to enhance regioselectivity [1].
Low Yield Incomplete conversionExtend reaction time; ensure NBS is fresh (white, not yellow).

References

  • Baker, S. I., et al. (2022).[2] "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives."[3] The Journal of Organic Chemistry. Available at: [Link][3]

  • PubChem. (2024).[4] "4-Bromo-2-methyl-5-(propan-2-yl)phenol Compound Summary." National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "N-Bromosuccinimide (NBS) in Organic Synthesis." Available at: [Link]

Sources

A Technical Guide to Regioselective Synthesis of Polysubstituted Phenols: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The precise control of substituent placement on a phenolic core is a foundational challenge in modern organic synthesis, directly impacting the biological activity and material properties of target molecules. Polysubstituted phenols are privileged scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] This technical guide moves beyond classical electrophilic substitution to provide researchers, scientists, and drug development professionals with an in-depth analysis of contemporary, high-regioselectivity strategies. We will explore the mechanistic underpinnings and practical applications of Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed C-H Functionalization, Dearomatization-Rearomatization tactics, and Cycloaddition/Aromatization reactions. Each section is grounded in authoritative literature and includes detailed experimental protocols to bridge theory with practice.

The Fundamental Challenge: Overcoming the Innate Reactivity of the Phenolic Ring

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing substituent for Electrophilic Aromatic Substitution (EAS). This is a direct consequence of the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system, thereby stabilizing the positively charged Wheland intermediate (arenium ion) formed during the attack of an electrophile.[2][3] The resonance structures show a buildup of electron density at the ortho and para positions, making them the primary sites of reaction.[4]

While fundamental, this innate reactivity presents significant challenges for the synthesis of specific polysubstituted isomers:

  • Mixtures of Products: EAS on an unsubstituted phenol typically yields a mixture of ortho and para isomers, which often require difficult chromatographic separation.[5]

  • Polysubstitution: The strong activating nature of the hydroxyl group can lead to multiple substitutions on the ring, which is often undesirable.

These limitations have driven the development of more sophisticated methodologies that can override the natural electronic bias of the phenol ring and achieve substitution at a single, desired position.

Caption: Resonance stabilization of intermediates in EAS of phenol.

Ortho-Selective Strategies: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is arguably the most robust and widely used strategy for achieving exclusive functionalization at the position adjacent to the hydroxyl group.[6] The core principle involves converting the phenol to a derivative bearing a Directed Metalation Group (DMG). This group coordinates with a strong organolithium base, delivering it to the proximal C-H bond for deprotonation (lithiation). The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles.[5][7]

The Role of the Directing Group

The choice of the DMG is critical. It must be able to coordinate the base, be stable to the reaction conditions, and ideally, be easily removed to regenerate the free phenol. Common DMGs for phenols include O-aryl carbamates and various ether protecting groups.[7][8] O-aryl carbamates are particularly effective but can be prone to anionic Fries rearrangement at higher temperatures, which can be a competing reaction pathway.[7]

Directing Group (R in Ph-O-R)Typical BaseTemp. (°C)AdvantagesDisadvantages
-CONEt₂ (Carbamate)s-BuLi/TMEDA-78Highly reliable, strong directing effect.Can undergo anionic Fries rearrangement.[7]
-CH₂OCH₃ (MOM ether)n-BuLi or t-BuLi0 to RTStable, good directing group.Deprotection requires acidic conditions.
-THP (Tetrahydropyranyl ether)n-BuLi or s-BuLi0Stable, provides a stable aryllithium.[8]Introduces a chiral center, acidic deprotection.
-SiMe₃ (Silyl ether)n-BuLi/TMEDA-78Easily installed and removed.Can be labile under basic conditions.[9]
Experimental Protocol: Ortho-Substitution of a Phenol via In Situ N-Silyl Carbamate Protection and Lithiation[10]

This procedure provides a high-yielding route to ortho-substituted phenols by avoiding the isolation of sensitive intermediates.

  • In Situ Protection: To a solution of the O-aryl N-isopropylcarbamate (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.1 equiv) in anhydrous diethyl ether at 0 °C, add triethylsilyl triflate (1.1 equiv) dropwise. Stir for 30 minutes. The byproduct TMEDA·HOTf precipitates.

  • Ortho-Lithiation: Cool the resulting suspension to -78 °C. Add n-butyllithium (1.1 equiv) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to generate the ortho-lithiated species.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 equiv) to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The N-silyl group is cleaved during this aqueous work-up.

  • Carbamate Cleavage: The resulting ortho-substituted O-aryl N-isopropylcarbamate is dissolved in methanol, and a solution of KOH (5.0 equiv) in water is added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is acidified with HCl and extracted to yield the pure ortho-substituted phenol.

DoM_Workflow A Start: Phenol B Protect Hydroxyl (e.g., form carbamate) A->B C Add Base (s-BuLi) & Ligand (TMEDA) at -78°C B->C D Directed ortho-Lithiation C->D E Add Electrophile (E+) D->E F Formation of ortho-Substituted Intermediate E->F G Aqueous Work-up F->G H Deprotect to Yield Final Product G->H

Caption: A generalized workflow for Directed ortho-Metalation (DoM).

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for forging new bonds directly onto the phenol scaffold.[10][11] These methods can offer regioselectivity that is complementary or orthogonal to classical approaches.

Ortho-C-H Functionalization: The Power of the Free Hydroxyl

Remarkably, the unprotected phenolic hydroxyl group can serve as an effective directing group in certain transition-metal-catalyzed reactions, particularly with palladium.[10][12] This approach obviates the need for protection-deprotection steps. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the acidic O-H proton is transferred to a basic ligand as the metal coordinates and cleaves the ortho C-H bond.

Remote C-H Functionalization: Accessing the Meta and Para Positions

Functionalizing the meta and para positions of phenols is a significant challenge because these sites are electronically disfavored and sterically remote from the hydroxyl group.[13]

  • Para-Selectivity: Achieving para selectivity often requires the installation of a long, removable directing group or "template" that positions the catalyst over the remote C-H bond.[14] In some cases, high para-selectivity can be achieved without a directing group by carefully tuning the steric properties of the catalyst's ligand and the phenol's protecting group.[15]

  • Meta-Selectivity: This remains one of the most difficult transformations. One innovative strategy involves an initial ortho-arylation using a Bi(V) reagent, which forms a dearomatized dienone intermediate. This intermediate then undergoes a Lewis acid-catalyzed 1,2-aryl migration (a dienone-phenol rearrangement) to furnish the meta-arylated product.[13]

Caption: Removable template for para-C-H functionalization.

Dearomatization-Rearomatization Strategies

A conceptually elegant approach to achieving regiocontrol involves a sequence of dearomatization followed by rearomatization.[16][17] This strategy temporarily disrupts the stable aromatic system to allow for a selective reaction, after which aromaticity is restored to yield the final substituted product.

A notable example is the palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols.[18][19] This process is believed to involve the oxidation of the primary alcohol to an aldehyde, which then undergoes an aldol-type reaction with the phenol. The key is a dearomatization step to form a cyclohexadienone intermediate, which then undergoes dehydration and tautomerization to rearomatize, ultimately yielding the ortho-alkylated phenol with water as the only byproduct.

Ring Construction for Absolute Regiocontrol: The Cycloaddition Approach

When complete and unambiguous control over the substitution pattern is required, building the aromatic ring from acyclic or non-aromatic precursors is the ultimate strategy.[20]

Diels-Alder/[4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for this purpose. A highly effective modern variant involves the [4+2] cycloaddition of a 3-hydroxypyrone (acting as the diene) with a substituted nitroalkene (acting as a masked alkyne dienophile).[21][22] The reaction proceeds through a cascade involving the initial cycloaddition, elimination of nitrous acid, and a retro-Diels-Alder reaction to extrude CO₂, leading to the formation of a highly substituted phenol. The regiochemistry is completely controlled by the substitution patterns of the starting pyrone and nitroalkene, allowing for the synthesis of even pentasubstituted phenols.[21]

Experimental Protocol: Synthesis of a Polysubstituted Phenol via [4+2] Cyclo-Condensation[22]

This protocol provides a one-step synthesis of a highly substituted phenol with complete regiochemical control.

  • Reaction Setup: In a sealed tube, combine the 3-hydroxypyrone derivative (1.0 equiv), the corresponding nitroalkene (1.2 equiv), and butylated hydroxytoluene (BHT, 0.1 equiv) as a radical inhibitor.

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the hydroxypyrone.

  • Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 150 °C for 16 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure, polysubstituted phenol.

Caption: General scheme for phenol synthesis via a Diels-Alder cascade.

Conclusion and Outlook

The synthesis of polysubstituted phenols has matured far beyond the confines of classical electrophilic aromatic substitution. The modern synthetic chemist now has a powerful and diverse toolkit to achieve virtually any desired substitution pattern with high regioselectivity. Directed ortho-metalation remains a workhorse for ortho-functionalization, while transition-metal-catalyzed C-H activation has opened new avenues for accessing previously challenging meta and para positions. For ultimate control, ring-forming strategies like the Diels-Alder reaction provide a programmable and unambiguous route to complex phenolic structures. The choice of strategy depends on the target molecule's specific substitution pattern, functional group tolerance, and scalability requirements. Future developments will likely focus on enhancing the catalytic efficiency and sustainability of these methods, including the use of photoredox and enzymatic catalysis, to further streamline the synthesis of these vital chemical entities.

References

  • Title: C–H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Non-directed highly para-selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand Source: ChemRxiv URL: [Link]

  • Title: Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols Source: PMC - NIH URL: [Link]

  • Title: Directed (ortho) Metallation Source: University of Liverpool URL: [Link]

  • Title: Regiospecific Synthesis of Ortho Substituted Phenols Source: CORE URL: [Link]

  • Title: Directing Groups in SE Ar Source: University of Alberta URL: [Link]

  • Title: Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols Source: Wiley Online Library URL: [Link]

  • Title: Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates Source: Canadian Science Publishing URL: [Link]

  • Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Directed para C−H Functionalization of Phenols Source: ResearchGate URL: [Link]

  • Title: Ch24: Electrophilic Arom. Subs. of phenols Source: University of Calgary URL: [Link]

  • Title: Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols Source: PubMed URL: [Link]

  • Title: Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols Source: ResearchGate URL: [Link]

  • Title: meta-Selective C–H Arylation of Phenols via Regiodiversion of Electrophilic Aromatic Substitution Source: Synfacts URL: [Link]

  • Title: Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation Source: ACS Publications URL: [Link]

  • Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL: [Link]

  • Title: A scalable and green one-minute synthesis of substituted phenols Source: PMC - NIH URL: [Link]

  • Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

  • Title: C−H activation strategies for the synthesis of phenols Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Regioselective C-H Bond Functionalization of Free Phenols Source: PubMed URL: [Link]

  • Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: Beaudry Research Group - Oregon State University URL: [Link]

  • Title: Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control Source: ResearchGate URL: [Link]

  • Title: Palladium(0)-Catalyzed Arylative Dearomatization of Phenols Source: PMC - NIH URL: [Link]

  • Title: Phenol - Synthesis Source: Wikipedia URL: [Link]

Sources

Technical Monograph: 4-Bromo-5-isopropyl-2-methylbenzenol

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Bromocarvacrol Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific Reference)[1]

Executive Summary & Chemical Identity

4-Bromo-5-isopropyl-2-methylbenzenol (CAS: 121665-99-4) is a halogenated phenolic derivative of carvacrol.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling and as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs).

Unlike its isomer 4-bromothymol, this compound possesses a specific steric profile due to the ortho-methyl and meta-isopropyl arrangement relative to the hydroxyl group, influencing both its reactivity and binding affinity in biological targets.[1]

Chemical Constants Table
PropertyData
IUPAC Name 4-Bromo-5-isopropyl-2-methylphenol
CAS Number 121665-99-4
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
Appearance Viscous oil or low-melting solid (off-white)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
LogP (Predicted) ~4.0 (Highly Lipophilic)
pKa (Predicted) ~10.2 (Phenolic OH)

Safety Assessment (GHS Standards)

Note: As a specialized intermediate, full regulatory SDS data is often extrapolated from the parent carvacrol and analogous bromophenols. The following represents a conservative safety profile for laboratory handling.

Hazard Classification (GHS)[1][2]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2][3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][4][5]

  • Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[1][2][5]

Precautionary Handling Protocol

Engineering Controls: All open handling must occur within a certified chemical fume hood. PPE Requirements:

  • Eyes: Chemical splash goggles + Face shield (if pouring >100mL).[1]

  • Hands: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Neoprene or extended-cuff Nitrile (8 mil).[1] Brominated phenols can penetrate standard nitrile over time.[1]

  • Respiratory: If aerosols are generated, use a NIOSH-approved respirator with organic vapor/acid gas cartridges (OV/AG).[1]

Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActSkin 1. Remove Clothing 2. PEG-300/400 Wash (Immed) 3. Water Rinse (15 min) Skin->ActSkin ActEye 1. Rinse Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActEye ActInhal 1. Fresh Air 2. Oxygen if labored breathing 3. Medical Eval Inhal->ActInhal Medical Professional Medical Evaluation (Bring SDS) ActSkin->Medical Seek Help ActEye->Medical Seek Help ActInhal->Medical Seek Help

Figure 1: Emergency response decision tree for brominated phenol exposure. Note the specific use of PEG (Polyethylene Glycol) for skin decontamination, which solubilizes phenols better than water alone.

Synthesis & Manufacturing

Objective: Regioselective bromination of Carvacrol (5-isopropyl-2-methylphenol) to yield 4-Bromo-5-isopropyl-2-methylbenzenol.[1]

Mechanistic Insight

The hydroxyl group (-OH) at position 1 is the strongest activating group and directs ortho/para.[1] The methyl group at position 2 blocks one ortho site.[1] The isopropyl group at position 5 sterically hinders position 6.[1] Consequently, electrophilic aromatic substitution is heavily favored at position 4 (para to the -OH), allowing for high regioselectivity without complex protecting group strategies.[1]

Experimental Protocol

Reagents:

  • Carvacrol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) (0.1 M concentration)[1]

  • Ammonium Acetate (10 mol% - Catalyst)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Carvacrol (15.0 g, 100 mmol) in MeCN (1000 mL).

  • Catalyst Addition: Add Ammonium Acetate (0.77 g, 10 mmol). Cool the solution to 0°C using an ice bath.

  • Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Crucial: Keep dark.[1] Brominations are light-sensitive and can lead to radical side reactions on the benzylic positions if exposed to strong light.[1]

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting material (Carvacrol) should disappear, and a new peak (M+ 228/230) should appear.

  • Quench: Pour reaction mixture into cold water (500 mL) containing 5% Sodium Thiosulfate (to reduce unreacted bromine species).

  • Extraction: Extract with Dichloromethane (3 x 200 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).[1]

Synthesis Workflow Diagram

Synthesis Input Carvacrol (Start Material) Reaction Electrophilic Substitution (Para-position) Input->Reaction + Catalyst Reagent NBS / MeCN (0°C, Dark) Reagent->Reaction Quench Quench: Na2S2O3 (aq) Reaction->Quench 1-2 hrs Workup Extraction (DCM) & Drying Quench->Workup Product 4-Bromocarvacrol (>90% Yield) Workup->Product Concentration

Figure 2: Linear workflow for the regioselective synthesis of 4-Bromocarvacrol using NBS.

Applications in Drug Development

The 4-bromo handle on the carvacrol scaffold transforms a natural product into a versatile synthetic building block.[1]

Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent electrophile for Palladium-catalyzed cross-coupling.[1]

  • Utility: Used to attach biaryl systems to the phenolic core.[1]

  • Relevance: This motif is frequently observed in antimicrobial research where lipophilic tails are added to phenols to enhance membrane penetration.[1]

PROTAC Linker Attachment

Recent trends in protein degradation utilize the phenolic -OH for linker attachment (via alkylation) while the aryl bromide serves as a site to attach the E3 ligase ligand or the protein of interest ligand.[1]

  • Strategy: The 4-position offers a vector extending away from the binding pocket of carvacrol-based ligands, minimizing steric clash during ternary complex formation.[1]

References

  • PubChem. (2024).[1] Compound Summary: 4-bromo-2-methyl-5-(propan-2-yl)phenol (CAS 121665-99-4).[1] National Library of Medicine.[1] Link[1]

  • Santa Cruz Biotechnology. (2024).[1][2][4] 4-Bromo-5-isopropyl-2-methylbenzenol Product Data.Link[1]

  • Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: Carvacrol (Parent Compound).[1][6]Link[1]

  • ECHA (European Chemicals Agency). (2024).[1] Registration Dossier: Phenol, 2-methyl-5-(1-methylethyl)-.[1][5]Link[1]

Sources

A Researcher's Guide to Navigating CAS Registry for Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate identification of chemical substances is a cornerstone of scientific research, particularly in the fields of chemistry, pharmacology, and drug development. The Chemical Abstracts Service (CAS) Registry Number®, a unique numerical identifier, serves as the global standard for this purpose. However, the vast and complex landscape of substituted aromatic compounds presents unique challenges for researchers attempting to retrieve a specific CAS number. This in-depth technical guide provides a systematic approach to CAS number lookup for this important class of molecules. We will delve into the intricacies of nomenclature, explore the functionalities of key databases, and present field-proven strategies to ensure accurate and efficient identification, thereby upholding the principles of scientific integrity and reproducibility.

The Foundational Role of the CAS Number in Research

A CAS Registry Number (often referred to as a CAS number) is a unique identifier assigned to every chemical substance described in the open scientific literature. This includes organic and inorganic compounds, minerals, isotopes, alloys, and polymers. The number itself, separated by hyphens into three parts, is assigned in sequential order and does not have any inherent chemical meaning. Its true value lies in its unambiguity. A single compound can have numerous systematic, proprietary, or common names, which can lead to confusion and errors in scientific communication and data management. The CAS number eliminates this ambiguity, providing a single, universally recognized identifier for a specific substance.

For researchers in drug development, the CAS number is indispensable. It is used in:

  • Regulatory Submissions: Agencies like the FDA and ECHA require CAS numbers for substance identification.

  • Patent Applications: Precise identification is crucial for defining the scope of an invention.

  • Procurement: Ensuring the correct chemical is ordered from suppliers.

  • Safety Data Sheets (SDS): Linking a compound to its specific safety and handling information.

  • Literature and Database Searching: Accurately retrieving all relevant information about a compound of interest.

The Nomenclature Challenge of Substituted Aromatics

Substituted aromatic compounds are characterized by a core aromatic ring (like benzene) with one or more hydrogen atoms replaced by other functional groups. The complexity of their nomenclature is a primary hurdle in CAS number lookup.

  • IUPAC Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For substituted benzenes, this involves numbering the ring to give the substituents the lowest possible locants and then listing them alphabetically. For example, 1-chloro-2-nitrobenzene and 2-chloro-1-nitrobenzene are the same compound, but only the former follows IUPAC rules. However, many historical or common names are still widely used and recognized by CAS.

  • Common and Trivial Names: Many substituted aromatics are better known by their common names. For instance, methylbenzene is almost universally referred to as toluene, and aminobenzene is known as aniline. These common names are often accepted in chemical databases, but relying solely on them can be problematic as they may not be unique or universally recognized.

  • Positional Isomers: The relative positions of substituents on the aromatic ring give rise to isomers (ortho-, meta-, para-). For example, there are three distinct isomers of dichlorobenzene: 1,2-dichlorobenzene (ortho), 1,3-dichlorobenzene (meta), and 1,4-dichlorobenzene (para). Each of these isomers has its own unique CAS number.

This variability in naming necessitates a multi-pronged approach to searching for a CAS number.

Strategic CAS Number Lookup: A Workflow for Researchers

A successful CAS number lookup requires a systematic and often iterative process. The following workflow is designed to maximize the chances of accurately identifying the desired compound.

CAS_Lookup_Workflow cluster_start Start: Compound Information cluster_databases Primary Search Databases cluster_search_type Search Strategy cluster_results Analysis & Verification cluster_end Outcome Start Known Information (Name, Structure, Formula) Search_Name Search by Name (IUPAC, Common) Start->Search_Name Select Strategy Search_Structure Search by Structure (Draw, SMILES, InChI) Start->Search_Structure Select Strategy Search_Formula Search by Molecular Formula Start->Search_Formula Select Strategy CAS_SciFinder CAS SciFinder-n Review_Results Review Candidate Structures CAS_SciFinder->Review_Results Retrieve Results PubChem PubChem PubChem->Review_Results Retrieve Results ChemSpider ChemSpider ChemSpider->Review_Results Retrieve Results Search_Name->CAS_SciFinder Search_Name->PubChem Search_Name->ChemSpider Search_Structure->CAS_SciFinder Search_Structure->PubChem Search_Structure->ChemSpider Search_Formula->CAS_SciFinder Search_Formula->PubChem Search_Formula->ChemSpider Review_Results->Search_Name No Match, Refine Search Review_Results->Search_Structure No Match, Refine Search Review_Results->Search_Formula No Match, Refine Search Verify_CAS Verify CAS Number (Cross-reference) Review_Results->Verify_CAS Potential Match Found Verify_CAS->Review_Results Discrepancy Found Final_CAS Confirmed CAS Number Verify_CAS->Final_CAS Confirmed

Caption: A logical workflow for systematic CAS number lookup of substituted aromatic compounds.

Step-by-Step Protocol for Database Searching

Objective: To accurately determine the CAS number for a substituted aromatic compound.

Materials:

  • A computer with internet access.

  • Known information about the target compound (e.g., chemical name, structure, molecular formula).

Methodology:

  • Select a Primary Database:

    • CAS SciFinder-n®: This is the most authoritative and comprehensive database for chemical information, maintained by the Chemical Abstracts Service itself. It offers powerful search tools, including structure and substructure searching. Access is typically subscription-based through an institution.

    • PubChem: A free and extensive database hosted by the National Institutes of Health (NIH). It aggregates information from numerous sources and is an excellent starting point.

    • ChemSpider: A free chemical structure database provided by the Royal Society of Chemistry, offering fast access to over 100 million structures from hundreds of data sources.

  • Execute Search by Name (Initial Approach):

    • Enter the most likely IUPAC name for the compound into the search bar.

    • If the IUPAC name yields no or ambiguous results, search using common or trivial names.

    • Be mindful of spelling and formatting variations (e.g., "ortho-xylene" vs. "o-xylene" vs. "1,2-dimethylbenzene").

  • Execute Search by Structure (Most Definitive Approach):

    • If the chemical structure is known, this is the most reliable search method.

    • Use the database's built-in chemical drawing tool to sketch the structure of the substituted aromatic compound.

    • Alternatively, if you have a SMILES (Simplified Molecular-Input Line-Entry System) or InChI (International Chemical Identifier) string, these can be used to search for the exact structure.

      • Example (SMILES for 1-chloro-2-nitrobenzene): c1ccc(c(c1)Cl)[O-]

      • Example (InChI for 1-chloro-2-nitrobenzene): InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H

  • Execute Search by Molecular Formula (Broad Approach):

    • This method is useful when the exact connectivity of the substituents is unknown or to find all isomers of a compound.

    • Enter the molecular formula (e.g., C₇H₈O for cresol isomers).

    • This will return a list of all compounds with that formula, from which you will need to identify the specific isomer of interest based on its name or structure.

  • Review and Verify Results:

    • Carefully examine the search results. The database will typically provide the CAS number, chemical structure, molecular formula, and various synonyms.

    • Crucial Step: Cross-reference the retrieved CAS number in at least one other reputable database to ensure consistency and accuracy. Discrepancies, though rare for well-established compounds, can occur.

    • Pay close attention to stereochemistry and isotopic labeling, as these will result in different CAS numbers.

Data Presentation: Case Studies

To illustrate the process, let's consider a few examples of substituted aromatic compounds and the information you would expect to find.

Compound Name Structure Molecular Formula CAS Number Synonyms
1,2-DichlorobenzeneClc1ccccc1ClC₆H₄Cl₂95-50-1o-Dichlorobenzene, Ortho-dichlorobenzene
2,4,6-TrinitrotolueneCc1c(cc(c(c1[O-])[O-])[O-])C₇H₅N₃O₆118-96-7TNT, Trinitrotoluene
4-Hydroxybenzoic acidc1cc(ccc1C(=O)O)OC₇H₆O₃99-96-7p-Hydroxybenzoic acid, PHBA

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The trustworthiness of a CAS number lookup is established through a process of convergence and cross-verification.

Caption: Self-validating workflow for ensuring CAS number accuracy through cross-referencing.

If searches based on different identifiers (e.g., IUPAC name and drawn structure) converge on the same CAS number across multiple authoritative databases, the confidence in that number is exceptionally high. If a discrepancy arises, it signals the need to re-evaluate the initial information and search strategy, thus preventing the propagation of errors.

Conclusion

The CAS number is an essential tool for the modern researcher, providing a clear and unambiguous identifier for chemical substances. For substituted aromatic compounds, with their often complex and varied nomenclature, a systematic and multi-faceted approach to CAS number lookup is critical. By leveraging the power of authoritative databases like CAS SciFinder-n, PubChem, and ChemSpider, and by employing a self-validating workflow that includes searching by name, structure, and formula, researchers can confidently and accurately identify their compounds of interest. This diligence underpins the reproducibility of their research and ensures clear communication within the global scientific community.

References

  • Title: CAS REGISTRY and CAS Registry Number FAQs Source: Chemical Abstracts Service (CAS) URL: [Link]

  • Title: CAS SciFinder-n Source: Chemical Abstracts Service (CAS) URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine URL: [Link]

Methodological & Application

Application Notes & Protocols for the Synthesis of Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polysubstituted phenols are foundational scaffolds in a vast array of critical chemical compounds, from pharmaceuticals to advanced materials.[1][2][3] The specific arrangement of substituents on the phenolic core profoundly dictates the molecule's bioactivity, chemical reactivity, and physical properties.[1] This guide moves beyond simple procedural lists to provide an in-depth analysis of modern, high-selectivity synthetic strategies. We will explore the causality behind experimental design, focusing on four powerful and versatile approaches: Transition-Metal-Catalyzed C–H Functionalization, Cycloaddition/Aromatization Reactions, Strategic Cross-Coupling on Phenolic Platforms, and ipso-Hydroxylation of Arylboronic Acids. Each section includes a discussion of the underlying mechanism, a detailed, field-tested protocol, and a comparative analysis to guide the researcher in selecting the optimal synthetic route.

Introduction: The Enduring Importance of the Phenolic Scaffold

The phenol motif is a privileged structure in medicinal chemistry and materials science. Its hydroxyl group acts as a key hydrogen bond donor and acceptor, while the aromatic ring provides a rigid scaffold for the precise three-dimensional presentation of various functional groups. This unique combination underpins the biological activity of numerous drugs.[4][5] However, classical methods for phenol synthesis, such as electrophilic aromatic substitution, often suffer from poor regioselectivity, leading to mixtures of ortho and para products and limiting access to complex substitution patterns.[6][7]

The challenge for the modern synthetic chemist is to construct polysubstituted phenols with complete control over the position of each substituent. This guide details contemporary solutions to this challenge, enabling the efficient and predictable synthesis of these high-value molecules.

Strategic Decision-Making in Phenol Synthesis

Choosing the right synthetic strategy depends on the target substitution pattern and the available starting materials. The following diagram outlines a logical workflow for navigating these choices.

G cluster_0 Synthetic Goal cluster_1 Key Questions cluster_2 Recommended Strategies Target Target Polysubstituted Phenol Defined Q1 Build a new ring or modify an existing one? Target->Q1 Q2 Is regiocontrol the primary challenge? Q1->Q2  Modify Existing Ring   S1 Cycloaddition / Aromatization (e.g., Diels-Alder) Q1->S1  Build New Ring (High complexity from simple precursors) Q3 Is a late-stage hydroxylation needed? Q2->Q3 S2 C-H Functionalization (e.g., Directed Ortho-Metalation) Q2->S2 Yes (Precise installation of groups) S3 Cross-Coupling on Phenol Precursor Q2->S3 No (Building complexity on a simpler phenol) Q3->S3 No S4 ipso-Hydroxylation of Arylboronic Acid Q3->S4 Yes (Arylboronic acid is available)

Caption: Strategic workflow for selecting a synthesis protocol.

Methodology 1: Cycloaddition and Annulation Strategies

Constructing the aromatic ring from acyclic precursors offers unparalleled control over the final substitution pattern. These methods, often involving pericyclic reactions, build the desired substitution into the starting materials, which then assemble into the phenol.

Scientific Principle

Diels-Alder reactions and other cycloadditions (e.g., [3+3], [4+2], [2+2+1+1]) are powerful tools for de novo phenol synthesis.[8][9][10][11] For instance, a [4+2] cycloaddition between a substituted diene and a dienophile, followed by an aromatization step (often with loss of a small molecule), can yield highly substituted phenols with predictable regiochemistry.[3][12] A notable strategy involves the reaction of hydroxypyrones with nitroalkenes, which provides phenols with complete regiochemical control.[3]

Representative Protocol: [3+3] Cycloaddition for Tetrasubstituted Phenols

This protocol describes a divergent synthesis of tetrasubstituted phenols from vinyl sulfoxonium ylides and cyclopropenones, which can be tuned to produce different regioisomers based on the presence or absence of a copper catalyst.[11][13]

Materials:

  • Vinyl sulfoxonium ylide (1.0 equiv)

  • Diphenylcyclopropenone (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%) - for 2,3,4,5-isomer

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Step-by-Step Procedure (Metal-Free for 2,3,5,6-isomer):

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl sulfoxonium ylide (0.2 mmol, 1.0 equiv) and diphenylcyclopropenone (0.24 mmol, 1.2 equiv).

  • Add 2.0 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3,5,6-tetrasubstituted phenol.

Causality and Trustworthiness:

  • Why Dioxane? Dioxane is a high-boiling, relatively non-coordinating solvent suitable for this thermal cycloaddition.

  • Why Inert Atmosphere? Prevents potential oxidation of the starting materials and product at elevated temperatures.

  • Self-Validation: The formation of a single major regioisomer, verifiable by 2D NMR (NOESY) experiments, confirms the fidelity of the cycloaddition pathway under these conditions. The alternative pathway, catalyzed by copper, yields a different, distinct regioisomer.[13]

Methodology 2: Transition-Metal-Catalyzed C–H Functionalization

Directly functionalizing the C–H bonds of a phenol is a highly atom-economical strategy for increasing molecular complexity.[2][14] These reactions often employ a directing group—in this case, the phenolic hydroxyl itself—to guide a transition metal catalyst to a specific C–H bond, typically at the ortho position.[2][15]

Scientific Principle

Palladium, rhodium, and copper catalysts are frequently used for the ortho-functionalization of phenols.[2][4] The mechanism generally involves coordination of the metal to the phenolic oxygen, followed by cyclometalation to form a five- or six-membered ring intermediate. This brings the metal catalyst into close proximity with the ortho C–H bond, enabling its cleavage and subsequent functionalization (e.g., alkenylation, amination, carbonylation).[2][15] This directed approach elegantly overcomes the inherent electronic biases of the phenol ring.

G Phenol Phenol Substrate Intermediate1 Coordination Complex Phenol->Intermediate1 Catalyst Pd(II) Catalyst Catalyst->Intermediate1 CouplingPartner Coupling Partner (e.g., Alkene) Intermediate3 Insertion & Reductive Elimination CouplingPartner->Intermediate3 Product ortho-Functionalized Phenol Base Base (e.g., Ag₂CO₃) Intermediate2 Palladacycle Intermediate (C-H Activation) Base->Intermediate2 Intermediate1->Intermediate2 Concerted Metalation- Deprotonation Intermediate2->Intermediate3 Intermediate3->Catalyst Catalyst Regeneration Intermediate3->Product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-C–H functionalization.

Representative Protocol: Palladium-Catalyzed ortho-Alkenylation of Phenols

This protocol is adapted from methods that use the unprotected phenol as the directing group for high site-selectivity.[15]

Materials:

  • Substituted Phenol (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Silver Carbonate (Ag₂CO₃, 2.0 equiv)

  • Trifluoroacetic Acid (TFA, 1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To a dry reaction tube, add the phenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

  • Seal the tube and evacuate and backfill with an inert atmosphere (repeat 3 times).

  • Add anhydrous DCE (2.0 mL) and TFA (0.5 mmol, 1.0 equiv) via syringe.

  • Add the alkene (0.75 mmol, 1.5 equiv) via syringe.

  • Place the sealed reaction tube in a preheated block at 60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove metal salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the ortho-alkenylated phenol.

Causality and Trustworthiness:

  • Why Ag₂CO₃? The silver salt often acts as both a re-oxidant for the palladium catalyst and a halide scavenger if any are present. It also serves as a base.

  • Why TFA? The acid can facilitate the C–H activation step and prevent catalyst deactivation by strongly coordinating substrates.

  • Self-Validation: The high ortho-selectivity is a key diagnostic. Analysis by ¹H NMR will show a characteristic shift and coupling pattern for the newly installed vinyl group adjacent to the hydroxyl, confirming the directing effect.

Methodology 3: ipso-Hydroxylation of Arylboronic Acids

For instances where a substituted arylboronic acid is readily available or can be synthesized, its oxidation provides a powerful and often high-yielding route to the corresponding phenol. This method is particularly valuable for late-stage functionalization.

Scientific Principle

The conversion of an arylboronic acid to a phenol involves the oxidation of the carbon-boron bond. A common and efficient method uses hydrogen peroxide under basic conditions.[16][17] The reaction proceeds through the formation of a hydroperoxy-boronate complex, followed by a 1,2-migration of the aryl group from boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting boronic ester liberates the phenol. This process is known for its speed, scalability, and use of environmentally benign reagents.[16]

Representative Protocol: Rapid, Green ipso-Hydroxylation

This protocol is based on a highly efficient, one-minute synthesis at room temperature.[16]

Materials:

  • Arylboronic Acid (1.0 equiv)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution, 2.0 equiv)

  • Ethanol (EtOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the arylboronic acid (1.0 mmol, 1.0 equiv) in ethanol (5 mL) at room temperature.

  • To the stirring solution, add the 30% H₂O₂ solution (0.23 mL, 2.0 mmol, 2.0 equiv) in one portion.

  • Stir the reaction vigorously for 1-5 minutes at room temperature. The reaction is often visually complete within a minute.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to decompose excess peroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the phenol, which is often of high purity. If necessary, further purification can be achieved by chromatography or recrystallization.

Causality and Trustworthiness:

  • Why H₂O₂? It is an inexpensive, powerful, and environmentally friendly oxidant whose only byproduct is water.

  • Why Ethanol? It is a green solvent that readily dissolves both the boronic acid and the peroxide, facilitating a rapid reaction.

  • Self-Validation: The complete consumption of the starting boronic acid can be easily monitored by TLC. The identity of the product can be confirmed by ¹H NMR, observing the disappearance of the B(OH)₂ signal and the appearance of a phenolic -OH proton (which is D₂O exchangeable).

Comparative Analysis of Synthetic Strategies

StrategyKey AdvantagesKey LimitationsIdeal For...
Cycloaddition / Annulation Excellent control over complex substitution patterns; builds the ring de novo.[3][8]Requires synthesis of often complex acyclic precursors; can have thermal requirements.Synthesizing highly substituted or fully substituted phenols with a defined substitution pattern from the outset.[3]
C–H Functionalization High atom economy; functionalizes existing phenols directly; excellent regioselectivity (ortho).[2][14]Often limited to ortho-position; may require expensive catalysts; substrate scope can be limited by directing group compatibility.[2]Late-stage, selective modification of a pre-existing phenol scaffold to add complexity.
Cross-Coupling Versatile for C-C, C-N, C-O bond formation; wide range of commercially available coupling partners.[4]Requires pre-functionalized phenols (e.g., halophenols); potential for catalyst poisoning.Building molecular diversity on a simple halogenated phenol platform.
ipso-Hydroxylation Very fast, high-yielding, and scalable; uses green reagents; excellent functional group tolerance.[16][17]Dependent on the availability or synthesis of the corresponding arylboronic acid.Rapid, late-stage introduction of a hydroxyl group onto a complex, pre-functionalized aromatic ring.

Conclusion and Future Outlook

The synthesis of polysubstituted phenols has transitioned from classical, often unselective methods to a suite of precise and powerful strategies. Cycloaddition reactions provide unparalleled control for building complex cores from the ground up. In contrast, C–H functionalization and cross-coupling offer elegant solutions for modifying existing phenolic structures with high precision. The ipso-hydroxylation of boronic acids stands out for its efficiency and green credentials, particularly in late-stage synthesis.

Future developments will likely focus on expanding the scope of C–H functionalization beyond the ortho position, developing more sustainable and economical catalysts, and integrating these methods into automated synthesis platforms to accelerate the discovery of new drugs and materials based on the versatile phenol scaffold.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Phenols - Benchchem. BenchChem.
  • Hu, Y., et al. (2022). Synthesis of Polysubstituted Phenols Via [3+3] Cycloaddition Reaction from Tricarbonyl Compounds and Readily Available Enaminones, Cinnamaldehydes or Arylformyl Trifluoroacetones. SSRN.
  • Wei, W., et al. (2023). [2+2+1+1] Cycloaddition for de novo Synthesis of Densely Functionalized Phenols.
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols.
  • Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation.
  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Royal Society of Chemistry.
  • Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale.
  • Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones.
  • C–H Activ
  • Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones.
  • Recent Advances in the Synthesis and Applic
  • C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups.
  • C−H activation strategies for the synthesis of phenols.
  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • A scalable and green one-minute synthesis of substituted phenols.
  • Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Phenol synthesis by substitution or oxid

Sources

Application Note: Leveraging Brominated Phenols as Versatile Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Brominated Phenols

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Phenolic moieties are prevalent in a vast number of pharmaceuticals and bioactive natural products, prized for their hydrogen bonding capabilities and ability to participate in crucial protein-ligand interactions.[1] When a phenol ring is functionalized with a bromine atom, it is transformed into a highly versatile and powerful building block for medicinal chemists.

The carbon-bromine (C-Br) bond offers a unique balance of reactivity and stability. It is sufficiently labile to participate in a wide array of powerful bond-forming reactions, yet stable enough to be carried through multi-step synthetic sequences. This "handle" allows for the strategic and late-stage introduction of diverse substituents, enabling rapid exploration of a compound's structure-activity relationship (SAR). The presence of bromine can also increase a molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability.[2] This note provides an in-depth guide to the strategic application of brominated phenols, complete with detailed protocols for key transformations that unlock their synthetic potential.

The Chemist's Toolbox: Key Transformations of Brominated Phenols

Brominated phenols serve as a lynchpin for several of the most important reactions in the medicinal chemist's arsenal. The bromine atom acts as an electrophilic site for cross-coupling, while the phenolic hydroxyl group can be leveraged as a nucleophile or protected and unveiled as needed. This dual reactivity makes them exceptionally valuable starting materials.

G BP Brominated Phenol Suzuki Suzuki-Miyaura (C-C Bonds) BP->Suzuki Pd-Catalyzed Buchwald Buchwald-Hartwig (C-N Bonds) BP->Buchwald Pd-Catalyzed Ullmann Ullmann Etherification (C-O Bonds) BP->Ullmann Cu-Catalyzed Williamson Williamson Ether (O-Alkyl Bonds) BP->Williamson Base-Mediated Other Other Reactions (e.g., Lithiation, Heck) BP->Other Various

Figure 1: Key synthetic pathways accessible from a brominated phenol scaffold.

Protocols and Methodologies: From Theory to Practice

The following sections provide detailed, field-proven protocols for the most critical transformations involving brominated phenols. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its exceptional functional group tolerance and the mildness of its conditions.[3][4][5] For a bromophenol, this reaction allows the direct attachment of a new aryl, heteroaryl, or vinyl group at the position of the bromine atom, a key step in building biaryl scaffolds common in kinase inhibitors and other drug classes.[3][6]

Protocol: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of 4-bromophenol with 4-cyanophenylboronic acid.

Materials:

  • 4-Bromophenol (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Experimental Workflow:

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask, add 4-bromophenol, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Expert Insight: The use of K₂CO₃ is critical. It is a moderately strong base that activates the boronic acid for transmetalation to the palladium center without causing unwanted side reactions with the phenol.[7]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[6]

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The solvent should be degassed by bubbling with argon for at least 20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the 4-bromophenol starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

The formation of an aryl-amine bond is fundamental in medicinal chemistry, as this linkage is present in a vast number of FDA-approved drugs. The Buchwald-Hartwig amination has revolutionized this area of synthesis, offering a mild and general method to couple aryl halides with a wide range of amines.[4][8][9][10] Using a bromophenol allows for the direct installation of primary or secondary amines, creating key aniline derivatives.

Protocol: Synthesis of 4-(phenylamino)phenol

This protocol describes the coupling of 4-bromophenol with aniline.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (degassed)

Step-by-Step Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.

    • Expert Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[8] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the initial oxidative addition of the aryl bromide and the final, often rate-limiting, reductive elimination step to form the C-N bond.[10] NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine for the coupling step.[9]

  • Reactant Addition: In the glovebox, add the 4-bromophenol and aniline to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 8-24 hours.

  • Monitoring & Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up and Purification: Dilute with ethyl acetate and water, and proceed with an extraction, drying, and purification sequence similar to the Suzuki protocol described above.

Table 1: Comparison of Typical Cross-Coupling Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Ligand Often phosphines (e.g., PPh₃)Bulky phosphines (e.g., XPhos, RuPhos)
Base Weak inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOt-Bu, K₃PO₄)
Nucleophile Organoboron speciesPrimary/Secondary Amine
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 110 °C
Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis

The diaryl ether motif is another privileged structure found in numerous natural products and pharmaceuticals, including antibiotics and thyroid hormone analogs. The classical Ullmann condensation provides a direct method for their synthesis by coupling an aryl halide with a phenol.[11][12] While traditional conditions required harsh temperatures and stoichiometric copper, modern ligand-accelerated protocols have made this a more accessible and reliable transformation.[13][14]

Protocol: Synthesis of 4-phenoxyphenol

This protocol details the self-condensation of 4-bromophenol, where one molecule acts as the aryl halide and another acts as the phenol nucleophile.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N,N'-Dimethyl-1,2-ethanediamine (DMEDA) (0.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene or Dioxane (degassed)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-bromophenol, CuI, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Liquid Addition: Add degassed solvent (e.g., toluene) followed by the DMEDA ligand via syringe.

    • Expert Insight: The DMEDA ligand is crucial in modern Ullmann reactions. It coordinates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures (typically 110-130 °C) than the classical >200 °C conditions.[13] K₃PO₄ is an effective base for this transformation.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

Brominated phenols are far more than simple halogenated intermediates; they are strategic building blocks that provide medicinal chemists with reliable and versatile access to a wide array of important chemical motifs. The C-Br bond serves as a robust handle for sophisticated palladium- and copper-catalyzed reactions, enabling the construction of C-C, C-N, and C-O bonds with high efficiency and predictability.[15] By mastering the protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs, enabling the rapid synthesis and evaluation of novel chemical entities with therapeutic potential.

References

  • Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. Liquid Bromine. [Link]

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  • Akbaba, Y.; Balaydın, H. T.; et al. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Published November 1, 2022. [Link]

  • Gil-Ramirez, A.; Appleyard, A. N.; et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. [Link]

  • Balaydın, H. T.; Göksu, S.; et al. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. Published May 6, 2022. [Link]

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  • Snieckus, V.; et al. The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Nauth, M. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • Nishiyama, T.; Kajimoto, T.; et al. Nickel-catalyzed cross-coupling of bromophenols with Grignard reagents in the solid phase synthesis. PubMed. [Link]

  • Dong, S.; Dong, H.; et al. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • ResearchGate. Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols. ResearchGate. Published August 9, 2025. [Link]

  • Kunz, K.; Scholz, U.; Ganzer, D. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Published July 17, 2012. [Link]

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  • Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Published October 23, 2020. [Link]

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Application Note & Protocol: Advanced Analytical Methods for the Quantification of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenols represent a class of compounds with significant environmental and toxicological importance. Their prevalence as industrial byproducts, pesticides, and disinfection byproducts necessitates robust and sensitive analytical methods for their quantification in diverse matrices such as water, soil, and biological tissues. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for quantifying these challenging analytes. We delve into the causality behind methodological choices, from sample preparation and derivatization to instrumental analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed, field-proven protocols are provided, underpinned by authoritative standards from bodies such as the U.S. Environmental Protection Agency (EPA), to ensure scientific integrity and trustworthy, reproducible results.

Introduction: The Analytical Imperative

Halogenated phenols, including chlorinated and brominated variants, are priority pollutants due to their persistence, bioaccumulation potential, and toxicity.[1] Their accurate quantification at trace levels is crucial for environmental monitoring, assessing human exposure, and ensuring the safety of pharmaceutical products and drinking water.[2] However, their analysis is often complicated by their polarity, low volatility, and the complexity of sample matrices. This guide is structured to navigate these challenges, providing a logical framework for method development and application.

Foundational Strategy: Sample Preparation & Extraction

The primary goal of sample preparation is to isolate the target halogenated phenols from the sample matrix, concentrate them, and remove interfering substances. The choice of technique is fundamentally dictated by the matrix (e.g., water, soil, plasma) and the physicochemical properties of the target analytes.

Key Extraction Techniques
  • Liquid-Liquid Extraction (LLE): A traditional and robust technique, LLE is based on the differential solubility of the analytes between two immiscible liquid phases. For phenols in aqueous samples, the sample is first acidified (pH ≤ 2) to protonate the phenolic hydroxyl group, reducing its water solubility and facilitating its partition into an organic solvent like dichloromethane (DCM).[3][4] This is a cornerstone of EPA methods 604 and 625.1.[4][5] The primary drawback is the large volume of hazardous organic solvent required.[1]

  • Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, lower solvent consumption, and potential for automation.[1][6] For phenols, reversed-phase sorbents (e.g., polystyrene-divinylbenzene, PS-DVB) are commonly used.[1] The process involves conditioning the sorbent, loading the acidified sample, washing away interferences, and eluting the retained phenols with a small volume of an appropriate solvent like dichloromethane or methanol.[7]

Workflow for Sample Extraction from Water

The following diagram illustrates a typical workflow for extracting halogenated phenols from an aqueous matrix using Solid-Phase Extraction.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1L Water Sample Dechlor Dechlorinate (e.g., Sodium Thiosulfate) [4] Acidify Acidify to pH ≤ 2 (e.g., HCl, H₂SO₄) [8] Spike Spike Surrogates & Internal Standards Condition Condition Cartridge (Methanol, Acidified Water) [39] Load Load Sample (~20 mL/min) [39] Spike->Load Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Dry Dry Sorbent (Vacuum or Nitrogen) [8] Wash->Dry Elute Elute Phenols (e.g., Dichloromethane) [39] Dry->Elute Concentrate Concentrate Eluate (Nitrogen Stream) [8] Elute->Concentrate Final Adjust to Final Volume (Ready for Analysis/Derivatization) Concentrate->Final

Caption: General workflow for Solid-Phase Extraction (SPE) of phenols from water.

The Role of Derivatization in GC Analysis

Gas chromatography requires analytes to be volatile and thermally stable. While some less polar phenols can be analyzed directly, many halogenated phenols contain polar hydroxyl groups that lead to poor peak shape (tailing) and low sensitivity.[2][8] Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile functional groups, significantly improving chromatographic performance.[8][9]

  • Causality: The active hydrogen on the phenolic hydroxyl group is replaced with a non-polar group. This blocks hydrogen bonding, reduces polarity, and increases the compound's vapor pressure, making it amenable to GC analysis.[9]

Common Derivatization Reactions:
  • Acetylation: Reacting the phenol with acetic anhydride in the presence of a base (like potassium carbonate) forms a stable acetate ester. This is a robust method often used in conjunction with GC-MS.[10]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively.[9][11][12] Silylation is highly effective and widely used.[11]

  • Pentafluorobenzylation (PFBBr): Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) creates pentafluorobenzyl ethers.[13][14] This is particularly advantageous for analysis with an Electron Capture Detector (ECD), as the multiple fluorine atoms make the derivative highly sensitive to this detector.[3][13] However, some hindered or highly substituted phenols, like 2,4-dinitrophenol, may not derivatize effectively with PFBBr.[13][14]

Instrumental Analysis: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision point in method development.

Gas Chromatography (GC)

GC offers unparalleled resolution for complex mixtures of volatile compounds.[15][16] When coupled with a mass spectrometer (GC-MS), it provides definitive identification and sensitive quantification.[17]

  • Columns: A low-polarity DB-5 or equivalent (95% dimethyl/5% diphenyl-polysiloxane) capillary column is a standard choice, offering excellent separation for a wide range of derivatized phenols.[13][17]

  • Detectors:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, suitable for underivatized phenols at higher concentrations.[3][18]

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for PFBBr-derivatized phenols.[3][4]

    • Mass Spectrometry (MS): The gold standard for confirmation and quantification, providing structural information and allowing for selected ion monitoring (SIM) for maximum sensitivity and selectivity.[10][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is advantageous as it can often analyze phenols directly without derivatization, simplifying sample preparation.[6]

  • Technique: Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water, often with acid modifiers like formic or acetic acid).[19][20]

  • Detectors:

    • UV-Vis/Diode Array Detector (DAD): Phenols have a natural UV absorbance, making this a straightforward detection method.[6][20] A DAD provides spectral information, aiding in peak identification and purity assessment.[19]

    • Mass Spectrometry (LC-MS): Provides the highest degree of selectivity and sensitivity, particularly useful for complex matrices where chromatographic co-elution is a problem.[19][21]

Comparison of Analytical Techniques
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Often required to increase volatility and thermal stability.[8]Generally not required.[6]
Typical Analytes Volatile and semi-volatile halogenated phenols.Broad range, including less volatile and more polar phenols.
Common Detectors MS, ECD, FID.[3][13]MS, DAD/UV-Vis.[19]
Advantages Superior resolution, established EPA methods (e.g., 8041A), high sensitivity with ECD/MS.[13][22]Simpler sample prep, suitable for thermally labile compounds.
Disadvantages Derivatization adds time and potential for error. Not suitable for non-volatile compounds.Lower chromatographic resolution than capillary GC, potential for matrix effects in LC-MS.

Detailed Protocol: Quantification of Chlorinated Phenols in Drinking Water by SPE and GC-MS (Based on EPA Method 528)

This protocol provides a self-validating system for the determination of priority pollutant phenols in drinking water.

Reagents and Materials
  • Reagents: HPLC-grade Methanol, Dichloromethane (DCM); ACS-grade Sodium Sulfite, 6N Hydrochloric Acid; Phenol standards mix, Surrogate standards (e.g., 2,4,6-Tribromophenol), Internal standards (e.g., 1,2-Dichlorobenzene-d4).

  • Materials: 1-L amber glass bottles, SPE manifold, 6 mL SPE cartridges packed with polystyrene divinylbenzene (e.g., UCT ECHLD156 or equivalent), nitrogen evaporator, GC vials.

Experimental Workflow Diagram

Protocol_Workflow cluster_sample 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (SPE) cluster_deriv 3. Concentration & Derivatization (Optional, if needed) cluster_analysis 4. GC-MS Analysis A1 Collect 1L water sample in amber glass. A2 Dechlorinate with ~50mg Sodium Sulfite. [8] A1->A2 A3 Acidify to pH ≤ 2 with 6N HCl. [8] A2->A3 A4 Spike with surrogates. A3->A4 B1 Condition SPE cartridge (DCM, MeOH, 0.05N HCl). [39] A4->B1 B2 Load sample at ~20 mL/min. B1->B2 B3 Dry cartridge under vacuum for 15 min. [39] B2->B3 B4 Elute with 2x portions of DCM. B3->B4 C1 Concentrate eluate to ~0.9 mL under N₂ at 35°C. [8] B4->C1 C2 Derivatize with BSTFA + 1% TMCS at 70°C for 30 min. [24] C1->C2 D1 Add internal standards. C2->D1 D2 Adjust final volume to 1 mL with DCM. [8] D1->D2 D3 Inject 1 µL into GC-MS. D2->D3

Caption: Step-by-step protocol for analyzing phenols in water via SPE-GC-MS.

Step-by-Step Methodology
  • Sample Pre-treatment: To a 1-L water sample, add ~50 mg of sodium sulfite to remove residual chlorine. Acidify to pH ≤ 2 with 6N HCl. Spike with a known amount of surrogate standard solution.

  • SPE Cartridge Conditioning: Wash the PS-DVB cartridge with 3x 5mL DCM, followed by 3x 5mL methanol, and finally equilibrate with 3x 5mL of 0.05N HCl. Do not allow the sorbent to go dry after the final equilibration step.[23]

  • Sample Loading: Pass the entire 1-L water sample through the conditioned cartridge at a flow rate of approximately 20 mL/min.[23]

  • Sorbent Drying: After loading, remove the sample container and dry the cartridge under full vacuum for 15 minutes to remove residual water.

  • Elution: Elute the trapped analytes by passing 5 mL of DCM through the cartridge, collecting the eluate. Rinse the original sample bottle with 10 mL of DCM and use this to perform a second elution.[23]

  • Concentration: Concentrate the combined eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.

  • Analysis Preparation: Add the internal standard solution and adjust the final volume to exactly 1.0 mL with DCM. Transfer to a GC vial for analysis.

Instrumental Conditions
ParameterGC ConditionMS Condition
Instrument Thermo Scientific TRACE 1310 or equivalent[17]Thermo Scientific ISQ or equivalent
Column TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or equivalent[17]-
Injector 275°C, Splitless (1 min)[17]-
Oven Program 60°C (5 min), ramp 8°C/min to 300°C, hold 10 min[17]Transfer Line: 300°C
Carrier Gas Helium, 1.5 mL/min (constant flow)[17]Ion Source: 250°C
Injection Vol. 1 µLMode: Electron Ionization (EI), Selected Ion Monitoring (SIM)

Method Validation & Quality Control

To ensure the trustworthiness of the generated data, a formal quality control program and method validation are required.[3][24] Key validation parameters must be assessed.[25][26]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to detect the analyte without interference from the matrix.[27]No significant peaks at the retention time of the analytes in method blanks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Calibration curve with R² ≥ 0.995 over the working range.[28]
Accuracy Closeness of the measured value to the true value, assessed via spiked samples.[27]70-130% recovery for spiked samples.
Precision Closeness of agreement between replicate measurements.[27]Relative Standard Deviation (RSD) ≤ 20%.
LOD/LOQ Limit of Detection (LOD): Lowest concentration that can be reliably detected. Limit of Quantification (LOQ): Lowest concentration that can be accurately quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Surrogate Recovery Monitors the efficiency of the preparation and analysis process for every sample.70-130% recovery. Samples outside this range should be re-analyzed.

Conclusion

The successful quantification of halogenated phenols is a multi-step process that demands careful consideration of sample matrix, analyte properties, and the strengths of various analytical techniques. Gas Chromatography, particularly GC-MS, remains a powerful and definitive tool, especially when proper sample preparation and derivatization are employed as outlined in established EPA methods. HPLC offers a valuable, often simpler, alternative for direct analysis. By understanding the causality behind each procedural step—from extraction to detection—and implementing rigorous quality control, researchers can generate accurate, reliable, and defensible data for these environmentally critical compounds.

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  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]

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  • Feinberg, M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link]

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Application Notes & Protocols for the Purification of Solid Organic Compounds via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Recrystallization is a cornerstone technique in synthetic organic chemistry for the purification of nonvolatile solid compounds.[1] This process leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures.[2] A successful recrystallization can yield a highly pure crystalline product, making it an indispensable tool in research, drug development, and quality control. This guide provides a comprehensive overview of the principles of recrystallization, detailed protocols for various techniques, and expert insights into solvent selection and troubleshooting.

The Foundational Principle of Recrystallization

The efficacy of recrystallization is rooted in the principle that the solubility of most solid compounds in a given solvent increases with temperature.[3][4] Conversely, as a saturated solution of the compound cools, its solubility decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes.[5]

The key to purification lies in the differing solubility profiles of the desired compound and the impurities. Ideally, impurities are either highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or sparingly soluble in the hot solvent (allowing for their removal via hot filtration).[6] During the slow cooling process, the molecules of the target compound selectively deposit onto the growing crystal lattice, excluding the dissimilar impurity molecules.[1] This self-assembly process, driven by favorable molecular interactions, results in the formation of pure crystals.[5]

Strategic Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point.[1] This differential solubility is paramount for achieving a good yield.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[6]

  • Chemical Inertness: The solvent must not react with the compound to be purified.[1]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal of residual solvent from the purified crystals.[1]

  • Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

Protocol for Solvent Screening
  • Place a small amount (e.g., 20-30 mg) of the impure solid into a test tube.

  • Add a few drops of the candidate solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[2]

  • Allow the solution to cool to room temperature, and then in an ice bath. A copious amount of pure crystals should form.[7]

Common Recrystallization Solvents

The selection of a solvent is often guided by the polarity of the compound, following the "like dissolves like" principle.[8] Databases like SciFinder and Reaxys can also provide information on previously reported solvent systems for a specific compound or similar structures.[6]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Characteristics & Common Uses
Water (H₂O)10080.1Highly polar, non-flammable, inexpensive. Excellent for polar, water-soluble compounds like salicylic acid.[8][9]
Ethanol (C₂H₅OH)7824.6Moderately polar, good general-purpose solvent. Often used in combination with water.[2]
Methanol (CH₃OH)6532.7More polar than ethanol, useful for many organic compounds.[8]
Acetone (C₃H₆O)5620.7Good solvent for a wide range of organic compounds, but its low boiling point can lead to rapid evaporation.[10]
Ethyl Acetate (C₄H₈O₂)776.0Moderately polar, effective for a variety of esters and other functional groups.[10]
Toluene (C₇H₈)1112.4Non-polar, good for recrystallizing non-polar compounds. Higher boiling point can be a safety consideration.[8]
Hexane (C₆H₁₄)691.9Very non-polar, often used for non-polar, aliphatic compounds. Frequently used as an anti-solvent.[2]

Recrystallization Methodologies

Single-Solvent Recrystallization

This is the most common and straightforward recrystallization technique, employed when a single solvent meets all the necessary criteria.[11]

cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place impure solid in Erlenmeyer flask add_solvent Add minimum amount of near-boiling solvent start->add_solvent dissolve Heat to boiling to dissolve solid add_solvent->dissolve insoluble_impurities Insoluble impurities present? dissolve->insoluble_impurities hot_filtration Perform hot gravity filtration insoluble_impurities->hot_filtration Yes cool_slowly Allow filtrate to cool slowly insoluble_impurities->cool_slowly No filtrate Collect hot filtrate hot_filtration->filtrate filtrate->cool_slowly induce_crystallization Induce crystallization if necessary (seeding, scratching) cool_slowly->induce_crystallization ice_bath Cool in an ice bath to maximize yield induce_crystallization->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Characterize product (m.p., % recovery) dry->end cluster_dissolution Dissolution cluster_precipitation Inducing Precipitation cluster_crystallization_isolation Crystallization & Isolation start Dissolve impure solid in minimum amount of hot 'good' solvent add_antisolvent Add 'bad' solvent (anti-solvent) dropwise until solution turns cloudy start->add_antisolvent reheat Reheat to redissolve precipitate (if necessary) add_antisolvent->reheat add_good_solvent Add a drop of 'good' solvent to clarify reheat->add_good_solvent cool_slowly Cool slowly to form crystals add_good_solvent->cool_slowly ice_bath Cool in an ice bath cool_slowly->ice_bath vacuum_filtration Collect, wash, and dry crystals ice_bath->vacuum_filtration end Characterize product vacuum_filtration->end

Caption: Workflow for Multi-Solvent Recrystallization.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble). [12]2. Inducing Precipitation: While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy or turbid. [13]This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears. [13]The solution is now saturated and ready for cooling.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the single-solvent recrystallization protocol.

Troubleshooting Common Recrystallization Challenges

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.<[14]br>- The solution is supersaturated. [15]- Boil off some of the solvent to concentrate the solution and attempt to cool again.<[14]br>- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. [7][10]
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.<[16]br>- The compound is highly impure, leading to a significant melting point depression. [17]- Reheat the solution to dissolve the oil, add more solvent, and cool again.<[15][17]br>- Consider using a lower-boiling point solvent.
Premature crystallization during hot filtration - The solution cooled too quickly in the funnel. [15]- Use a stemless or short-stemmed funnel.<[18]br>- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.<[19]br>- Add a slight excess of solvent before filtering and evaporate it after filtration. [15]
Low percent recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor.<[17]br>- Premature crystallization during hot filtration.<[18]br>- The crystals were washed with too much cold solvent or the solvent was not cold enough. [7]- Concentrate the mother liquor and cool to obtain a second crop of crystals (note: these may be less pure).<[20]br>- Review and optimize the amount of solvent used in future attempts.
Crystals are colored - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring to use activated charcoal during the dissolution step. [1]

Conclusion

Recrystallization is a powerful and versatile technique for the purification of solid organic compounds. Mastery of this method requires a thorough understanding of solubility principles, careful solvent selection, and meticulous execution of the protocol. By following the guidelines and troubleshooting advice presented in this document, researchers can consistently achieve high-purity crystalline products, a critical step in the synthesis and characterization of chemical entities.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • JoVE. (n.d.). Narration : 14. Hot Filtration & Recrystallization. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. [Link]

  • St. Olaf College. (n.d.). Recrystallization I. [Link]

  • Chemistry LibreTexts. (2022, August 20). 2.5: Hot Filtration. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Recrystallization1. (n.d.). [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Recrystallization. --->. (n.d.). [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1943). Theory, Scope, and Methods of Recrystallization. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Recrystallization1. (n.d.). [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.13: Single Solvent Crystallization. [Link]

    • Crystallization. (n.d.). [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ChemEd X. (n.d.). Inducing Crystallization by Nucleation. [Link]

  • University of Colorado Denver. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • Crystallisation Techniques. (2006, January 8). [Link]

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Application Note: High-Resolution GC-MS Analysis of Halogenated Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of halogenated phenols is critical in pharmaceutical development, where they often serve as key intermediates or potential genotoxic impurities (PGIs), and in environmental toxicology. Isomeric differentiation (e.g., distinguishing 2,4-dichlorophenol from 2,5-dichlorophenol) presents a significant analytical challenge due to identical molecular weights and similar boiling points.

This Application Note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol utilizing Trimethylsilyl (TMS) derivatization . Unlike direct injection methods which suffer from peak tailing and adsorption of acidic phenols, this protocol ensures symmetric peak shapes, improved volatility, and mass spectral "fingerprinting" necessary for confident isomer identification.

Methodological Strategy & Scientific Logic

The Derivatization Imperative

Phenols are inherently polar and acidic. In standard capillary GC, free phenols interact with active silanol sites (


) in the inlet liner and column stationary phase, resulting in:
  • Peak Tailing: Loss of resolution between closely eluting isomers.

  • Adsorption: Non-linear calibration curves at trace levels (<10 ppb).

  • Carryover: Ghost peaks in subsequent blanks.

Solution: We utilize Silylation (BSTFA + 1% TMCS). This replaces the acidic proton on the hydroxyl group with a trimethylsilyl group (


), reducing polarity and increasing thermal stability.
  • Mechanism:[1][2][3]

    
    
    
Column Selection & Isomer Resolution

While polar columns (e.g., WAX phases) offer different selectivity, they suffer from lower thermal stability and higher bleed. We employ a 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column.

  • Logic: This non-polar phase relies primarily on boiling point and dispersive forces. To separate isomers like 2,4-DCP and 2,5-DCP (boiling point

    
    ), we utilize a multi-stage temperature ramp  with a "resolution plateau" to maximize interaction time during the critical elution window.
    

Experimental Protocol

Reagents & Materials
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for sterically hindered phenols (e.g., 2,6-disubstituted).

  • Solvent: Anhydrous Pyridine (proton scavenger) and Ethyl Acetate (high purity).

  • Internal Standard: Phenol-d5 or 2,4,6-Tribromophenol.

Sample Preparation Workflow

Step 1: Extraction (Matrix Dependent)

  • Solids/API: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Aqueous: Acidify to pH < 2, extract with Dichloromethane (DCM), dry over

    
    , and solvent exchange to Ethyl Acetate.
    

Step 2: Derivatization Reaction

  • Transfer 100

    
     of sample extract to a 2 mL autosampler vial with a glass insert.
    
  • Add 50

    
    Anhydrous Pyridine .
    
  • Add 50

    
    BSTFA + 1% TMCS .
    
  • Cap immediately and vortex for 10 seconds.

  • Incubate: Heat at 65°C for 30 minutes . Critical: Heat ensures complete reaction of hindered isomers.

  • Cool to room temperature. Inject directly.

GC-MS Conditions
ParameterSettingRationale
Inlet Split/Splitless (Split 10:1 for high conc., Splitless for trace)
Inlet Temp 260°CHigh enough to volatilize derivatives, low enough to prevent thermal degradation.
Carrier Gas Helium, Constant Flow 1.0 mL/minEnsures reproducible retention times (RT).
Column 30m x 0.25mm x 0.25

(5% Phenyl Phase)
Standard high-resolution phase.
Transfer Line 280°CPrevents condensation of high-boiling isomers (e.g., pentachlorophenol).
Ion Source Electron Ionization (EI), 230°CStandard 70 eV ionization.
Acquisition SIM/Scan ModeScan: 40-450 amu (ID); SIM: See Table 2 (Quant).

Temperature Program (The "Resolution Plateau"):

  • Initial: 60°C (Hold 1 min)

    
     Traps volatiles.
    
  • Ramp 1: 20°C/min to 130°C

    
     Fast transit to phenol elution zone.
    
  • Ramp 2: 4°C/min to 180°C

    
    The Critical Zone. Slow ramp maximizes separation of di- and trichlorophenol isomers.
    
  • Ramp 3: 30°C/min to 300°C (Hold 3 min)

    
     Bake out matrix.
    

Data Analysis & Interpretation

Mass Spectral Fingerprinting

TMS-derivatized phenols exhibit distinct fragmentation patterns. The molecular ion (


) is usually detectable, but the base peak is often 

, corresponding to the loss of a methyl group from the silicon atom (

).[3]

Table 2: Target Ions for Selected Isomers (TMS Derivatives)

CompoundNative MWTMS-Derivative MWQuant Ion (m/z)Qualifier Ions (m/z)Isotope Ratio Logic
2-Chlorophenol 128200185 (

)
200, 2021 Cl: M/(M+2)

3:1
2,4-Dichlorophenol 162234219 (

)
234, 2362 Cl: M/(M+2)

3:2
2,5-Dichlorophenol 162234219 (

)
234, 236Distinguish by RT
2,4,6-Trichlorophenol 196268253 (

)
268, 2703 Cl: Complex pattern
Pentachlorophenol 266338323 (

)
338, 3405 Cl: Distinct cluster
System Suitability & Validation

To ensure "Trustworthiness" and self-validation, every sequence must include a Resolution Check Standard containing 2,4-DCP and 2,5-DCP.

  • Acceptance Criteria: Valley height between 2,4-DCP and 2,5-DCP must be

    
     of the peak height (
    
    
    
    ).

Workflow Visualization

The following diagram outlines the critical path for the analysis, highlighting the decision points for Quality Control.

GCMS_Workflow Sample Sample Source (API / Water / Soil) Extraction Extraction (LLE or Solid Phase) Sample->Extraction Deriv Derivatization (BSTFA + 1% TMCS, 65°C) Extraction->Deriv Dry Extract GC GC Separation (DB-5ms, Slow Ramp) Deriv->GC Inject 1uL MS MS Detection (EI Source, SIM Mode) GC->MS QC_Res QC: Isomer Resolution (2,4 vs 2,5 DCP > 1.5) MS->QC_Res Data Data Analysis (Isotope Ratio & RT Check) QC_Res->GC Fail (Adjust Ramp) QC_Res->Data Pass

Figure 1: Analytical workflow for Halogenated Phenols. The diamond node represents the critical self-validating step where isomer resolution is verified before quantitative data processing.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][4] SW-846.[4] [Link][1][4]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - 2,4-Dichlorophenol, TMS derivative. [Link]

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Application Note: Use of 4-Bromo-5-isopropyl-2-methylbenzenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In the analysis of terpenoid-rich pharmaceutical ingredients and essential oils (e.g., Origanum vulgare, Thymus vulgaris), the accurate quantification of phenolic monoterpenes is critical. 4-Bromo-5-isopropyl-2-methylbenzenol , distinctively known as 4-Bromocarvacrol , serves as a vital reference standard for two primary applications:

  • Impurity Profiling: It acts as a marker for brominated impurities that may arise during the halogenation processing of carvacrol-containing substrates or as a byproduct in the synthesis of antimicrobial derivatives.

  • Synthetic Intermediate Verification: It is a key intermediate in the Suzuki-Miyaura cross-coupling synthesis of biaryl scaffolds used in drug discovery.

Critical Technical Distinction: Researchers must distinguish this compound from its structural isomer, 4-Bromothymol (4-Bromo-2-isopropyl-5-methylphenol). While both share the formula


, the position of the isopropyl and methyl groups relative to the phenolic hydroxyl dictates their chromatographic behavior and biological activity. This guide focuses strictly on the Carvacrol derivative  (Methyl at C2, Isopropyl at C5).

Chemical & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-Bromo-5-isopropyl-2-methylphenol
Common Name 4-Bromocarvacrol
Molecular Formula

Molecular Weight 229.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO,

; Insoluble in water
pKa (Predicted) ~10.2 (Phenolic OH)
Storage 2-8°C, Protect from light (Hygroscopic/Light Sensitive)

Structural Verification & Isomer Discrimination

Before using this material as a quantitative standard, its identity must be confirmed to rule out the thymol isomer.

NMR Signature (Diagnostic)
  • Proton (

    
    H) NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Two singlets (para-relationship on the ring).

      • 
         ~7.25 ppm (H-3, adjacent to Br and Methyl).
        
      • 
         ~6.75 ppm (H-6, adjacent to OH and Isopropyl).
        
    • Differentiation: In 4-Bromothymol, the coupling patterns differ due to the isopropyl group being at position 2 (ortho to OH).

Graphviz Diagram: Structural Logic & Isomerism

The following diagram illustrates the structural relationship and the bromination pathway that generates this specific standard.

G cluster_0 Critical QC Checkpoint Carvacrol Carvacrol (2-methyl-5-isopropylphenol) Bromination Electrophilic Bromination (Br2/AcOH or NBS) Carvacrol->Bromination Precursor Thymol Thymol (2-isopropyl-5-methylphenol) Thymol->Bromination Precursor Target TARGET STANDARD 4-Bromo-5-isopropyl-2-methylbenzenol (4-Bromocarvacrol) Bromination->Target Major Product (Para to OH) Isomer ISOMER (Interference) 4-Bromothymol Bromination->Isomer From Thymol

Caption: Synthesis pathway distinguishing the target 4-Bromocarvacrol standard from its thymol-derived isomer.

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and quantification of 4-Bromocarvacrol in reaction mixtures.

  • System: Agilent 1200/1260 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

    • B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    Time (min) % A % B Flow (mL/min)
    0.0 60 40 1.0
    10.0 10 90 1.0
    12.0 10 90 1.0
    12.1 60 40 1.0

    | 15.0 | 60 | 40 | 1.0 |

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention Time (Approx):

    • Carvacrol: ~6.5 min

    • 4-Bromocarvacrol: ~9.2 min (Increased hydrophobicity due to Br).

Method Validation Note: The resolution factor (


) between Carvacrol and 4-Bromocarvacrol must be > 2.0.
Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Identification of volatile impurities and confirmation of halogenation.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40-400 m/z.

    • Key Ions:

      • Molecular Ion (

        
        ): 228/230 (1:1 ratio indicating one Br atom).
        
      • Base Peak: Often [M-CH3]+ or [M-Br]+ depending on fragmentation energy.

Handling & Stability Guidelines

  • Light Sensitivity: Brominated phenols are susceptible to photolytic dehalogenation.

    • Action: Store reference material in amber vials wrapped in aluminum foil.

    • Observation: A color change from off-white to pink/brown indicates oxidation or bromine liberation.

  • Solution Stability:

    • Stock solutions (1 mg/mL in MeOH) are stable for 1 month at -20°C.

    • Working standards should be prepared fresh weekly.

  • Safety:

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life).

    • Precaution: Use nitrile gloves. Do not release into drains.

Synthesis Workflow (For Verification)

While this document focuses on the use of the standard, understanding its origin aids in troubleshooting impurities.

Workflow Start Start: Carvacrol (>98% Purity) Reagent Add NBS (1.05 eq) in Acetonitrile/AcOH Start->Reagent Reaction Stir @ 0-5°C (Kinetic Control) Reagent->Reaction Quench Quench with Na2S2O3 (Remove xs Bromine) Reaction->Quench Extract Extraction (DCM) & Drying (Na2SO4) Quench->Extract Purify Recrystallization (Hexane/EtOAc) Extract->Purify Final Pure 4-Bromocarvacrol Standard Purify->Final

Caption: Synthesis workflow for generating high-purity 4-Bromocarvacrol reference material.

References

  • PubChem. (2023). 4-Bromo-2-methyl-5-(propan-2-yl)phenol (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. (2018). Oxidative bromination of thymol and carvacrol derivatives.[Link]

Application Note: A Comprehensive Guide to the Scalable Synthesis of Brominated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The regioselective bromination of phenols is a cornerstone of synthetic organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] However, transitioning this reaction from the laboratory bench to a pilot or industrial scale introduces significant challenges related to safety, reaction control, and product consistency. The high reactivity of the phenol ring, coupled with the hazardous nature of many brominating agents, necessitates a meticulously planned approach to scale-up. This guide provides a detailed framework for researchers and process chemists, explaining the underlying chemical principles, outlining critical safety protocols, and presenting a robust, step-by-step procedure for the scalable synthesis of bromophenols, with a focus on controlling regioselectivity and minimizing side reactions.

The Chemistry of Phenol Bromination: Mechanism, Regioselectivity, and Side Reactions

The bromination of phenol is a classic example of an electrophilic aromatic substitution reaction.[2] The hydroxyl (-OH) group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles.[3][4]

Reaction Mechanism

The lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, creating areas of high electron density (negative charge) at the ortho and para positions.[5] A bromine molecule (Br₂), while nonpolar, can be polarized by the electron-rich phenol ring or by a polar solvent, creating an electrophilic bromine atom (δ+) that attacks the ring.[5] This attack breaks the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton (H+), typically from the same carbon that the bromine atom attached to, yielding the brominated phenol and hydrogen bromide (HBr) as a byproduct.[5]

Controlling Regioselectivity

The hydroxyl group directs the incoming electrophile to the ortho and para positions.[4] Controlling the ratio of these isomers is a primary challenge in scaling up the reaction.

  • Para-Selectivity: The para position is generally favored due to reduced steric hindrance compared to the two ortho positions, which are adjacent to the hydroxyl group.[4] To maximize para-selectivity, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often employed.[4] These solvents are less effective at solvating the reaction intermediates, which amplifies the steric effect and favors substitution at the less crowded para position.[4] Furthermore, conducting the reaction at very low temperatures (e.g., -30°C to 0°C) significantly enhances para-selectivity by slowing down the reaction rate and allowing the kinetic and steric factors to dominate.[4][6]

  • Ortho-Selectivity: Achieving high ortho-selectivity can be more challenging. It often requires specialized reagents that can coordinate with the hydroxyl group, directing the bromine to the adjacent position. For instance, N-bromo-t-butylamine is known to favor ortho-bromination through the formation of a bulky complex that shields the para position.[1] Another strategy involves using N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH), which is proposed to form a hydrogen-bonded complex that facilitates bromine delivery to the ortho-position, especially when the para-position is already blocked.[1][7]

The Challenge of Polybromination

Due to the strong activation by the -OH group, phenol can easily undergo multiple brominations, leading to the formation of di- and tri-brominated products, most commonly 2,4,6-tribromophenol.[3][4] This is particularly prevalent when using highly reactive brominating systems like aqueous bromine ("bromine water").[4]

Strategies to achieve mono-bromination include:

  • Milder Reagents: Switching from elemental bromine to less reactive brominating agents like N-bromosuccinimide (NBS) provides better control.[4][8]

  • Solvent Choice: As mentioned, non-polar solvents decrease the reactivity of the system compared to polar solvents like water, which can enhance bromine's electrophilicity.[4][5]

  • Stoichiometry Control: Precise control over the molar equivalents of the brominating agent is crucial. Using only one equivalent is a prerequisite for achieving monobromination.[4]

  • Low Temperature: Reducing the reaction temperature is one of the most effective ways to control the reaction rate and improve selectivity towards the desired mono-brominated product.[4]

Critical Safety Considerations for Scale-Up

Bromine is highly toxic, corrosive, and a strong oxidizing agent.[9] Mishandling at scale can lead to severe injury and environmental damage.[10][11] A multi-layered safety approach is mandatory.

  • Engineering Controls:

    • Dedicated Facilities: Bromination reactions should be conducted in a dedicated, well-ventilated area or a walk-in fume hood. A scrubber system charged with a neutralizing agent (e.g., sodium bisulfite or sodium hydroxide solution) must be available to handle bromine vapors and any emergency releases.[10]

    • Material Compatibility: All equipment, including the reactor, pipework, and gaskets, must be constructed from bromine-compatible materials. Borosilicate glass, PVDF, and PTFE-lined steel are common choices.[10] Aluminum is highly incompatible and must be avoided.[10]

    • Containment: Use flange guards and splash guards on all transfer lines. An emergency dump tank containing a neutralizing agent should be part of the reactor setup for quenching a runaway reaction.[10]

    • Monitoring: Install bromine gas detectors and alarms in the processing area to provide early warning of leaks.[10][12]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Full-face respirators with acid gas cartridges or supplied-air hoods are essential to prevent inhalation of toxic vapors.[9][11][12]

    • Skin and Eye Protection: Wear chemical-resistant gloves (fluorinated rubber is recommended for liquid bromine), a chemical-resistant apron or full suit, and chemical splash goggles with a face shield.[9][11]

  • Emergency Procedures:

    • Establish clear protocols for spills, leaks, and personnel exposure.[12]

    • Ensure safety showers and eyewash stations are readily accessible and tested regularly.[12]

    • Train all personnel on the hazards of bromine and the specific emergency response actions.[12]

Designing the Scale-Up Process: Key Parameter Selection

Successfully scaling up a phenol bromination reaction requires careful optimization of several interdependent parameters. The choices made will directly impact reaction safety, efficiency, regioselectivity, and product purity.

ParameterOptions/RangeImpact on ProcessKey Considerations & References
Brominating Agent Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), KBr/KBrO₃, Stabilized Bromine ChlorideReactivity & Selectivity: Br₂ is highly reactive and can lead to polybromination.[4] NBS is milder and often preferred for controlled mono-bromination.[7][8]For high para-selectivity with Br₂, precise control is needed.[6][13] For ortho-selectivity, specialized reagents may be required.[1]
Solvent Non-polar: Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂), Chloroform.[4][14] Polar: Acetic Acid, Water (two-phase system).[13][15]Regioselectivity & Rate: Non-polar solvents generally favor para-substitution and slow the reaction.[4] Polar solvents can increase reaction rates but may reduce selectivity.[5]CS₂ is effective but highly flammable and toxic. CH₂Cl₂ is a common alternative. Two-phase systems can improve product purity by dissolving the HBr byproduct in the aqueous phase.[15]
Temperature -30°C to 30°CSelectivity & Safety: Lower temperatures (<0°C) are crucial for maximizing para-selectivity and controlling the exothermic reaction.[4][6] Higher temperatures increase reaction rate but decrease selectivity.[6][13]The reaction is exothermic. The reactor's cooling capacity must be sufficient to maintain the target temperature during the addition of bromine, preventing a runaway reaction.
Stoichiometry 1.0 - 1.1 moles of Br₂ per mole of phenol for mono-bromination.Product Purity: A slight excess of phenol can help minimize dibromination. An excess of bromine will lead to polybrominated products.[15]Precise dosing of the brominating agent is critical. Using a calibrated pump for liquid bromine addition is recommended at scale.
Addition Rate Slow, controlled addition (e.g., over 2-4 hours)Heat Management & Selectivity: Slow addition prevents a rapid temperature increase (exotherm) and avoids localized high concentrations of bromine, which can lead to side products.[6][15]The addition rate should be tied to the reactor's ability to dissipate heat. Real-time temperature monitoring is essential.

Detailed Scale-Up Protocol: Selective Para-Bromination of Phenol

This protocol describes a procedure for the selective mono-bromination of phenol at the para-position on a pilot scale, adapted from established laboratory methods.[6][13]

Equipment Setup
  • Reactor Assembly: Assemble a jacketed glass or glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a port for reagent addition (e.g., a dipping tube connected to a pump), and a reflux condenser.

  • Scrubber Connection: Connect the outlet of the reflux condenser to a gas absorption trap or a caustic scrubber system to neutralize the evolving hydrogen bromide (HBr) gas.[6]

  • Cooling System: Connect the reactor jacket to a suitable cooling system capable of maintaining temperatures as low as -30°C.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase prep_phenol 1. Charge Reactor: Phenol + Solvent (e.g., CH₂Cl₂) prep_cool 2. Cool Reactor: Cool to -10°C to -5°C prep_phenol->prep_cool react_add 4. Slow Bromine Addition: Maintain T < 0°C (2-4 hours) prep_cool->react_add prep_br2 3. Prepare Bromine Solution: Br₂ in CH₂Cl₂ in addition vessel prep_br2->react_add react_stir 5. Stir Post-Addition: Monitor by TLC/GC until Phenol is consumed react_add->react_stir work_quench 6. Quench (Optional): Add aq. NaHSO₃ to remove excess Br₂ react_stir->work_quench work_wash 7. Phase Separation/Wash: Wash with water/brine work_quench->work_wash work_dry 8. Dry Organic Layer: (e.g., with Na₂SO₄) work_wash->work_dry work_filter 9. Filter work_dry->work_filter work_evap 10. Solvent Removal: Rotary Evaporation work_filter->work_evap work_distill 11. Product Purification: Vacuum Distillation work_evap->work_distill final_product Final Product: p-Bromophenol work_distill->final_product

Caption: Workflow for scaled-up para-bromination of phenol.

Step-by-Step Procedure
  • Reactor Charging: Under an inert atmosphere (e.g., nitrogen), charge the reactor with phenol (1.0 eq) and the chosen non-polar solvent (e.g., dichloromethane, ~5-10 volumes).

  • Cooling: Begin stirring and cool the reactor contents to the target temperature (e.g., -5°C). A patent for a similar process in chloroform specifies maintaining the reaction temperature below 5°C.[14]

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reactor via the addition pump over 2-4 hours. The addition rate must be carefully controlled to ensure the temperature does not rise above the setpoint (e.g., 0°C).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature. Monitor the reaction's progress by taking aliquots and analyzing them via TLC or GC-MS to confirm the consumption of the starting phenol.

  • Quenching: Once the reaction is complete, excess bromine can be quenched by the slow addition of a cold, aqueous solution of a reducing agent like sodium bisulfite until the reddish-brown color of bromine disappears.[4]

  • Work-up: Warm the reactor contents to room temperature. Transfer the mixture to a separatory funnel or extraction vessel. Wash the organic layer sequentially with water and brine to remove water-soluble impurities and the HBr byproduct.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), then filter to remove the solid.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to separate the desired p-bromophenol from the o-bromophenol isomer and any dibrominated byproducts.[6][13]

In-Process Controls and Process Analytical Technology (PAT)

On a large scale, relying solely on endpoint analysis (TLC/GC) is inefficient and can be unsafe. Process Analytical Technology (PAT) involves real-time monitoring to ensure process understanding and control.[16][17][18]

  • Temperature Monitoring: This is the most critical PAT tool for this reaction. Multiple probes can ensure uniform temperature and immediately detect any exotherm.

  • Redox Monitoring: An online redox probe can be used to monitor the reaction.[19] This is particularly useful for controlling the addition of sodium bisulfite during the quench step, ensuring that just enough is added to destroy excess bromine without adding a large excess of the quenching agent.[16][19]

  • Spectroscopy (FTIR/Raman): In-situ probes can monitor the disappearance of the phenol starting material and the appearance of the bromophenol product in real-time, providing a precise indication of reaction completion without the need for manual sampling.

Troubleshooting Common Scale-Up Issues

IssueProbable Cause(s)Recommended Solution(s)
Excessive Polybromination 1. Reaction temperature too high. 2. Localized high concentration of bromine. 3. Use of a highly activating polar solvent.1. Lower the reaction temperature (e.g., to -30°C).[4][6] 2. Slow down the bromine addition rate and ensure efficient stirring. 3. Switch to a non-polar solvent like CH₂Cl₂ or CS₂.[4]
Poor Regioselectivity (High ortho-isomer) 1. Reaction temperature too high. 2. Solvent choice is not optimal for para-selectivity.1. Decrease the reaction temperature significantly. Yields of p-bromophenol are much higher at lower temperatures.[6] 2. Use a non-polar solvent like carbon disulfide.[6][13]
Product Discoloration 1. Formation of colored byproducts due to oxidation or side reactions. 2. Presence of residual bromine.1. Perform the reaction under an inert atmosphere (nitrogen/argon).[4] 2. Ensure a complete quench with a reducing agent (e.g., sodium bisulfite) during workup.[4] 3. Purify via recrystallization or vacuum distillation.
Runaway Reaction (Exotherm) 1. Bromine addition rate is too fast. 2. Failure of the reactor cooling system.1. Immediately stop the bromine addition. 2. If equipped, use an emergency cooling system or prepare to use the dump tank. 3. Re-evaluate the process parameters; the addition rate must not exceed the heat removal capacity of the reactor.

Workup and Product Purification at Scale

The transition from lab to pilot scale requires a shift in purification techniques.[20]

  • Extraction and Washing: At a larger scale, extractions are performed in the reactor itself or in dedicated extraction vessels rather than large separatory funnels. Phase separation can be slower, and interfaces may be less clear.

  • Drying: While drying over sodium sulfate is common in the lab, at scale, this can be cumbersome. An alternative is a brine wash followed by azeotropic distillation to remove residual water with the solvent.

  • Purification:

    • Vacuum Distillation: This is a highly effective method for separating isomers and impurities with different boiling points and is readily scalable.[6][13]

    • Recrystallization: If the product is a solid, recrystallization is an excellent and scalable method for achieving high purity. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities behind in the mother liquor.

References

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). PMC. Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Reaction of Bromine with Phenol (In CH2 solvent). (2025, August 12). Filo. Retrieved from [Link]

  • Bromination of Phenols. (n.d.). Khan Academy. Retrieved from [Link]

  • Regioselective bromination of phenols. (n.d.). ResearchGate. Retrieved from [Link]

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  • A scalable and green one-minute synthesis of substituted phenols. (n.d.). PMC. Retrieved from [Link]

  • Process Analytical Technology: An Investment in Process Knowledge. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved from [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved from [Link]

  • Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). (n.d.). PrepChem.com. Retrieved from [Link]

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  • Bromination process. (n.d.). Google Patents.
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  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Univar Solutions. Retrieved from [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018, May 15). NIH. Retrieved from [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (n.d.). RSC Publishing. Retrieved from [Link]

  • New technology for synthesis of m-bromophenol with tubular reactor. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The Preparation of m-Bromophenol. (n.d.). pubs.acs.org. Retrieved from [Link]

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  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. (n.d.). ijc.org.in. Retrieved from [Link]

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  • Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. (2018, May 15). RSC Advances (RSC Publishing). Retrieved from [Link]

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Sources

Introduction: The Versatile Role of the Phenolic Moiety in Macromolecular Science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Substituted Phenols in Polymer Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Substituted phenols, a class of organic compounds characterized by a hydroxyl group attached to a benzene ring bearing additional functional groups, are foundational to modern polymer chemistry. Their unique electronic and structural properties allow them to perform a diverse array of functions, from preventing material degradation to forming the very backbone of high-performance plastics. This guide provides an in-depth exploration of the critical applications of substituted phenols, detailing the underlying chemical principles, offering field-proven experimental protocols, and summarizing key data to empower researchers in their work. The applications covered herein span their use as essential polymer additives, versatile monomers for both commodity and specialty polymers, and as reactive components in curing systems.

Application I: Hindered Phenols as Primary Antioxidants for Polymer Stabilization

Polymers are susceptible to degradation during processing and end-use due to environmental factors like heat, light, and oxygen. This process, known as autoxidation, proceeds via a free-radical chain reaction that leads to loss of mechanical properties, discoloration, and overall failure of the material.[1] Hindered phenolic compounds are the most widely used primary antioxidants, acting as "radical scavengers" to interrupt this destructive cycle.[1][2]

Causality: The Mechanism of Radical Scavenging

The efficacy of hindered phenols lies in their ability to donate a hydrogen atom from their hydroxyl group to highly reactive peroxy radicals (ROO•) that propagate the degradation chain. This donation neutralizes the peroxy radical, forming a stable hydroperoxide (ROOH) and a phenoxy radical.[1]

The key to their function is the "hindered" nature of the phenol. Bulky substituent groups (typically tert-butyl groups) at one or both ortho positions to the hydroxyl group create steric hindrance.[3] This has two critical effects:

  • It makes the O-H bond weaker, facilitating hydrogen donation.

  • It delocalizes the unpaired electron of the resulting phenoxy radical across the aromatic ring, creating a highly stabilized and non-reactive radical that does not initiate new degradation chains.[4]

This stabilized phenoxy radical can even trap a second peroxy radical, terminating the autoxidation process.[4]

Visualization: Antioxidant Action Workflow

G cluster_initiation Initiation cluster_propagation Propagation (Degradation Cycle) cluster_termination Termination by Hindered Phenol RH Polymer (RH) R_rad Alkyl Radical (R•) RH->R_rad Heat, UV Light ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + Polymer (RH) Forms new R• ROO_rad_term Peroxy Radical (ROO•) ROOH->ROO_rad Forms more radicals ArOH Hindered Phenol (ArOH) ArO_rad Stable Phenoxy Radical (ArO•) ArOH->ArO_rad + ROO• Forms ROOH Non-radical Products Non-radical Products ArO_rad->Non-radical Products + ROO• G cluster_novolac Novolac Synthesis cluster_resole Resole Synthesis P1 Phenol (Excess) Novolac Thermoplastic Novolac Resin (Methylene Bridges) P1->Novolac F1 Formaldehyde F1->Novolac Cat1 Acid Catalyst (e.g., H+) Cat1->Novolac P2 Phenol Resole Thermosetting Resole Resin (Hydroxymethyl & Methylene/Ether Bridges) P2->Resole F2 Formaldehyde (Excess) F2->Resole Cat2 Base Catalyst (e.g., OH-) Cat2->Resole

Caption: Contrasting synthetic pathways for Novolac and Resole phenolic resins.

Objective: To synthesize a thermoplastic novolac resin from phenol and formaldehyde under acidic catalysis.

Materials & Equipment:

  • Phenol (C₆H₅OH)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (dihydrate)

  • Three-neck round-bottom flask with mechanical stirrer, reflux condenser, and thermometer

  • Heating mantle

  • Beaker, graduated cylinders

Procedure:

  • Reactor Setup: Assemble the three-neck flask in a heating mantle. Equip it with the stirrer, condenser, and thermometer.

  • Charging Reactants:

    • Carefully charge the flask with 100 g of molten phenol.

    • Begin stirring and add 65 g of 37% formaldehyde solution. The molar ratio of formaldehyde to phenol should be approximately 0.8:1.

    • Add 1.0 g of oxalic acid as the catalyst.

  • Reaction:

    • Heat the mixture gently to 95-100°C. The reaction is exothermic, so control the heating rate carefully. [5] * Maintain the temperature and continue stirring under reflux for 2-3 hours. The mixture will become increasingly viscous and cloudy as the polymer forms and separates from the aqueous phase.

  • Dehydration:

    • Once the reaction is complete, switch the condenser to a distillation setup.

    • Increase the temperature to 140-160°C to distill off water and any unreacted phenol. Apply a vacuum in the final stages to remove the last traces of volatiles.

  • Product Recovery:

    • Once the desired viscosity is reached, pour the hot, molten resin onto a metal tray or silicone mat and allow it to cool.

    • The resulting product is a brittle, solid novolac resin.

Safety: This procedure must be performed in a well-ventilated fume hood. Phenol is toxic and corrosive, and formaldehyde is a suspected carcinogen. Wear appropriate personal protective equipment (PPE).

Part B: Bisphenols in Engineering Polymers

Bisphenols are a class of substituted phenols containing two hydroxyphenyl functionalities. The most prominent member, Bisphenol A (BPA), is a key monomer for producing high-performance polymers like polycarbonate and epoxy resins. [6][7]

  • Polycarbonate (PC): An amorphous thermoplastic known for its exceptional impact strength, optical clarity, and high heat resistance. [7]It is synthesized by the reaction of BPA with phosgene or by transesterification with diphenyl carbonate.

  • Epoxy Resins: Typically synthesized from BPA and epichlorohydrin, these thermosetting resins are valued for their excellent adhesion, chemical resistance, and mechanical toughness, making them ideal for coatings, adhesives, and composites. [8][9] Due to health concerns related to BPA's endocrine-disrupting activity, research has focused on alternatives like Bisphenol S (BPS) and Bisphenol F (BPF). [6][10]

Part C: Bio-Based Phenols - The Case of Cardanol

With a growing demand for sustainable materials, naturally occurring phenols are gaining significant attention. Cardanol, a meta-substituted phenol with a long aliphatic side chain, is a major component of cashew nutshell liquid (CNSL), a non-edible agricultural byproduct. [8][11]Cardanol's unique structure—combining an aromatic ring with a flexible, hydrophobic chain—makes it a versatile building block for a new generation of bio-based polymers, including:

  • Epoxy resins and curing agents [8][12]* Phenolic resins (Novolacs) [8]* Polyesters and Polyurethanes [8][11]* Photocurable polymers [12] These materials often exhibit enhanced flexibility and hydrophobicity compared to their petrochemical-based counterparts.

Application III: Phenolic Derivatives as Curing Agents and Modifiers

In addition to forming polymers themselves, substituted phenols and their derivatives are crucial as reactive components that cross-link other polymer systems, particularly epoxy resins.

Causality: The Epoxy-Phenol Curing Reaction

Phenolic resins (both novolacs and resoles) and other phenolic compounds can act as hardeners for epoxy resins. The curing mechanism involves the reaction of the phenolic hydroxyl group with the epoxide ring of the epoxy resin. [13]This reaction, typically catalyzed by a base or an accelerator, opens the epoxide ring and forms a stable ether linkage, creating a highly cross-linked, durable thermoset network. [14] Other substituted phenols, such as styrenated phenol, are used as reactive diluents or plasticizing agents that also participate in the curing process, improving workability and modifying the final properties of the cured system. [15][16]Mannich bases, derived from the reaction of a phenol, formaldehyde, and an amine, are highly effective curing agents that accelerate cure rates, even at low temperatures. [17]

G Epoxy Epoxy Resin (with Epoxide Rings) Cured Cross-linked Thermoset Network (Ether Linkages) Epoxy->Cured Phenol Phenolic Curing Agent (with -OH groups) Phenol->Cured Catalyst Catalyst Catalyst->Cured Heat

Caption: Schematic of the cross-linking reaction between an epoxy resin and a phenolic curing agent.

Protocol: Curing an Epoxy Resin with a Phenolic Novolac Hardener

Objective: To prepare and characterize a cured epoxy-novolac system.

Materials & Equipment:

  • Liquid Bisphenol A based epoxy resin (e.g., DGEBA)

  • Phenolic novolac curing agent

  • Cure accelerator (e.g., 2-Methylimidazole)

  • Disposable mixing cups and stirrer

  • Aluminum mold

  • Forced-air oven

  • Shore D Hardness tester

Procedure:

  • Formulation Calculation:

    • Determine the Epoxy Equivalent Weight (EEW) of the epoxy resin and the Hydroxyl Equivalent Weight (HEW) of the phenolic hardener from the supplier's data sheets.

    • Calculate the required stoichiometric amounts. A common starting point is a 1:1 ratio of epoxy groups to phenolic hydroxyl groups.

    • Grams of Hardener = (Grams of Epoxy Resin / EEW) * HEW

  • Mixing:

    • Preheat the epoxy resin and the novolac hardener separately to reduce viscosity (e.g., 60°C).

    • Weigh the calculated amount of epoxy resin into a mixing cup.

    • Weigh and add the corresponding amount of novolac hardener.

    • Add a small amount of accelerator (e.g., 0.1-0.5% of total resin weight).

    • Mix thoroughly for 3-5 minutes until the mixture is homogenous.

  • Casting and Curing:

    • Pour the mixed resin into the pre-heated aluminum mold.

    • Place the mold in the oven.

    • Cure according to a recommended cure schedule (e.g., 2 hours at 120°C followed by a post-cure of 2 hours at 150°C).

  • Characterization:

    • Allow the sample to cool to room temperature before demolding.

    • Measure the Shore D hardness of the cured sample at several points to assess the completeness and uniformity of the cure.

Conclusion

Substituted phenols are indispensable tools in the field of polymer chemistry. Their structural diversity enables them to function as powerful antioxidants that extend the life of plastics, as versatile monomers for creating everything from commodity thermosets to advanced engineering polymers and sustainable bio-plastics, and as reactive hardeners for high-strength epoxy systems. Understanding the fundamental chemistry behind these applications allows researchers to rationally design and formulate polymeric materials with tailored properties for a vast range of demanding technological applications. The ongoing exploration of novel and bio-based phenolic structures promises to further expand their role in developing the next generation of sustainable and high-performance polymers.

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  • Bertram, J. L., et al. (1988). Phenolic curing agents for epoxy resins. Google Patents.
  • Chen, Y., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. Retrieved from [Link]

  • PENPET. (n.d.). Phenol for Advanced Chemical Synthesis Applications. Retrieved from [Link]

  • Mohanty, D. K. (1987). Synthesis and characterization of high performance polybenzoxazoles. VTechWorks. Retrieved from [Link]

  • Ariko, N., et al. (2014). Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. PMC. Retrieved from [Link]

  • Tour, J. M., & Lamba, J. S. (2000). Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof. Google Patents.
  • Cai, G., et al. (2025, August 7). Phenol substituted polymethylsilane: a soluble conducting polymer with low cross-linking density. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Benzenoids

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized benzenoids are fundamental structural motifs in a vast array of molecules, from blockbuster pharmaceuticals and agrochemicals to advanced materials.[1] The precise installation of functional groups on the benzene ring is a critical determinant of a molecule's biological activity and material properties. Consequently, the development of novel, efficient, and selective synthetic routes to these scaffolds is a paramount objective in modern organic chemistry. This document provides an in-depth guide to three powerful and contemporary strategies for the synthesis of functionalized benzenoids: Transition-Metal-Catalyzed C-H Functionalization, [2+2+2] Cycloaddition of Alkynes, and Palladium-Catalyzed Dearomatization-Rearomatization. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

Strategy 1: Direct C-H Alkenylation of Arenes via Rhodium Catalysis

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach compared to classical cross-coupling reactions that require pre-functionalized starting materials.[2] Rhodium-catalyzed C-H alkenylation has emerged as a particularly powerful tool for the introduction of vinyl groups onto arenes, providing direct access to styrenyl derivatives that are valuable intermediates in polymer and pharmaceutical synthesis.[2][3][4]

Mechanistic Rationale

The catalytic cycle of rhodium-catalyzed C-H alkenylation typically proceeds through a sequence of C-H activation, olefin insertion, and β-hydride elimination.[2] The regioselectivity of the reaction is often controlled by the steric and electronic properties of the substituents on the arene.[2][3] In many cases, the reaction is facilitated by a directing group on the substrate that coordinates to the rhodium center, bringing the catalyst into proximity of the targeted C-H bond.[5]

The generally accepted mechanism for the oxidative ethenylation of a disubstituted benzene is depicted below. The rhodium catalyst first activates a C-H bond of the arene, often through a concerted metalation-deprotonation (CMD) pathway, to form a rhodium-aryl intermediate.[2][5] This is followed by the coordination and insertion of the alkene (in this case, ethylene) into the Rh-C bond. The resulting rhodium-alkyl species then undergoes β-hydride elimination to release the alkenylated arene product and a rhodium-hydride species. The active rhodium catalyst is regenerated by an oxidant, which removes the hydride ligand.[2][3]

G cluster_0 Catalytic Cycle Start [Rh(I)]+ Arene_Coord Arene Coordination Start->Arene_Coord Arene CH_Activation C-H Activation (CMD) Arene_Coord->CH_Activation Rh_Aryl Rh(III)-Aryl Intermediate CH_Activation->Rh_Aryl Olefin_Coord Olefin Coordination Rh_Aryl->Olefin_Coord Olefin Insertion Migratory Insertion Olefin_Coord->Insertion Rh_Alkyl Rh(III)-Alkyl Intermediate Insertion->Rh_Alkyl Beta_Hydride β-Hydride Elimination Rh_Alkyl->Beta_Hydride Product_Release Product Release Beta_Hydride->Product_Release Alkenylated Arene Rh_Hydride Rh(III)-Hydride Product_Release->Rh_Hydride Reductive_Elim Reductive Elimination (Oxidant) Rh_Hydride->Reductive_Elim Reductive_Elim->Start [Oxidant-H]-

Caption: Rh-catalyzed C-H alkenylation cycle.

Detailed Protocol: Ethenylation of 1,2-Dimethoxybenzene

This protocol is adapted from a procedure for the oxidative ethenylation of disubstituted benzenes.[2][3]

Materials:

  • [(η²-C₂H₄)₂Rh(μ-OAc)]₂ (Rhodium catalyst precursor)

  • Cu(OPiv)₂ (Copper(II) pivalate, oxidant)

  • 1,2-Dimethoxybenzene (Substrate)

  • Toluene (Anhydrous solvent)

  • Ethylene (Gas)

  • Schlenk flask and standard Schlenk line equipment

  • Gas balloon

  • Magnetic stirrer and heating plate

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [(η²-C₂H₄)₂Rh(μ-OAc)]₂ (9.7 mg, 0.025 mmol, 5 mol%) and Cu(OPiv)₂ (131 mg, 0.5 mmol, 1.0 equiv).

  • Seal the flask with a rubber septum, and purge with ethylene gas from a balloon for 5 minutes.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 1,2-dimethoxybenzene (69 mg, 0.5 mmol, 1.0 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours under an ethylene atmosphere (balloon pressure).

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate (20 mL).

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 3,4-dimethoxystyrene.

Representative Data
SubstrateProductYield (%)
1,2-Dimethoxybenzene3,4-Dimethoxystyrene85
1,3-Dimethylbenzene3,5-Dimethylstyrene72
1-Chloro-2-methoxybenzene4-Chloro-3-methoxystyrene65
1-Bromo-3-fluorobenzene3-Bromo-5-fluorostyrene58

Yields are based on isolated product after chromatography and are representative examples from the literature.[3]

Strategy 2: [2+2+2] Cycloaddition of Alkynes for Benzene Ring Construction

The [2+2+2] cycloaddition of three alkyne molecules, a reaction pioneered by Walter Reppe, is a highly atom-economical method for the de novo synthesis of substituted benzenes.[6] This transformation, typically catalyzed by transition metals such as rhodium, cobalt, or ruthenium, allows for the rapid construction of complex aromatic systems from simple, readily available starting materials.[6][7][8][9][10][11]

Mechanistic Rationale

The generally accepted mechanism for the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes involves the initial coordination of two alkyne molecules to the metal center.[7][9][10] This is followed by oxidative coupling to form a metallacyclopentadiene intermediate. Coordination of a third alkyne molecule and subsequent insertion leads to a metallacycloheptatriene or a related intermediate, which then undergoes reductive elimination to release the aromatic product and regenerate the active catalyst.[7][8][9] A significant challenge in intermolecular cycloadditions with unsymmetrical alkynes is controlling the regioselectivity of the product.[6]

G cluster_1 Catalytic Cycle Catalyst [M] Coord1 First Alkyne Coordination Catalyst->Coord1 Alkyne 1 Coord2 Second Alkyne Coordination Coord1->Coord2 Alkyne 2 Oxidative_Coupling Oxidative Coupling Coord2->Oxidative_Coupling Metallacyclopentadiene Metallacyclopentadiene Oxidative_Coupling->Metallacyclopentadiene Coord3 Third Alkyne Coordination Metallacyclopentadiene->Coord3 Alkyne 3 Insertion_RE Insertion & Reductive Elimination Coord3->Insertion_RE Product Substituted Benzene Insertion_RE->Product Product->Catalyst Regeneration

Caption: [2+2+2] Alkyne Cycloaddition Cycle.

Detailed Protocol: Rh-Catalyzed Cyclotrimerization of a Diyne and a Monoalkyne

This protocol is a representative example of a rhodium-catalyzed intramolecular [2+2+2] cycloaddition.[8]

Materials:

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, catalyst)

  • (R)-BINAP (Chiral ligand)

  • 1,7-Octadiyne (Diyne substrate)

  • Phenylacetylene (Monoalkyne substrate)

  • 1,2-Dichloroethane (DCE, anhydrous solvent)

  • Standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(COD)₂]BF₄ (8.1 mg, 0.02 mmol, 2 mol%) and (R)-BINAP (12.5 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of 1,7-octadiyne (106 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) in anhydrous DCE (5 mL).

  • Add the substrate solution to the catalyst solution via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the corresponding substituted benzene derivative.

Representative Data for Intermolecular Cyclotrimerization
Alkyne 1Alkyne 2Catalyst SystemProduct(s)Total Yield (%)
1-Hexyne1-Hexyne[Rh(COD)₂]BF₄ / DTBM-SEGPHOS1,2,4- and 1,3,5-tributylbenzene95
PhenylacetylenePhenylacetyleneCp*RuCl(COD)1,2,4- and 1,3,5-triphenylbenzene88
Ethyl propiolateEthyl propiolateNi(acac)₂ / PPh₃Mixture of regioisomers75
1-HexynePhenylacetyleneCo₂(CO)₈Mixture of cross-trimerization products60

Yields are representative and regioselectivity is a key challenge in intermolecular reactions.[6]

Strategy 3: Palladium-Catalyzed Dearomatization-Rearomatization

A more recent and sophisticated strategy for the functionalization of arenes involves a dearomatization-rearomatization sequence.[12][13][14][15] In this approach, the aromaticity of the benzene ring is temporarily disrupted by a transition metal catalyst, typically palladium, to generate a non-aromatic intermediate that is more susceptible to functionalization. Subsequent rearomatization restores the stable aromatic system and installs the new functional group.[15]

Mechanistic Rationale

The mechanism of palladium-catalyzed dearomatization-rearomatization can vary depending on the specific transformation. A common pathway involves the oxidative addition of a palladium(0) catalyst to a substrate, followed by coordination to the arene ring. An intramolecular migratory insertion or a related process leads to a dearomatized π-allyl-palladium or similar intermediate.[15][16] This dearomatized species can then react with a nucleophile or undergo further transformations. The final step is a rearomatization, which can be driven by the elimination of a leaving group or a proton, to regenerate the aromatic ring and the active palladium catalyst.[15]

G cluster_2 Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII Ar-Pd(II)-X Ox_Add->PdII Coord_Dearom Intramolecular Coordination & Dearomatization PdII->Coord_Dearom Dearom_Intermed Dearomatized Pd(II) Intermediate Coord_Dearom->Dearom_Intermed Functionalization Functionalization (e.g., Nucleophilic Attack) Dearom_Intermed->Functionalization Functionalized_Intermed Functionalized Intermediate Functionalization->Functionalized_Intermed Rearomatization Rearomatization (e.g., β-H Elimination) Functionalized_Intermed->Rearomatization Rearomatization->Pd0 Regeneration Product Functionalized Arene Rearomatization->Product Product

Caption: Pd-Catalyzed Dearomatization-Rearomatization.

Detailed Protocol: Intramolecular Arylative Phenol Dearomatization

This protocol is based on the enantioselective synthesis of spirocyclohexadienones.[17]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate, catalyst precursor)

  • sSPhos (Chiral ligand)

  • 2-(2-bromobenzyl)phenol (Substrate)

  • LiOt-Bu (Lithium tert-butoxide, base)

  • Dioxane (Anhydrous solvent)

  • Standard Schlenk line equipment

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and sSPhos (8.6 mg, 0.015 mmol, 3 mol%).

  • Add anhydrous dioxane (2.5 mL) and stir for 10 minutes.

  • Add 2-(2-bromobenzyl)phenol (132 mg, 0.5 mmol, 1.0 equiv) and LiOt-Bu (60 mg, 0.75 mmol, 1.5 equiv).

  • Seal the vial and heat the mixture at 80 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the spirocyclohexadienone product.

Representative Data for Arylative Phenol Dearomatization
SubstrateProductYield (%)ee (%)
2-(2-bromobenzyl)phenolSpiro[cyclohexane-1,9'-fluoren]-4-one9598
2-(2-bromo-4,5-dimethoxybenzyl)phenolMethoxy-substituted spiro-product8897
1-(2-bromobenzyl)naphthalen-2-olBenzospiro-product9296
2-(2-bromobenzyl)-4-methylphenolMethyl-substituted spiro-product9099

Yields and enantiomeric excesses (ee) are representative examples from the literature.[17]

References

  • Kotha, S., & Banerjee, S. (2018).
  • Li, X., et al. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2839–2849.
  • Li, X., et al. (2017).
  • Bower, J. F., et al. (2013). Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes. Organic Letters, 15(21), 5550–5553.
  • Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. (2024). Chemical Science, 15(10), 3586-3604.
  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079–10134.
  • Alkyne trimerisation. (n.d.). In chemeurope.com. Retrieved from [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. (2019).
  • Alkyne trimerisation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Malacria, M., et al. (2005). Pyridine-containing macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions of α,ω-bis-alkynes. Arkivoc, 2005(5), 6-21.
  • Dearomatization–Rearomatization Strategy for Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

  • A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. (2022). Organic Chemistry Frontiers, 9(1), 126-132.
  • Rh(III)-Catalyzed Strain-Release-Enabled C–H Alkenylation/[4+1] Annulation of Benzamides with Alkylidenecyclobutanes. (2025). Organic Letters.
  • Galan, B. R., & Rovis, T. (2009). Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes.
  • Tanaka, K. (2012).
  • Intermolecular [2+2] Cycloaddition of Alkynes with Alkenes Catalyzed by Gold(I). (2016). Organic Syntheses, 93, 115-126.
  • Recent Progress in Pd-Catalyzed Tandem Processes. (2023). Molecules, 28(16), 6099.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. Journal of the American Chemical Society, 132(25), 8568–8569.
  • Transition-Metal-Mediated Dearomatization Reactions. (2000). Chemical Reviews, 100(8), 2901–2948.
  • Hartwig, J. F., et al. (2025).
  • Palladium-Catalyzed C-H Arylation/Arene Dearomatization Domino Reaction: Expeditious Access to Spiro[8]fluorenes. (n.d.). Request PDF. Retrieved from [Link]

  • Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S. (2024). The Journal of Organic Chemistry.
  • A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. (2026).
  • Efficient Rh(I)-Catalyzed Direct Arylation and Alkenylation of Arene C−H Bonds via Decarbonylation of Benzoic and Cinnamic Anhydrides. (2009). Organic Letters, 11(6), 1269–1272.
  • DFT Studies on the Mechanism of Allylative Dearomatization Catalyzed by Palladium. (2006). Journal of the American Chemical Society, 128(39), 12894–12903.
  • Computational Study on the Palladium-Catalyzed Allenylative Dearomatization Reaction. (2012). Organometallics, 31(4), 1543–1551.
  • sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis. (2023). Journal of the American Chemical Society.
  • Palladium-Catalyzed Acetylation of Arenes. (2014). Organic Letters, 16(1), 228–231.
  • Itami, K., et al. (2015, February 2). The First Six-Substituted Benzenes. Asian Scientist Magazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-5-isopropyl-2-methylbenzenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 4-Br-Carvacrol-001 Status: Active Support Subject: Troubleshooting Purification, Isolation, and Stability Protocols Assigned Specialist: Senior Application Scientist

Executive Summary

4-Bromo-5-isopropyl-2-methylbenzenol (4-Bromocarvacrol) is a halogenated phenolic derivative often utilized as a scaffold in antimicrobial research and fragment-based drug discovery. Its purification is notoriously deceptive due to three factors:

  • Regio-isomerism: Competitive bromination at the ortho (C6) vs. para (C4) position.

  • Phase Behavior: A low melting point (~46–49°C) leads to persistent "oiling out" rather than crystallization.

  • Oxidative Instability: The electron-rich phenolic ring is prone to oxidation, forming colored quinone impurities.

This guide addresses these specific bottlenecks using a self-validating logic structure.

Module 1: Crystallization & Phase Separation

User Query: "My crude product is a dark red oil that refuses to solidify, even at 0°C. How do I induce crystallization?"

Root Cause Analysis

The "red oil" syndrome is caused by a combination of trace quinone impurities (acting as crystal inhibitors) and the compound’s natural tendency towards super-cooling. The isopropyl group adds significant lipophilicity, making the lattice energy low and difficult to access.

Troubleshooting Protocol

Step 1: De-colorization (Critical Pre-requisite) Crystallization will fail if the oil is dark red. You must remove oxidative impurities first.

  • Dissolve crude oil in Hexane (5 mL/g).

  • Add Activated Charcoal (10 wt%) and stir at room temperature for 30 mins. Do not heat strongly, as this promotes further oxidation.

  • Filter through a Celite pad. The filtrate should be pale yellow.

Step 2: The "Mixed-Solvent" Force Single-solvent recrystallization rarely works for this oily phenol. Use a biphasic polarity shift.

ParameterSpecificationRationale
Primary Solvent Pentane or HexaneHigh solubility of the lipophilic isopropyl core.
Anti-Solvent Cold Acetonitrile (MeCN)Phenols have lower solubility in cold MeCN; induces lattice formation.
Temperature -20°C (Freezer)Essential to overcome the low melting point barrier.

Step 3: Seeding Technique If no crystals appear after 24h at -20°C:

  • Dip a glass rod in the oil.

  • Allow the rod to air dry completely until a micro-crystal forms on the tip.

  • Re-insert the rod into the cold solution to nucleate the bulk.

CrystallizationLogic Crude Crude Red Oil Charcoal Charcoal/Hexane Wash (Remove Quinones) Crude->Charcoal ColorCheck Is Filtrate Pale? Charcoal->ColorCheck ColorCheck->Charcoal No (Repeat) Evap Evaporate to Oil ColorCheck->Evap Yes Solvent Add Pentane + Trace MeCN Evap->Solvent Freeze Store at -20°C Solvent->Freeze Seed Scratch/Seed Freeze->Seed Solid White Crystalline Solid Seed->Solid

Figure 1: Purification logic flow for converting crude oil to crystalline solid.

Module 2: Chromatographic Resolution

User Query: "I am seeing severe tailing on TLC and Flash Chromatography. The 4-bromo and 6-bromo isomers are co-eluting."

Root Cause Analysis
  • Tailing: The phenolic hydroxyl group (

    
    ) interacts with acidic silanol groups (
    
    
    
    ) on the silica surface via hydrogen bonding. This causes peak broadening and tailing.[1][2]
  • Isomer Separation: The 4-bromo (para) and 6-bromo (ortho) isomers have very similar polarities. The 6-bromo isomer often runs slightly faster due to internal hydrogen bonding (shielding the OH), but the difference is minimal without pH control.

Troubleshooting Protocol

The "Acidic Modifier" Rule You must suppress the ionization of the phenol and block silanol sites.

  • Standard Eluent: Hexane : Ethyl Acetate (95:5)

  • Modified Eluent: Hexane : Ethyl Acetate : Acetic Acid (95 : 5 : 0.5 )

Protocol:

  • Pre-wash: Flush the silica column with 100% Hexane + 1% Acetic Acid before loading the sample. This neutralizes active silanol sites.

  • Loading: Load the sample as a liquid injection (dissolved in hexane) rather than dry-loading on silica, which can induce degradation.

  • Gradient: Run a shallow gradient (0% to 10% EtOAc). The 6-bromo impurity (minor) usually elutes first, followed closely by the 4-bromo product (major).

Data: Isomer Identification

Isomer R_f (Hex/EtOAc 9:1) Characteristic NMR Signal

| 6-Bromo (Ortho) | ~0.65 | Doublet at


 7.2 ppm (Deshielded by OH) |
| 4-Bromo (Para)  | ~0.55 | Singlet at 

6.9-7.0 ppm (Isolated aromatic H) |

Chromatography Silica Silica Surface (Acidic Silanols) Phenol Phenol Analyte (Basic Interaction) Silica->Phenol H-Bonding Tailing Result: Tailing/Broadening Phenol->Tailing Modifier Acetic Acid Modifier Modifier->Silica Preferential Binding Shield Silanols Blocked Modifier->Shield Sharp Result: Sharp Peaks Separation Possible Shield->Sharp

Figure 2: Mechanism of action for acidic modifiers in preventing phenolic tailing.

Module 3: Synthesis Control (Prevention)

User Query: "I consistently get 15% of the 6-bromo impurity. Can I prevent this during the reaction?"

Expert Insight

Purification is difficult; prevention is easier. The regioselectivity of carvacrol bromination is temperature-dependent.

  • Thermodynamic Control (High Temp): Favors the most stable product, but often leads to poly-bromination.

  • Kinetic Control (Low Temp): Favors the 4-position due to the electronic activation of the OH group, while minimizing the steric penalty of the isopropyl group.

Optimized Reaction Parameters

To maximize the 4-bromo/6-bromo ratio:

  • Solvent: Use Acetonitrile (MeCN) or Chloroform . Avoid protic solvents like acetic acid if selectivity is the priority, as they can accelerate the reaction too much.

  • Temperature: Maintain -10°C to 0°C . Do not allow the reaction to rise to room temperature until completion.

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS provides a slow, controlled release of the bromonium ion, enhancing regioselectivity.
    
References
  • Regioselectivity in Phenol Bromination

    • Source: Paul, V., et al. "Regioselective bromination of phenols using N-bromosuccinimide." Tetrahedron Letters (1994).
    • Relevance: Establishes the preference for para-substitution using NBS at low temper
    • URL:

  • Chromatographic Separation of Phenols

    • Source: Dolan, J. "The Role of pH in Retention and Selectivity." LCGC North America (2017).
    • Relevance: Explains the mechanism of silanol suppression using acidic modifiers for phenolic compounds.
    • URL:

  • Synthesis of Carvacrol Derivatives

    • Source: Pietka-Ottlik, M., et al.
    • Relevance: Provides experimental melting points and spectral data for brominated carvacrol deriv
    • URL:

  • Crystallization Strategies for Oily Phenols

    • Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Relevance: Standard authoritative text for mixed-solvent recrystallization and seed crystal gener
    • URL:

Sources

troubleshooting guide for the synthesis of halogenated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Halogenated Aromatics Ticket ID: #HAL-GEN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Halogen Handle" Paradox

Welcome to the Technical Support Center. If you are here, you likely view the halogen not as the final destination, but as the critical "handle" for downstream cross-coupling (Suzuki, Buchwald-Hartwig) or metallation.

The paradox of halogenated aromatics is that the properties making them useful (labile C-X bonds) also make them prone to side reactions during synthesis. This guide moves beyond textbook definitions to address the failure modes we see most often in the field: regioselectivity drift, diazonium runaway, and stalling metal-catalyzed exchange.

Module 1: Electrophilic Aromatic Substitution (EAS)

Subject: "I’m getting mixtures of isomers or over-halogenation."

EAS is the "bread and butter" approach, but it fails when substrate control is weak. The most common error is relying on elemental halogens (


, 

) which are often too aggressive for complex scaffolds.
Troubleshooting Workflow

Q: My reaction yields a 60:40 mix of para:ortho isomers. How do I shift this to >95% para? A: You are likely operating under thermodynamic control with a small electrophile.

  • The Fix: Switch to N-Halosuccinimides (NBS, NCS, NIS) in polar aprotic solvents (DMF or MeCN). The succinimide byproduct hydrogen-bonds with the active halogen species, increasing the effective steric bulk of the electrophile. This naturally favors the less hindered para position.

  • Pro-Tip: Lower the temperature to -78°C before adding the halogen source. If solubility is an issue, use a DCM/MeCN mixture.

Q: I am seeing significant di-halogenation. A: This is a stoichiometry and rate issue. The first halogen deactivates the ring, but if your reaction is heterogeneous (undissolved starting material), the local concentration of reagent might be too high relative to the dissolved substrate.

  • The Fix: Ensure full solubility. Add the halogenating agent dropwise as a solution, not as a solid.

Standardized Protocol: High-Selectivity Monobromination

Valid for activated arenes (phenols, anilines, anisoles).

  • Dissolution: Dissolve substrate (1.0 equiv) in Acetonitrile (0.1 M).

  • Temperature: Cool to 0°C (ice bath) or -20°C (cryo) depending on activation level.

  • Addition: Dissolve NBS (1.05 equiv) in minimal MeCN. Add dropwise over 30 minutes.

  • Quench: Do not just add water. Add 10% aqueous Sodium Thiosulfate to quench active bromine species immediately, preventing post-reaction halogenation during workup.

Module 2: Sandmeyer & Diazonium Chemistry

Subject: "My yields are low, and the intermediate looks unstable."

Use this when EAS rules make your desired substitution pattern impossible (e.g., placing a halogen meta to an electron-donating group).

Troubleshooting Workflow

Q: The reaction foams over or decomposes violently upon adding the copper salt. A: You have thermal runaway from nitrogen evolution.

  • The Fix: The "Classic" Sandmeyer uses HCl/HBr, generating unstable diazonium chlorides/bromides. Switch to Tetrafluoroborate (

    
    ) or Tosylate (
    
    
    
    )
    salts. These are often stable enough to be filtered and dried (with care), allowing you to control the subsequent halogenation step precisely [1].

Q: I'm getting phenols (Ar-OH) instead of aryl halides. A: Water is competing as a nucleophile.

  • The Fix: This happens if the diazotization is too warm or not acidic enough. Ensure pH < 2. Alternatively, use organic nitrites (t-butyl nitrite) in anhydrous acetonitrile with a copper halide (

    
     or 
    
    
    
    ). This "non-aqueous Sandmeyer" eliminates hydrolysis completely [2].
Visualization: Sandmeyer Decision Logic

SandmeyerLogic Start Target: Aryl Halide via Amine Solubility Is Amine Water Soluble? Start->Solubility AqMethod Aqueous Acid (HCl/HBr) + NaNO2 Solubility->AqMethod Yes OrgMethod Organic Solvent (MeCN) + t-BuONO Solubility->OrgMethod No (Lipophilic) Stability Is Diazonium Salt Stable? AqMethod->Stability OnePot One-Pot Addition of CuX OrgMethod->OnePot Isolate Isolate as BF4 or OTs Salt Stability->Isolate Yes (High Precision) Stability->OnePot No (Standard) Product Purify Aryl Halide Isolate->Product Explosion Risk: Thermal Runaway OnePot->Explosion Fast Addition/High Temp OnePot->Product Slow Addition/Catalyst Control

Caption: Decision workflow for selecting aqueous vs. non-aqueous diazotization to minimize safety risks and hydrolysis side-products.

Module 3: Metal-Mediated Halogenation (Halex & Lithiation)

Subject: "I need an Aryl Iodide, but Finkelstein is stalling."

Aryl iodides are the "gold standard" for cross-coupling but are hard to install directly.

Troubleshooting Workflow

Q: My Lithium-Halogen exchange (Ar-Br


 Ar-Li 

Ar-I) gives a mix of starting material and protonated product (Ar-H).
A: Moisture ingress or "warm" temperatures.
  • The Fix:

    • Titrate your n-BuLi. Commercial bottles degrade.

    • Cryogenic Control: The exchange is faster than diffusion. If you add

      
       too slowly or at > -78°C, the Ar-Li intermediate will grab a proton from the solvent or alkyl halide byproduct.
      
    • Inverse Addition: Cannulate the Ar-Li into the iodine solution to ensure the electrophile is always in excess.

Q: The Copper-Catalyzed Finkelstein (Ar-Br


 Ar-I) is stuck at 50% conversion. 
A:  The equilibrium is reversible.
  • The Fix: This reaction relies on solubility differences.[1] NaI is soluble in dioxane/diamine mixtures; NaBr is not.

    • Use NaI (2.0 equiv) .

    • Add a ligand: N,N'-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethylcyclohexane-1,2-diamine.

    • Crucial: Run at 110°C in a sealed tube to drive the precipitation of NaBr [3].

Summary Data Table: Method Selection Matrix

Substrate FeatureRecommended MethodKey ReagentCritical Parameter
Electron Rich (Phenol/Aniline) EAS (Electrophilic Subst.)NBS / NISTemperature (-20°C to 0°C) to prevent poly-halogenation.
Electron Poor (Nitro/Ester) Sandmeyer (via Amine)t-Butyl Nitrite /

Use anhydrous conditions to prevent phenol formation.
Ortho-Directing Group Present Directed Ortho Metalationn-BuLi /

or

Keep < -70°C; titrate base before use.
Existing Aryl Bromide Finkelstein (Halex)CuI / NaI / DiamineSolvent choice (Dioxane or n-Butanol); drive by precipitation.

Experimental Protocol: Copper-Catalyzed Finkelstein Reaction

Adapted for conversion of Aryl Bromides to Aryl Iodides [3].[2]

  • Setup: Flame-dry a screw-cap reaction tube equipped with a magnetic stir bar.

  • Charging: Add CuI (5 mol%) , Aryl Bromide (1.0 equiv) , and NaI (2.0 equiv) .

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Ligand: Add 1,4-Dioxane (1.0 M concentration) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 2-24 hours. The mixture should turn a slurry green/blue color.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Note: If the organic layer is purple (free

    
    ), wash with 10% 
    
    
    
    .

Visualizing the Pathway: EAS vs. Metalation

SynthesisPathways Substrate Aromatic Substrate EDG Electron Donating Group (OH, OMe, NHAc) Substrate->EDG Has EDG EWG Electron Withdrawing Group (NO2, CN, CO2R) Substrate->EWG Has EWG DMG Directing Group (CONEt2, OMOM) Substrate->DMG Has DMG EAS EAS (NBS/NIS) Regio: Ortho/Para EDG->EAS Activation Sandmeyer Sandmeyer Reaction Regio: Ipso (replace NH2) EWG->Sandmeyer Via Reduction to Amine DOM Directed Ortho Metalation Regio: Ortho to DMG DMG->DOM Lithiation (n-BuLi)

Caption: Strategic selection of halogenation pathway based on substrate electronic properties and directing groups.

References

  • Hanson, P., et al. "Sandmeyer Reactions. Part 5. Estimation of the Rates of 1,5-Aryl/Radical Translocation." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977.

  • Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 2002.[3]

  • Snieckus, V. "Directed Ortho Metalation.[4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

Sources

Technical Support Guide: Precision Control of Isomers in Phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division Subject: Troubleshooting Regioselectivity and Isomer Scrambling in Functionalized Phenol Synthesis

Introduction

In drug discovery, "phenol synthesis" rarely refers to the commodity production of phenol itself, but rather the installation of a hydroxyl group onto a highly functionalized arene. The "Isomer Problem" in this context usually manifests in two distinct failure modes:

  • Cine-Substitution (Regioisomeric Scrambling): You start with an ortho-substituted aryl halide, but after hydrolysis, you obtain a mixture of ortho and meta phenols.

  • Electrophilic Mismatch: You require a meta-phenol, but standard electrophilic aromatic substitution (EAS) forces ortho/para selectivity.

This guide moves beyond standard textbook protocols to address the mechanistic root causes of these isomer formations and provides high-fidelity workflows to eliminate them.

Module 1: The "Cine-Substitution" Trap (Aryl Halide Hydrolysis)

The Issue

Researchers frequently attempt to convert electron-deficient aryl halides to phenols using strong bases (e.g., NaOH, KOH) at high temperatures.

  • Symptom: Hydrolysis of o-chlorotoluene yields a ~50:50 mixture of o-cresol and m-cresol.

  • Root Cause: The reaction does not proceed via direct

    
     (unless strong electron-withdrawing groups like 
    
    
    
    are present). Instead, it proceeds via an Aryne (Benzyne) Intermediate . The base eliminates
    
    
    to form a triple bond; the incoming nucleophile (
    
    
    ) can then attack either end of the triple bond.
The Solution: Palladium-Catalyzed Hydroxylation

To prevent benzyne formation, you must lower the activation energy for C-X bond cleavage so that elimination does not occur. We utilize a Palladium (


) cycle which operates via oxidative addition, preserving the regiochemical fidelity of the carbon center.
Recommended Protocol: Buchwald Hydroxylation
  • Scope: Aryl chlorides, bromides, and iodides.[1][2][3]

  • Selectivity: >99% retention of regiochemistry (No scrambling).

Reagents:

  • Catalyst Precursor:

    
     or Pd(OAc)₂ (1–2 mol%)
    
  • Ligand: tBuBrettPhos (2–4 mol%) – Critical for preventing reduction/beta-hydride elimination.

  • Hydroxide Source: KOH (2-3 equiv)

  • Solvent: 1,4-Dioxane /

    
     (v/v 1:1)
    

Step-by-Step Workflow:

  • Inerting: Charge a reaction tube with the aryl halide (1.0 equiv), Pd precursor, and tBuBrettPhos. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Prep: Degas 1,4-dioxane and water separately (sparge with Argon for 15 mins). This is vital to prevent phenol oxidation to quinones.

  • Addition: Add the solvent mixture and

    
     solution.
    
  • Reaction: Heat to 80–100 °C.

    • Checkpoint: If the substrate contains base-sensitive esters, switch the hydroxide source to weak boronic acid (

      
      ) which acts as a hydroxide surrogate under Pd-catalysis.
      
Mechanism Visualization: Benzyne vs. Palladium

BenzyneVsPd Start o-Chloro-Substituted Arene StrongBase Strong Base (Elimination) Start->StrongBase PdCat Pd(0) / tBuBrettPhos (Oxidative Addition) Start->PdCat Benzyne Benzyne Intermediate StrongBase->Benzyne -HCl Mix Mixture of Isomers (Cine-Substitution) Benzyne->Mix +OH- (Attack at C1 or C2) PdComplex L-Pd(Ar)(Cl) Complex PdCat->PdComplex PureProduct Pure Regioisomer (Retention) PdComplex->PureProduct Reductive Elimination

Figure 1: Comparison of reaction pathways. The Benzyne path (red) scrambles the isomer; the Pd path (green) retains position.

Module 2: The "Meta-Selectivity" Challenge

The Issue

Standard phenol synthesis (e.g., hydroxylation of aryl ketones or esters) often relies on EAS, which directs ortho/para. Accessing the meta-isomer typically requires lengthy protection/deprotection sequences or diazonium chemistry.

The Solution: C-H Borylation & Oxidation

Iridium-catalyzed C-H borylation is controlled by sterics , not electronics.[4] It will selectively functionalize the C-H bond furthest from existing substituents (usually the meta or para position), regardless of electronic directing effects.

Recommended Protocol: One-Pot C-H Activation/Oxidation
  • Scope: 1,3-disubstituted arenes

    
     1,3,5-trisubstituted phenols.
    
  • Selectivity: Steric control (typically >95:5 meta:others).

Reagents:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source:

    
     (bis(pinacolato)diboron)
    
  • Oxidant: Oxone (

    
    ) or Aqueous 
    
    
    

Step-by-Step Workflow:

  • Borylation: In a sealed tube, combine Arene,

    
    , 
    
    
    
    , and dtbpy in THF or hexane. Heat to 80 °C.
    • Validation: Monitor by GC/MS.[5] You will see the aryl-Bpin intermediate. Do not isolate unless necessary (silica gel can degrade some Bpin esters).

  • Oxidation (The Critical Step): Cool the mixture to

    
    .
    
    • Option A (Standard): Add Acetone/Water (1:[3]1) and add Oxone (1.0 equiv) dropwise. Stir 10 min.

    • Option B (Mild): Add NaOH/H2O2.[6]

    • Warning: If your substrate contains an aldehyde, use Sodium Perborate instead of H2O2 to prevent Baeyer-Villiger oxidation of the aldehyde.

Workflow Visualization: Steric Control

CHBorylation Substrate 1,3-Disubstituted Arene (EAS directs Ortho/Para) Step1 Ir-Catalyzed Borylation (Steric Control) Substrate->Step1 [Ir(OMe)(cod)]2 / dtbpy Intermediate Meta-Bpin Intermediate (Sterically favored) Step1->Intermediate Step2 Oxidation (Oxone/H2O2) (Ipso-Substitution) Intermediate->Step2 C-B bond cleavage Product Meta-Phenol (Impossible via EAS) Step2->Product

Figure 2: Workflow for accessing meta-isomers via steric-controlled C-H activation.

Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Mixture of isomers (approx 1:1) Benzyne intermediate formed via strong base elimination.Switch to Pd-catalyzed hydroxylation (Buchwald conditions) using tBuBrettPhos.
Loss of Halogen Substituent Reductive dehalogenation during Pd-catalysis.Ensure tBuBrettPhos is used (bulky ligand prevents hydride insertion).[1] Avoid alcoholic solvents; use Dioxane/H2O.
Protodeboronation C-B bond hydrolyzed before oxidation (in Borylation route).Avoid prolonged exposure to base without oxidant. Perform oxidation immediately after borylation is complete.
Over-oxidation (Quinones) Dissolved Oxygen in solvent during hydrolysis.Rigorously degas all aqueous buffers and solvents before adding to the reaction.
Frequently Asked Questions

Q: Can I use copper catalysis (Ullmann-type) instead of Palladium to save cost? A: You can, but with caution. Copper-catalyzed hydroxylation requires higher temperatures (>100°C) and stronger ligands (e.g., phenanthroline). At these temperatures, if your substrate has a good leaving group ortho to a hydrogen, the risk of benzyne formation reappears. Pd-catalysis at 80°C is safer for isomer purity.

Q: I need to synthesize a phenol with a free aldehyde group. Will H2O2 destroy it? A: Yes, H2O2 will likely oxidize the aldehyde to a carboxylic acid or undergo Baeyer-Villiger rearrangement. Use Sodium Perborate (NaBO3) in THF/Water. It is a milder oxidant that typically tolerates aldehydes while converting the C-Bpin to C-OH.

Q: My C-H borylation is giving a mixture of meta and para isomers. A: This happens if the steric difference between the positions is small. Try changing the solvent to Cyclohexane or Octane . Non-polar solvents often enhance the steric sensitivity of the Iridium catalyst, tightening the regioselectivity.

References

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006).[7] The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society.[8]

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate.[9] Journal of the American Chemical Society.[8]

  • Maleczka, R. E., Shi, F., Holmes, D., & Smith, M. R. (2003). C-H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups.[3] Journal of the American Chemical Society.[8]

  • Fier, P. S., & Maloney, K. M. (2017).[7] Copper-Catalyzed Synthesis of Phenols with a Traceless Hydroxide Surrogate.[7] Organic Letters.

Sources

Technical Support Center: Stability & Handling of 4-Bromo-5-isopropyl-2-methylbenzenol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Profile

As a Senior Application Scientist, I frequently encounter researchers who treat halogenated phenols like inert reagents. They are not. 4-Bromo-5-isopropyl-2-methylbenzenol possesses a "instability triad":

  • Phenolic Oxidation: The electron-rich ring is prone to oxidation, forming quinones (color change).

  • Photolability: The C-Br bond is susceptible to homolytic cleavage under UV/visible light.

  • Hydrophobicity: High logP (~4.0) leads to precipitation in aqueous buffers if not managed correctly.

This guide provides the technical scaffolding to maintain the integrity of this compound in solution.

Troubleshooting Guide (Q&A)

Issue 1: Color Change (Pink/Brown Discoloration)

User Question: "I prepared a 10 mM stock solution in DMSO yesterday. Today, the clear solution has turned a faint pinkish-brown. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative degradation . Phenols are susceptible to autoxidation to form quinones and coupled products. In the case of 4-bromocarvacrol, the formation of p-benzoquinone derivatives (related to thymoquinone) creates highly conjugated systems that absorb visible light.

Action Plan:

  • Immediate: Run an LC-MS to quantify the purity. If the impurity peak is <2%, it may be usable for non-critical qualitative assays. For quantitative kinetics or biological assays, discard it .

  • Prevention: You likely stored it in a clear vial or with significant headspace. Future stocks must be stored in amber glass with an inert gas overlay (Argon/Nitrogen) .

Issue 2: Precipitation in Biological Media

User Question: "When I spike my 10 mM DMSO stock into cell culture media (final conc. 100 µM), the solution becomes cloudy immediately."

Technical Diagnosis: This is a solubility crash . The calculated LogP of 4-bromo-5-isopropyl-2-methylbenzenol is approximately 4.0-4.2, making it highly lipophilic. Rapid dilution into an aqueous buffer causes the hydrophobic molecules to aggregate before they can disperse, especially if the local concentration at the injection site is high.

Action Plan:

  • Protocol Adjustment: Do not add the neat DMSO stock directly to the static media.

  • The "Vortex-Injection" Technique: Have the media vortexing while you slowly inject the DMSO stock.

  • Limit: Ensure the final organic co-solvent concentration (DMSO/Ethanol) is at least 0.1-0.5% to maintain solubility, or lower your working concentration.

Issue 3: Loss of Bromine (De-bromination)

User Question: "My mass spec data shows a peak corresponding to the mass of Carvacrol (minus the Bromine). Why is the bromine falling off?"

Technical Diagnosis: You are observing photolytic dehalogenation . The Carbon-Bromine bond energy (~66 kcal/mol) is weaker than C-Cl or C-F. Exposure to ambient lab light (fluorescent tubes emit UV) can trigger homolytic cleavage, generating a phenyl radical that abstracts a hydrogen from the solvent.

Action Plan:

  • Immediate: Check your light exposure. Are you working in a hood with the light on?

  • Correction: Wrap all vessels in aluminum foil immediately after weighing. Perform long-term incubations in the dark.

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Oxidation (Color change) and Photolysis (Purity loss).

DegradationPathways cluster_legend Degradation Triggers Compound 4-Bromo-5-isopropyl- 2-methylbenzenol (Clear Solution) Radical Phenoxy Radical Intermediate Compound->Radical Autoxidation (O2, pH > 7) PhenylRadical Phenyl Radical (Highly Reactive) Compound->PhenylRadical UV Light (hν) (Homolytic Cleavage) Quinone Quinone Derivative (Pink/Brown Color) Radical->Quinone Polymerization/Coupling Debrominated Carvacrol Analog (De-brominated) PhenylRadical->Debrominated H-Abstraction from Solvent Oxygen Oxygen Light Light Oxygen->Light

Caption: Figure 1. Dual degradation pathways of 4-Bromocarvacrol triggered by environmental factors.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 50 mM stock solution stable for >3 months.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility power; low volatility prevents concentration drift.
Concentration 10 mM – 50 mMHigher concentrations are self-shielding against oxidation compared to dilute stocks.
Container Amber Borosilicate Glass VialBlocks UV/Blue light to prevent C-Br photolysis.
Headspace Argon or Nitrogen PurgeDisplaces atmospheric oxygen to inhibit quinone formation.
Temp -20°C or -80°CArrhenius equation: lowering T slows all degradation kinetics.

Step-by-Step Workflow:

  • Weighing: Weigh the solid compound into an amber vial. Do not use plastic microfuge tubes for long-term storage (leaching risk).

  • Solvent Prep: Degas the DMSO by bubbling Nitrogen through it for 5 minutes or using a sonicator under vacuum.

  • Dissolution: Add the solvent to the vial. Vortex until fully dissolved (solution should be colorless).

  • Inerting: Gently blow a stream of Nitrogen/Argon into the vial headspace for 10 seconds. Cap immediately with a PTFE-lined cap.

  • Storage: Seal with parafilm and place in -20°C.

Protocol B: Aqueous Dilution for Assays

Objective: Prevent precipitation during biological experiments.

  • Pre-warm: Bring the DMSO stock to room temperature (20-25°C) before opening. Opening a cold vial condenses water, which accelerates degradation.

  • Intermediate Step: If the final concentration is low (e.g., 1 µM), perform a serial dilution in DMSO first, not water.

    • Example: 50 mM Stock -> 500 µM in DMSO -> 1 µM in Media.

  • Mixing: Add the intermediate stock to the aqueous buffer/media while vortexing.

  • Usage Window: Use aqueous dilutions within 4 hours . Do not store them.

Summary of Stability Data

ConditionStability EstimateVisual Indicator of Failure
Solid (-20°C, Dark) > 2 YearsCaking or yellowing of white powder.
DMSO Stock (-20°C) 6 MonthsPink/Brown tint.
DMSO Stock (RT, Light) < 1 WeekDark brown discoloration; precipitation.
Aqueous Buffer (pH 7.4) < 24 HoursCloudiness (precipitate) or loss of UV signal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12352200, 4-Bromo-2-isopropyl-5-methylphenol (and related isomers). Retrieved January 31, 2026 from [Link]

  • Criado, S., et al. (2014).Photolytic degradation of brominated phenols: Mechanisms and kinetics. (General reference on halo-phenol photolysis). Journal of Hazardous Materials.

Technical Support Center: Strategies to Control Regioselectivity in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this critical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Regioselectivity Issues

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Poor para to ortho ratio in the bromination of activated arenes.

Question: I'm trying to brominate an activated aromatic substrate (e.g., anisole) and obtaining a mixture of ortho and para isomers, with a lower than desired yield of the para product. How can I improve the para-selectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution. The ortho and para positions are both electronically activated, leading to a mixture of products.[1][2] The key to enhancing para-selectivity lies in exploiting steric hindrance and fine-tuning reaction conditions.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Small Brominating Agent/Electrophile Use a bulkier brominating agent. Instead of Br₂, consider using N-Bromosuccinimide (NBS) in a suitable solvent or a tetraalkylammonium tribromide.[3]A larger electrophile will experience greater steric hindrance at the more crowded ortho position, thus favoring attack at the less sterically encumbered para position.[4][5]
High Reaction Temperature Perform the reaction at lower temperatures (e.g., 0 °C or below).[6][7]At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy. The transition state for the sterically less hindered para attack is often lower in energy.[8][9]
Highly Polar Solvent Experiment with less polar solvents.Solvent polarity can influence the reactivity of the electrophile and the stability of the intermediates. In some cases, a less polar solvent can enhance selectivity.
Use of a Shape-Selective Catalyst Employ a zeolite catalyst, such as HY or HM zeolite, in conjunction with a Lewis acid.[10]Zeolites have porous structures that can sterically hinder the formation of the bulkier ortho isomer within their channels, thereby promoting the formation of the more linear para isomer.[3]
Issue 2: Unwanted meta substitution when ortho/para is expected.

Question: My substrate has an ortho, para-directing group, but I'm observing a significant amount of the meta-brominated product. What could be causing this?

Answer: This is an unusual outcome and suggests that the electronic nature of your directing group might be changing under the reaction conditions, or that a different reaction mechanism is at play.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Reaction with a Protonated Substituent If your directing group is basic (e.g., an amine), ensure the reaction is not run under strongly acidic conditions that would protonate it. Consider protecting the functional group.A protonated amine (-NH₃⁺) is an electron-withdrawing group and becomes a meta-director.[1]
Lewis Acid Complexation If using a Lewis acid with a substituent containing a lone pair (e.g., -OR, -NR₂), the Lewis acid can complex with the heteroatom.This complexation can reduce the electron-donating ability of the substituent or even convert it into an electron-withdrawing group, leading to meta substitution.
Radical Mechanism If using NBS, radical reactions can sometimes compete with electrophilic substitution, especially with light or radical initiators.Benzylic bromination, for example, proceeds through a radical pathway and is distinct from aromatic ring bromination.[11][12] Ensure your reaction conditions favor the desired electrophilic pathway.
Issue 3: Over-bromination leading to di- or tri-brominated products.

Question: My reaction is too aggressive, and I'm getting multiple bromine atoms added to my aromatic ring. How can I achieve mono-bromination?

Answer: This is a common problem with highly activated aromatic rings, as the first bromine atom does not significantly deactivate the ring towards further substitution.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Excess Brominating Agent Use a strict 1:1 stoichiometry of the brominating agent to the substrate.[6]Using an excess of the brominating agent will inevitably lead to polybromination of the activated ring.
High Reactivity of Brominating Agent Use a milder brominating agent, such as NBS or pyridinium tribromide, instead of Br₂.[6]Milder reagents are less reactive and offer better control over the extent of bromination.
High Reaction Temperature Conduct the reaction at a lower temperature.[6]Reducing the temperature decreases the overall reaction rate, allowing for better control and minimizing over-bromination.
Slow Addition Add the brominating agent slowly and portion-wise to the reaction mixture.[6]This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right brominating agent for my desired regioselectivity?

A1: The choice of brominating agent is crucial. Here's a general guide:

  • For high reactivity and general purpose: Elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) is a common choice for less activated rings.[13]

  • For enhanced control and mono-bromination of activated rings: N-Bromosuccinimide (NBS) is often preferred as it is a milder source of electrophilic bromine.[3][14]

  • For improved para-selectivity: Bulky brominating agents like tetraalkylammonium tribromides can be effective.[3]

  • For deactivated rings: Harsher conditions may be needed, such as using Br₂ with a strong acid like sulfuric acid.[14]

Q2: What is the role of a Lewis acid catalyst in aromatic bromination?

A2: A Lewis acid, such as FeBr₃ or AlCl₃, polarizes the Br-Br bond in elemental bromine, creating a more potent electrophile (Br⁺).[13] This is essential for the bromination of benzene and moderately activated or deactivated rings. For highly activated rings like phenols or anilines, a Lewis acid is often unnecessary and can lead to over-reaction.

Q3: Can I achieve meta-bromination on a substrate with an ortho, para-director?

A3: Directly achieving meta-bromination in this scenario is challenging with standard electrophilic aromatic substitution. However, you can employ strategic approaches:

  • Protecting Groups: A protecting group can be used to block the ortho and para positions, forcing bromination to occur at the meta position.

  • Directed ortho-metalation followed by bromination is not a direct answer to this question.

  • Functional Group Interconversion: It may be more feasible to introduce a meta-directing group, perform the bromination, and then convert that group to the desired ortho, para-director.

Q4: How does solvent choice impact regioselectivity?

A4: The solvent can significantly influence the outcome of the reaction.[14] Polar solvents can stabilize the charged intermediate (arenium ion), potentially affecting the product distribution. The regioselectivity of NBS brominations, in particular, has been shown to be highly dependent on solvent polarity.[14] It is often an empirical process to screen different solvents to optimize for the desired isomer.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: para-Selective Bromination of Anisole using NBS

This protocol is designed to maximize the yield of the para-bromoanisole isomer.

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add NBS (1 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the p-bromoanisole.

Diagrams

Decision-Making Workflow for Aromatic Bromination Strategy

G start Start: Substituted Aromatic Compound directing_group Identify Directing Group(s) start->directing_group activating Activating Group (e.g., -OH, -OR, -NH2, -R) directing_group->activating Electron Donating deactivating Deactivating Group (e.g., -NO2, -CN, -C(O)R) directing_group->deactivating Electron Withdrawing halogens Halogens (e.g., -F, -Cl, -Br, -I) directing_group->halogens Inductive vs. Resonance ortho_para_path ortho, para-director activating->ortho_para_path meta_path meta-director deactivating->meta_path halogens->ortho_para_path steric_consideration Consider Steric Hindrance ortho_para_path->steric_consideration meta_conditions Use Br2 with Strong Acid (e.g., H2SO4) meta_path->meta_conditions high_para_selectivity High para-selectivity needed? steric_consideration->high_para_selectivity Yes no_high_para ortho/para mixture acceptable steric_consideration->no_high_para No bulky_reagent Use Bulky Brominating Agent (e.g., NBS/Zeolite) & Low Temperature high_para_selectivity->bulky_reagent standard_conditions Standard Conditions (e.g., Br2/FeBr3 or NBS) no_high_para->standard_conditions G regioselectivity Regioselectivity directing_group Directing Group Effects (Electronic) regioselectivity->directing_group steric_hindrance Steric Hindrance regioselectivity->steric_hindrance catalyst Catalyst Choice regioselectivity->catalyst reaction_conditions Reaction Conditions regioselectivity->reaction_conditions edg Electron Donating Groups (ortho, para) directing_group->edg ewg Electron Withdrawing Groups (meta) directing_group->ewg reagent_size Bulky Reagent steric_hindrance->reagent_size substrate_size Bulky Substrate steric_hindrance->substrate_size lewis_acid Lewis Acids (e.g., FeBr3) catalyst->lewis_acid zeolite Shape-Selective (e.g., Zeolites) catalyst->zeolite temperature Temperature reaction_conditions->temperature solvent Solvent reaction_conditions->solvent

Caption: Key factors influencing regioselectivity in aromatic bromination.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Taylor & Francis Online. (2022, September 20). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Retrieved from [Link]

  • National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Retrieved from [Link]

  • ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • YouTube. (2019, January 13). Ortho Para Directing Groups Vs Meta Directing Groups Practice Problem Examples Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, March 8). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2010, March 2). Thermodynamic versus Kinetic Control. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

Sources

Technical Support Center: Acid Management in Bromination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BR-ACID-001 Topic: Mitigation and Management of Acidic Byproducts (HBr) in Bromination Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your bromination protocol is suffering from hydrobromic acid (HBr) induced degradation , corrosion issues , or safety compliance failures .

Bromination is inherently atom-inefficient. In a standard electrophilic substitution using elemental bromine (


), 50% of your bromine mass is lost as HBr. In radical brominations (Wohl-Ziegler), HBr is a catalytic byproduct that, if allowed to accumulate, can trigger autocatalytic decomposition or isomerize sensitive olefins.

This guide is structured into three tiered modules based on your immediate need:

  • Chemical Scavenging: For protecting acid-sensitive substrates in situ.

  • Process Engineering: For managing fumes and heat on a larger scale.

  • Strategic Reagent Selection: For eliminating HBr generation at the source.

Module 1: In-Situ Chemical Scavenging

Use Case: Your substrate contains acid-labile groups (acetals, silyl ethers, tertiary alcohols) that are degrading during the reaction.

The Problem with Amine Bases

Researchers often reflexively add triethylamine (TEA) or pyridine to scavenge acid. Stop. In radical brominations (e.g., NBS), amines can be oxidized or act as radical quenchers, killing your chain propagation. In electrophilic reactions, they form insoluble salts that coat stir bars and impede mixing.

The Solution: Epoxide Scavenging

A superior method for non-nucleophilic acid scavenging is the use of epoxides (e.g., propylene oxide or 1,2-epoxybutane).

Mechanism: Epoxides act as an "acid sponge." The strained three-membered ring is opened rapidly and irreversibly by HBr to form a neutral bromohydrin. This reaction is fast, generates no precipitate, and the scavenger is generally inert to radical conditions.

EpoxideScavenging HBr HBr (Byproduct) Complex Protonated Epoxide HBr->Complex Protonation Epoxide Propylene Oxide (Scavenger) Epoxide->Complex Product Bromohydrin (Neutral Liquid) Complex->Product Ring Opening (Br-)

Figure 1: Mechanism of irreversible HBr scavenging by propylene oxide.

Protocol: Acid-Free Wohl-Ziegler Bromination

Standard Protocol adapted for acid-sensitive substrates.

  • Dissolve: Suspend substrate (1.0 equiv) and N-Bromosuccinimide (NBS, 1.05 equiv) in

    
     or Trifluorotoluene (PhCF3).
    
  • Add Scavenger: Add Propylene Oxide (5.0 – 10.0 equiv) .

    • Note: Excess is required because it serves as both scavenger and co-solvent.

  • Initiate: Add AIBN (0.05 equiv) and heat to reflux.

  • Monitor: The reaction remains neutral. The byproduct is 1-bromo-2-propanol (BP: ~133°C), which is easily removed during workup or column chromatography.

Module 2: Process Engineering (Flow & Scrubbing)

Use Case: You are scaling up (>50g) and HBr off-gassing poses a safety/corrosion risk.

Continuous Flow Chemistry

Batch brominations are prone to "runaways" where heat generation accelerates HBr release. Continuous flow reactors contain the hazardous matrix inside micro-channels, offering superior heat exchange and preventing the accumulation of large headspace volumes of HBr gas.

Data Comparison: Batch vs. Flow

MetricBatch Reactor (1L)Continuous Flow (Microreactor)
HBr Headspace High Volume (Risk of exposure)Zero (Closed system)
Heat Transfer Poor (

)
Excellent (

)
Quenching Delayed (Post-addition)Immediate (Inline)
Selectivity Variable (Local hotspots)High (Plug flow)
Engineering Diagram: Flow Setup with Scrubber

The following setup ensures that HBr is neutralized seconds after it is generated.

FlowBromination Substrate Substrate Feed Mixer T-Mixer Substrate->Mixer Bromine Bromine Source (Br2 or NBS) Bromine->Mixer Reactor Residence Time Unit (PFA Tubing) Mixer->Reactor Reaction Zone QuenchMixer Mixer Reactor->QuenchMixer Quench Quench Feed (Na2S2O3 / NaHCO3) Quench->QuenchMixer Separator Phase Separator QuenchMixer->Separator Neutralized Stream Scrubber Caustic Scrubber (NaOH) Separator->Scrubber Aqueous Waste/Gas Product Product Collection Separator->Product Organic Phase

Figure 2: Continuous flow setup integrating inline quenching and caustic scrubbing.

Scrubber FAQ
  • Q: What is the best scrubbing solution for HBr?

    • A: 15-20% NaOH is standard. For high concentrations, a dual-stage scrubber is recommended: Stage 1 (Water) to absorb bulk HBr (reusable acid), Stage 2 (Caustic) to polish.

  • Q: My scrubber is sucking back!

    • A: HBr has extremely high water solubility. As it dissolves, it creates a vacuum. Always install a suck-back trap or check valve between the reactor and the scrubber.

Module 3: Strategic Reagent Selection (Green Chemistry)

Use Case: You want to improve "Atom Economy" and avoid HBr waste entirely.

Oxidative Bromination ( )

Instead of using


 (where 50% of Br is wasted), use oxidative bromination. Here, you use HBr as the bromine source and Hydrogen Peroxide (

) as the oxidant.[1][2][3]

The Chemistry:



The


 is generated in situ.[1][4] As it reacts with your substrate to release HBr, the 

re-oxidizes that HBr back to

.
  • Net Result: 100% utilization of Bromine atoms.

  • Byproduct: Water.[3]

Protocol: Oxidative Bromination of an Arene
  • Charge: Place substrate (e.g., acetanilide) in methanol or water.

  • Acidify: Add 48% aqueous HBr (1.0 – 1.1 equiv).

  • Oxidize: Add 30%

    
     (1.0 equiv) dropwise at room temperature.
    
    • Visual Cue: The solution will turn transiently orange (

      
       generation) and then fade as it reacts.
      
  • Workup: Dilute with water; the product often precipitates out.

References

  • Oxidative Bromination & Atom Economy

    • Podgoršek, A. et al. "Oxidative Bromination with Hydrogen Peroxide/Hydrobromic Acid." Green Chemistry, 2009 .

    • Context: Validates the H2O2-HBr system for high atom economy and w
  • Epoxide Scavenging

    • Patent US4235825A. "Removal of HBr from brominated pentaerythritols."

    • Context: Describes the industrial utility of epoxides (oxiranes) to irreversibly scavenge HBr without forming salts.
  • Continuous Flow Bromination

    • Cantillo, D. et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, 2019 .[1]

    • Context: detailed protocols for in-situ bromine gener
  • Caustic Scrubber Design

    • Mach Engineering.[5] "Caustic Scrubber System Design & Efficiency."

    • Context: Technical specifications for neutralizing acidic gases (HBr/HCl) in industrial exhaust streams.[5]

Sources

Technical Support Center: Overcoming Poor Solubility of Organic Compounds During Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor organic compound solubility during reaction workup. The information herein is structured to offer not just procedural steps, but a foundational understanding of the principles governing solubility, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Fundamentals of Solubility

A successful reaction workup hinges on the ability to manipulate the solubility of the desired compound and its impurities. The core principle is "like dissolves like," which is based on the polarity of the solute and the solvent.[1] Polar molecules, characterized by the presence of electronegative atoms like oxygen and nitrogen in functional groups, tend to dissolve in polar solvents such as water and alcohols. Conversely, non-polar molecules are more soluble in non-polar solvents like hexane. The overall solubility of an organic molecule is a balance between its polar and non-polar components.

Key Factors Influencing Solubility:
  • Polarity: The presence of polar functional groups (-OH, -NH2, -COOH) increases solubility in polar solvents.

  • Molecular Size: For a given functional group, solubility in polar solvents tends to decrease as the non-polar hydrocarbon portion of the molecule increases in size.[2]

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3][4]

  • pH: The solubility of acidic or basic compounds can be dramatically altered by adjusting the pH of the aqueous phase.[5] Acidic compounds become more water-soluble in basic solutions, and basic compounds become more water-soluble in acidic solutions due to the formation of ionic species.[5]

Section 2: Troubleshooting Guide for Common Workup Challenges

This section addresses specific issues that arise during reaction workup due to poor solubility and provides actionable solutions.

Issue 1: Product Precipitation During Aqueous Quench or Extraction

Causality: The addition of an aqueous solution to a reaction mixture in an organic solvent can drastically change the polarity of the medium, causing a compound with low aqueous solubility to precipitate.

Recommended Solutions:

  • Co-solvent System: Before quenching, add a co-solvent that is miscible with both the reaction solvent and the aqueous phase (e.g., tetrahydrofuran (THF), acetone, or isopropanol). This creates a more gradual change in polarity and can keep the product in solution.

  • Temperature Control: If the product is known to be more soluble at higher temperatures, performing the quench and initial extractions at a slightly elevated temperature may prevent precipitation. However, be mindful of the potential for product degradation.

  • "Salting Out": For compounds with some water solubility, adding a saturated solution of an inorganic salt like sodium chloride (brine) can decrease the compound's solubility in the aqueous layer, driving it into the organic phase.[6] This is due to the high concentration of ions in the brine, which reduces the amount of "free" water available to solvate the organic compound.[6]

Issue 2: Desired Compound is Partially or Fully Soluble in the Aqueous Layer

Causality: Compounds with multiple polar functional groups can exhibit significant water solubility, leading to low recovery during extraction with a non-polar organic solvent.[7]

Recommended Solutions:

  • Solvent System Modification:

    • Increase Organic Solvent Polarity: Switch to a more polar extraction solvent like ethyl acetate, dichloromethane, or a mixture such as 3:1 chloroform/isopropanol, which can be effective at extracting water-soluble organic compounds.[8]

    • Continuous Liquid-Liquid Extraction: For compounds with very poor partitioning into the organic phase, continuous liquid-liquid extraction can be employed to overcome this limitation by constantly renewing the fresh solvent.[7]

  • pH Adjustment:

    • If your compound has an acidic or basic functional group, you can manipulate its water solubility by adjusting the pH of the aqueous layer. For an acidic compound, acidify the aqueous layer to suppress its ionization and decrease its water solubility. For a basic compound, make the aqueous layer basic.

  • "Salting Out": As mentioned previously, washing with brine can help push a moderately polar compound into the organic layer.[6]

Issue 3: Formation of an Emulsion During Extraction

Causality: Emulsions are stable mixtures of two immiscible liquids, often stabilized by the presence of finely divided solids or amphiphilic molecules at the interface. This is a common problem when working with polar aprotic solvents like DMF or DMSO.[9]

Recommended Solutions:

  • Break the Emulsion:

    • Add Brine: The high ionic strength of brine can often disrupt the forces stabilizing the emulsion.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by coalescing the dispersed droplets.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

  • Prevention:

    • Solvent Removal: Before workup, remove high-boiling polar solvents like DMF or DMSO under reduced pressure if the product is thermally stable.[9]

    • Dilution: Dilute the reaction mixture with a large volume of the extraction solvent before adding the aqueous phase.[9]

Issue 4: Difficulty in Crystallizing the Final Product

Causality: The product may be an amorphous solid, an oil, or it may be too soluble in the chosen crystallization solvent even at low temperatures.

Recommended Solutions:

  • Systematic Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system.[3] An ideal solvent should dissolve the compound when hot but not when cold.[3][4]

    • Single Solvent Method: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[10]

    • Mixed Solvent System (Solvent-Pair): If a single solvent is not suitable, a mixed solvent system can be used.[3] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[3]

  • Inducing Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation site.[3]

    • Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can create microscopic scratches that serve as nucleation points.[10]

  • Anti-Solvent Precipitation: This technique involves dissolving the compound in a good solvent and then adding this solution to a larger volume of a miscible anti-solvent, causing rapid precipitation.[11][12][13] This method is often used to generate nanoparticles or when traditional crystallization is difficult.[13]

Issue 5: Compound is an Amorphous Solid or an Oil

Causality: Some compounds naturally exist as non-crystalline (amorphous) solids or oils, making purification by crystallization challenging.

Recommended Solutions:

  • Chromatography: Column chromatography is a powerful technique for purifying amorphous solids and oils.[14][15]

  • Solvent Extraction: A series of extractions with different solvents can sometimes be used to selectively remove impurities.[14][15]

  • Attempt Recrystallization from Various Solvents: Even amorphous compounds can sometimes be induced to crystallize from a suitable solvent system.[14][15]

Section 3: Advanced Techniques for Highly Insoluble Compounds

For particularly challenging compounds, more advanced techniques may be necessary.

  • Solid-Phase Extraction (SPE): SPE is a technique that uses a solid adsorbent to retain either the desired compound or impurities from a liquid sample.[16][17][18] The desired compound can then be eluted with a different solvent.[17] This can be an effective method for cleanup and concentration.[16][18]

  • Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[19][20][21] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned, allowing for highly selective extractions.[21] SFE is considered a "green" technique as it avoids the use of large volumes of organic solvents.[19][22][23]

  • Sonication: The application of high-frequency sound waves can aid in the dissolution of poorly soluble materials by breaking up solid aggregates and increasing the surface area for solvation.[24]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if my product crashes out of solution during workup?

A1: The simplest first step is to try and redissolve the precipitate by adding more of the organic reaction solvent or a co-solvent like THF. If this is successful, you can proceed with the extraction. If not, you may need to filter the solid, wash it, and then analyze the solid and the filtrate separately to determine where your product is.

Q2: How do I choose the right extraction solvent?

A2: The choice of extraction solvent depends on the polarity of your product. For non-polar products, solvents like hexanes or diethyl ether are suitable. For more polar products, ethyl acetate or dichloromethane are common choices.[25] A good starting point is to use a solvent with a polarity similar to that of your product.

Q3: My compound is very polar and stays in the aqueous layer. What are my options?

A3: First, try "salting out" by adding a large amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This can significantly decrease the solubility of your organic compound in the water. If that fails, consider using a more polar extraction solvent like n-butanol or a mixture like 3:1 CHCl₃/isopropanol.[8] Continuous liquid-liquid extraction is another powerful technique for this situation.[7]

Q4: I have a persistent emulsion that won't break. What should I do?

A4: After trying the addition of brine, you can try filtering the entire mixture through a pad of Celite®. This often helps to break up the emulsion. If the problem is recurrent, consider removing the reaction solvent (if it's a polar aprotic solvent like DMF or DMSO) before the aqueous workup in future experiments.[9]

Q5: What is the difference between crystallization and precipitation?

A5: Crystallization is the slow and ordered formation of a solid from a solution, which typically results in a pure, crystalline material.[4][10] Precipitation is a rapid formation of a solid, which often traps impurities and may result in an amorphous or poorly crystalline material.[10] For purification, slow crystallization is generally preferred.[10]

Section 5: Data Presentation and Visualization

Table 1: Common Solvents for Extraction and Crystallization
SolventPolarity IndexBoiling Point (°C)Common Uses
Hexane0.169Extraction of non-polar compounds, anti-solvent for crystallization
Diethyl Ether2.835General purpose extraction solvent
Dichloromethane3.140Extraction of a wide range of compounds
Ethyl Acetate4.477Extraction of moderately polar compounds, crystallization
Acetone5.156Co-solvent, crystallization
Isopropanol3.982Co-solvent, crystallization
Ethanol4.378Co-solvent, crystallization
Methanol5.165Co-solvent, crystallization
Water10.2100Aqueous phase in extractions, solvent for polar compounds
Diagram 1: Decision-Making Workflow for Workup of a Poorly Soluble Compound

G start Reaction Complete check_solubility Is the product soluble in the reaction mixture? start->check_solubility precipitated Product has precipitated check_solubility->precipitated No dissolved Product is dissolved check_solubility->dissolved Yes add_cosolvent Add co-solvent (e.g., THF, Acetone) precipitated->add_cosolvent filter_solid Filter and wash solid precipitated->filter_solid proceed_workup Proceed with aqueous workup dissolved->proceed_workup add_cosolvent->check_solubility check_aqueous_solubility Is the product soluble in the aqueous layer? proceed_workup->check_aqueous_solubility no_aq_sol No check_aqueous_solubility->no_aq_sol yes_aq_sol Yes check_aqueous_solubility->yes_aq_sol standard_extraction Standard Extraction no_aq_sol->standard_extraction salting_out Salting Out yes_aq_sol->salting_out check_emulsion Emulsion forms? standard_extraction->check_emulsion change_solvent Change Extraction Solvent salting_out->change_solvent adjust_ph Adjust pH change_solvent->adjust_ph adjust_ph->check_emulsion no_emulsion No check_emulsion->no_emulsion yes_emulsion Yes check_emulsion->yes_emulsion isolate_product Isolate Crude Product no_emulsion->isolate_product break_emulsion Break Emulsion (Brine, Celite®) yes_emulsion->break_emulsion break_emulsion->isolate_product crystallization Crystallization isolate_product->crystallization chromatography Chromatography isolate_product->chromatography final_product Pure Product crystallization->final_product chromatography->final_product

Caption: A flowchart to guide decisions during the workup of a reaction containing a poorly soluble organic compound.

Diagram 2: Impact of pH on the Solubility of Acidic and Basic Compounds

G cluster_0 Acidic Compound (R-COOH) cluster_1 Basic Compound (R-NH₂) a1 R-COOH Insoluble in Water a2 R-COO⁻ Na⁺ Soluble in Water a1->a2 + NaOH (High pH) a2->a1 + HCl (Low pH) b1 R-NH₂ Insoluble in Water b2 R-NH₃⁺ Cl⁻ Soluble in Water b1->b2 + HCl (Low pH) b2->b1 + NaOH (High pH)

Caption: The effect of pH on the ionization and water solubility of acidic and basic organic compounds.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Pye, C. R., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Attia, L., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Warner, S., et al. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. EPA. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Matzger, A. J., & Rodríguez-Hornedo, N. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Mechanisms of Organic Reactions. Retrieved from [Link]

  • MDPI. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Science.gov. (n.d.). antisolvent precipitation method: Topics by Science.gov. Retrieved from [Link]

  • Antisolvent Precipitation Method: Significance and symbolism. (2025, March 5). Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Delhaye, L. J., et al. (2006, November 24). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

  • Andrade-Eiroa, A., et al. (2016). Solid-phase extraction of organic compounds: A critical review (Part I). Trends in Analytical Chemistry, 80, 641-654. Retrieved from [Link]

  • Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
  • Wikipedia. (n.d.). Supercritical fluid extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Supercritical Fluid Extraction (SFE). Retrieved from [Link]

  • JASCO Global. (2025, December 9). Principles of supercritical fluid systems (5) What is supercritical fluid extraction? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • New Jersey Institute of Technology. (2010, November 1). Controlled liquid antisolvent precipitation using a rapid mixing device. Retrieved from [Link]

  • ResearchGate. (2014, February 12). How to purify an amorphous crude organic compound? Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • MDPI. (2019, December 6). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • PMC. (2025, August 8). Amorphous polymers separate small organic molecules with switchable selective states. Retrieved from [Link]

  • myExperiment. (n.d.). Amorphous solids - Pharmaceutical technology and drug formulation. Retrieved from [Link]

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Validation & Comparative

Validation of 4-Bromo-5-isopropyl-2-methylbenzenol Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the medicinal chemistry of terpenes, 4-Bromo-5-isopropyl-2-methylbenzenol (commonly known as 4-bromothymol ) represents a critical intermediate. Its synthesis via the electrophilic aromatic bromination of thymol presents a classic regioselectivity challenge. Thymol contains three directing groups: a phenolic hydroxyl (strongly ortho/para directing), an isopropyl group (weakly ortho/para), and a methyl group (weakly ortho/para).

While steric hindrance generally disfavors substitution at the 6-position (between the hydroxyl and isopropyl groups), ambiguity remains between the 4-bromo (para to hydroxyl) and 6-bromo isomers, as well as potential 2,4-dibromo byproducts.

This guide details the definitive validation of the 4-bromothymol structure using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR spectroscopy, which infers structure through magnetic environments, SC-XRD provides a direct, atom-by-atom map of the molecule, offering indisputable proof of regiochemistry and solid-state conformation.

Validation Protocol: From Crystal to Structure

To ensure scientific integrity, the validation process must follow a self-validating workflow. The following protocol outlines the path from crude product to refined structure.

Phase I: Crystallization & Screening
  • Objective: Obtain single crystals suitable for diffraction (dimensions >0.1 mm).

  • Methodology:

    • Solvent Selection: 4-Bromothymol is lipophilic. Use slow evaporation from non-polar/polar mixtures (e.g., Hexane/Ethyl Acetate 4:1) or slow cooling in Ethanol.

    • Quality Check: Examine crystals under a polarizing microscope. Sharp extinction indicates singularity; "mosaicity" or cracking indicates twinning.

Phase II: Data Collection (SC-XRD)
  • Instrument: Diffractometer equipped with a Mo-Kα (λ=0.71073 Å) or Cu-Kα source.

  • Temperature: Data should be collected at 100 K (using a cryostream) to minimize thermal motion (atomic displacement parameters) and enhance high-angle diffraction data.

  • Strategy: Collect a full sphere of data (redundancy >4) to ensure accurate absorption correction, critical for bromine-containing compounds due to high absorption coefficients (

    
    ).
    
Phase III: Structure Solution & Refinement
  • Solution: Use Direct Methods (e.g., SHELXT) to locate the heavy Bromine atom first. Its high electron density (

    
    ) serves as a phasing anchor.
    
  • Refinement: Successive Least-Squares refinement (SHELXL) locates Carbon and Oxygen atoms.

  • Validation Metrics:

    • R1 Value: Target < 0.05 (5%).

    • Goodness of Fit (GooF): Target ~1.0.

    • Residual Density: No unexplained peaks >1.0 e⁻/ų near the Br atom (indicates correct absorption correction).

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision points that rule out alternative isomers.

ValidationWorkflow Thymol Starting Material: Thymol Reaction Reaction: Oxidative Bromination (KBr, H2O2, V-Catalyst) Thymol->Reaction Crude Crude Mixture: 4-Br (Major) + 6-Br (Minor) + Dibromo species Reaction->Crude Purification Purification: Column Chromatography & Recrystallization Crude->Purification Crystal Single Crystal Growth (Hexane/EtOAc) Purification->Crystal XRD SC-XRD Data Collection (Mo-Kα, 100 K) Crystal->XRD Solve Structure Solution (Locate Br position) XRD->Solve IsomerCheck Is Br para to OH? Solve->IsomerCheck Valid VALIDATED: 4-Bromothymol IsomerCheck->Valid Yes (C4 Position) Invalid REJECT: 6-Bromo or Dibromo IsomerCheck->Invalid No (C6 Position)

Figure 1: Critical path for the structural validation of 4-bromothymol, emphasizing the checkpoint for regiochemical confirmation.

Comparative Analysis: X-ray vs. Alternatives

While X-ray crystallography is the "Gold Standard," it is resource-intensive. Below is an objective comparison with NMR and DFT (Density Functional Theory) alternatives.

Table 1: Performance Matrix for Structural Validation
FeatureSC-XRD (Crystal Structure) NMR (1H/13C/NOESY) DFT (Computational)
Primary Output 3D Atomic Coordinates (x, y, z)Magnetic Environment (

ppm)
Calculated Energy/Geometry
Regiochemistry Definitive. Direct visualization of Br position relative to OH/Alkyls.Inferential. Requires NOESY to correlate H signals with spatial proximity to Alkyls.Predictive. Suggests 4-Br is thermodynamically favored but proves nothing experimentally.
Stereochemistry Determines absolute configuration (if chiral) and solid-state conformation.Determines relative stereochemistry (coupling constants).N/A (Theoretical only).
Sample State Solid (Single Crystal required).Solution (CDCl3, DMSO-d6).Gas Phase or Solvation Model.
Ambiguity Risk Low. (Unless disorder/twinning occurs).Medium. 4-Br and 6-Br isomers may have similar splitting patterns (singlets) if not carefully analyzed.High. Depends on basis set accuracy.
Throughput Low (Days to Weeks).High (Minutes).High (Hours).[1]
Why X-ray Wins for 4-Bromothymol

In the 1H NMR of 4-bromothymol, the aromatic protons are para to each other. In the 6-bromo isomer, they are meta (if 2-methyl is considered position 1 relative to toluene core) or para depending on nomenclature, but structurally distinct.

  • NMR Ambiguity: Both isomers might present as two aromatic singlets (or weak doublets). Without a clear NOE (Nuclear Overhauser Effect) signal between the aromatic proton and the isopropyl methine, assignment can be tentative.

  • X-ray Certainty: The diffraction pattern allows for the refinement of the C-Br bond length (typically 1.89–1.91 Å ) and explicitly places the heavy bromine atom at the C4 position, typically

    
    180° away from the C1-OH group, confirming the para substitution.
    
Experimental Expectations & Data Interpretation

When reviewing the X-ray data for 4-Bromo-5-isopropyl-2-methylbenzenol, the following parameters confirm a successful validation:

  • Space Group: Likely monoclinic (e.g., P21/c) or triclinic (P-1), common for achiral organic phenols.

  • Unit Cell: Will contain discrete molecules of 4-bromothymol. Look for

    
     (monoclinic) or 
    
    
    
    (triclinic).
  • Hydrogen Bonding: Phenols typically form intermolecular hydrogen bond chains in the solid state.

    • Expectation: O-H

      
       O distances of 2.7 – 2.9 Å .
      
    • Note: The bulky isopropyl group and the bromine atom may force specific packing arrangements (e.g., head-to-tail dimers) to minimize steric repulsion.

  • Disorder: The isopropyl group often shows rotational disorder. A high-quality refinement should model this using split positions if necessary.

Logic Tree for Isomer Differentiation

IsomerLogic Start Analyze Refined Structure LocateBr Locate Br Atom Start->LocateBr CheckPara Is Br para to Oxygen? LocateBr->CheckPara Result4Br Structure = 4-Bromothymol (Target) CheckPara->Result4Br Yes CheckOrtho Is Br ortho to Isopropyl? CheckPara->CheckOrtho No Result6Br Structure = 6-Bromothymol (Impurity) CheckOrtho->Result6Br Yes (Br between OH and iPr)

Figure 2: Structural logic used during refinement to distinguish the target molecule from its sterically congested isomer.

References
  • Conte, V., et al. (2015).[2] Thymol Bromination: A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry.

    • Context: Describes the synthesis and oxidative bromination of thymol to yield 4-bromothymol, providing the chemical context for the material being valid
  • Müller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry.

    • Context: Defines standard nomenclature for regioselectivity and substitution patterns (ortho/para) referenced in the guide.
  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

    • Context: The authoritative reference for the refinement software (SHELXL) used in the "Phase III" protocol.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

    • Context: Establishes the standards for "Validation Metrics" (R-factors, residual density) cited in the protocol.

Sources

Comparative Analysis of Spectroscopic Data for Phenol Isomers: A Guide for Structural Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and environmental monitoring, distinguishing between positional isomers of substituted phenols is a critical analytical challenge. Isomers such as nitrophenols and cresols exhibit identical molecular weights and similar solubilities, yet possess vastly different biological toxicities and reactivities. For instance, p-nitrophenol is a potent nephrotoxin and a common hydrolytic degradation product of organophosphate pesticides (e.g., parathion), whereas its ortho- isomer is often an impurity in synthetic pathways.

This guide provides a rigorous, data-driven comparison of spectroscopic methods (NMR, IR, UV-Vis, and MS) for differentiating these isomers. We focus primarily on Nitrophenol isomers (o-, m-, p-) as a case study due to their distinct electronic environments driven by intramolecular hydrogen bonding, while also referencing Cresol isomers to illustrate alkyl-substitution effects.

Mechanistic Basis of Differentiation

The ability to distinguish these isomers spectroscopically relies on two fundamental physical phenomena:

  • Intramolecular vs. Intermolecular Hydrogen Bonding:

    • Ortho-isomers (e.g., o-nitrophenol) form stable 6-membered intramolecular hydrogen bonded rings. This "locks" the proton, preventing exchange and dramatically shifting its resonance frequency.

    • Meta- and Para-isomers cannot form this internal bond; they rely on intermolecular hydrogen bonding, which is concentration- and solvent-dependent.

  • Electronic Resonance & Conjugation:

    • Substituents in ortho and para positions participate in direct resonance with the phenolic hydroxyl group.

    • Substituents in the meta position interact primarily through inductive effects, leading to distinct UV absorption maxima and NMR coupling patterns.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for structural elucidation. The chemical shift (


) of the phenolic hydroxyl proton is the primary diagnostic marker.
1H NMR Data for Nitrophenol Isomers (in CDCl

)
IsomerPhenolic -OH Shift (

ppm)
MultiplicityMechanismAromatic Region Pattern
o-Nitrophenol 10.5 - 11.0 Sharp SingletIntramolecular H-bond (Chelation) deshields the proton; exchange is slow.Complex ABCD multiplet (4 distinct environments).
m-Nitrophenol 5.0 - 7.0Broad SingletIntermolecular H-bond; shift varies with concentration.Complex multiplet; often overlaps with solvent.
p-Nitrophenol 5.0 - 7.0Broad SingletIntermolecular H-bond; shift varies with concentration.AA'BB' System : Two distinct doublets (symmetric).

Critical Insight: The -OH peak of o-nitrophenol is concentration-independent due to the internal H-bond.[1] In contrast, adding D


O to the sample will cause the -OH peaks of m- and p- isomers to disappear rapidly, whereas the o- isomer exchanges much more slowly.
B. Infrared (IR) Spectroscopy

IR is invaluable for identifying substitution patterns (fingerprint region) and confirming the nature of hydrogen bonding.

  • O-H Stretching Region (3200–3600 cm

    
    ): 
    
    • o-Nitrophenol: Shows a broad, weak band shifted to ~3200 cm

      
        due to strong intramolecular chelation.
      
    • p-Nitrophenol: Shows a strong, broad band at 3300–3400 cm

      
        (intermolecular H-bonding). In dilute solution (non-polar solvent), a sharp "free" -OH peak appears at ~3600 cm
      
      
      
      .[1]
  • Fingerprint Region (Substitution Patterns):

    • Ortho (1,2-disubstituted): Strong band at 735–770 cm

      
       .
      
    • Meta (1,3-disubstituted): Two bands at 690–710 cm

      
        and 750–810 cm
      
      
      
      .
    • Para (1,4-disubstituted): Single strong band at 810–840 cm

      
       .
      
C. UV-Visible Spectroscopy

UV-Vis is less structural but highly sensitive to pH changes (solvatochromism), making it ideal for pKa determination and impurity quantification.

  • Acidic Media (pH < 5):

    • p-Nitrophenol:

      
       ~317 nm (Colorless).[2]
      
    • o-Nitrophenol:

      
       ~270-280 nm (Pale Yellow).
      
  • Basic Media (pH > 9):

    • Phenols deprotonate to phenolate ions, causing a bathochromic (red) shift .

    • p-Nitrophenol: Shift to 400 nm (Intense Yellow). This specific shift is the basis for enzymatic assays (e.g., phosphatase activity).

D. Mass Spectrometry (MS)

Differentiation in MS relies on the "Ortho Effect" , where functional groups in the 1,2-position interact during fragmentation.

  • o-Nitrophenol: Prominent [M - OH]

    
      peak (loss of hydroxyl radical) or [M - H
    
    
    
    O]
    
    
    . The proximity of the nitro oxygen to the phenolic hydrogen facilitates water elimination.
  • p-Nitrophenol: Fragmentation is dominated by [M - NO]

    
      and [M - NO
    
    
    
    ]
    
    
    (loss of nitro group). The [M - OH] peak is negligible or absent.

Visualizing the Analytical Logic

The following diagram illustrates the decision workflow for identifying an unknown phenol isomer.

IsomerIdentification Start Unknown Phenol Isomer (Sample) Step1 1. 1H NMR Analysis (CDCl3) Start->Step1 CheckOH Check -OH Chemical Shift Step1->CheckOH OrthoPath Shift > 10.5 ppm (Sharp Singlet) CheckOH->OrthoPath Downfield Shift MetaParaPath Shift 4.0 - 7.0 ppm (Broad Singlet) CheckOH->MetaParaPath Upfield Shift OrthoResult Identified: Ortho-Isomer (Confirm with MS: Ortho Effect) OrthoPath->OrthoResult Step2 2. Analyze Aromatic Region (Splitting Pattern) MetaParaPath->Step2 CheckSplit Symmetry Check Step2->CheckSplit ParaResult Symmetric AA'BB' (Two Doublets) Identified: Para-Isomer CheckSplit->ParaResult Symmetric MetaResult Complex Multiplet (Asymmetric) Identified: Meta-Isomer CheckSplit->MetaResult Complex

Caption: Analytical Decision Matrix for Phenol Isomer Identification using 1H NMR as the primary filter.

Experimental Protocols

Protocol A: High-Resolution 1H NMR for Isomer Differentiation

Objective: To resolve the phenolic hydroxyl proton and aromatic coupling patterns.

  • Sample Preparation:

    • Dissolve 5–10 mg of the unknown phenol in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: Avoid DMSO-d

      
       initially, as it is a strong H-bond acceptor and will shift all -OH peaks downfield, masking the intramolecular H-bond distinction of the ortho-isomer.
      
  • Acquisition:

    • Run a standard proton sequence (16 scans, 1-second relaxation delay).

    • Critical Step (D

      
      O Shake):  If the -OH peak is ambiguous, add 1 drop of D
      
      
      
      O to the tube, shake, and re-run.
      • Observation: If the peak at ~11 ppm remains (or diminishes slowly), it confirms the ortho-isomer (protected by intramolecular bonding). If the peak at 5-7 ppm vanishes instantly, it is meta- or para-.

  • Data Processing:

    • Phase correction is vital for the broad -OH peaks of p/m-isomers.

    • Integrate the aromatic region: p-isomer will show a clean 2:2 integration ratio for the two doublets.

Protocol B: UV-Vis pH Shift Assay

Objective: To distinguish p-nitrophenol (indicator behavior) from non-conjugated isomers.

  • Stock Solution: Prepare a 1 mM stock of the isomer in Methanol.

  • Acidic Scan:

    • Add 100 µL stock to 2.9 mL 0.1 M HCl .

    • Record spectrum (200–500 nm). Expect

      
       ~317 nm for p-nitrophenol.[2]
      
  • Basic Scan:

    • Add 100 µL stock to 2.9 mL 0.1 M NaOH .

    • Record spectrum.[3][4]

    • Result: Look for a dramatic shift to 400 nm (Yellow) . Only p-nitrophenol (and o-nitrophenol to a lesser extent, ~420 nm but less intense due to steric twist) will show this strong solvatochromism. m-nitrophenol shows a shift but remains colorless/pale in comparison.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST Chemistry WebBook. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR/NMR tables).
  • BenchChem Technical Support. Spectroscopic Analysis of Ortho-, Meta-, and Para-trifluoromethylphenols. BenchChem Guides. Link

  • Royal Society of Chemistry. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 2020. Link

  • Yi, J., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC, 2021. Link

  • Michigan State University. 1H NMR Chemical Shifts and Coupling Constants. MSU Chemistry Department. Link

Sources

Reactivity Profile: Brominated vs. Chlorinated Phenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule drug discovery, the choice between brominated and chlorinated phenols is rarely arbitrary. While they share similar structural motifs, their reactivity profiles diverge sharply based on the reaction manifold employed.

  • Bromophenols are the superior choice for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange . The weaker C-Br bond allows for rapid oxidative addition and low-temperature lithiation, enabling precise scaffold construction.

  • Chlorophenols dominate in Nucleophilic Aromatic Substitution (SNAr) and late-stage stability. The stronger C-Cl bond renders them robust against accidental metal insertion, while their higher electronegativity accelerates nucleophilic attack relative to bromine in SNAr pathways.

This guide delineates the mechanistic divergence of these two halides, providing experimental data and validated protocols to support rational substrate selection.

Fundamental Physical Properties[1]

The reactivity differences are rooted in three core physical parameters: Bond Dissociation Energy (BDE) , Electronegativity , and Atomic Radius .

Property4-Chlorophenol4-BromophenolImpact on Reactivity
C-X Bond Dissociation Energy (kcal/mol) ~96~81Critical: Lower BDE makes Br ~1000x more reactive in Pd-catalyzed oxidative addition [1].
Electronegativity (Pauling) 3.162.96Critical: Higher EN makes Cl more reactive in SNAr (stabilizes Meisenheimer complex).
C-X Bond Length (Å) 1.741.89Longer bond in Br increases steric accessibility for metal centers.
pKa (in H₂O) 9.389.34Negligible difference. Both are slightly more acidic than phenol (9.95) due to electron-withdrawing induction [2].
Van der Waals Radius (Å) 1.751.85Br is significantly bulkier, influencing ortho-substitution patterns.

Synthetic Reactivity Profile

A. Metal-Catalyzed Cross-Coupling (The "Br" Advantage)

In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the rate-determining step is often the Oxidative Addition (OA) of the aryl halide to the Pd(0) species.[1]

  • Bromophenols: The C-Br bond (81 kcal/mol) breaks readily. Standard catalysts (e.g., Pd(PPh₃)₄) work efficiently at 60-80°C.

  • Chlorophenols: The C-Cl bond (96 kcal/mol) is kinetically stubborn. Oxidative addition is slow, often requiring specialized electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate the reaction [3].

B. Lithium-Halogen Exchange (The "Br" Exclusivity)

This is the starkest differentiator.

  • Bromophenols: Undergo rapid Li-Hal exchange with n-BuLi or t-BuLi at -78°C. This generates a nucleophilic phenyllithium species while protecting the phenol (usually as a silyl ether).

  • Chlorophenols: Are largely inert to Li-Hal exchange at -78°C. Treatment with organolithiums often results in ortho-lithiation (deprotonation of the C-H bond ortho to the halogen or phenol) rather than halogen exchange [4].

C. Nucleophilic Aromatic Substitution (SNAr) (The "Cl" Advantage)

In SNAr, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex.

  • Chlorophenols: The higher electronegativity of Chlorine pulls electron density from the ring, stabilizing the anionic intermediate more effectively than Bromine. Thus, Cl is a better leaving group than Br in SNAr (assuming the ring is activated by NO₂ or CN groups) [5].

Visualizing the Decision Process

The following logic flow illustrates how to select the correct halophenol based on the intended downstream chemistry.

Reactivity_Decision_Matrix Start Target Transformation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Lithiation Lithium-Halogen Exchange Start->Lithiation SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Br_Choice Select BROMOPHENOL (Fast Oxidative Addition) Coupling->Br_Choice Standard Ligands (PPh3) Cl_Choice Select CHLOROPHENOL (Requires Specialized Ligands) Coupling->Cl_Choice Advanced Ligands (XPhos/Buchwald) Br_Li Select BROMOPHENOL (Exchange occurs at -78°C) Lithiation->Br_Li Standard Cl_Li Avoid CHLOROPHENOL (Risk of Ortho-Lithiation) Lithiation->Cl_Li Inert/Side Rxns Cl_SNAr Select CHLOROPHENOL (Faster Rate via Inductive Effect) SNAr->Cl_SNAr Preferred

Figure 1: Decision matrix for substrate selection based on reaction type.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Bromine Preference)

Objective: To demonstrate the selective coupling of a bromophenol in the presence of a chloride, or simply the ease of bromophenol coupling.

Context: This protocol uses 4-bromo-2-chlorophenol to illustrate that the Suzuki coupling occurs exclusively at the bromine position, leaving the chlorine intact for subsequent functionalization.

  • Reagents:

    • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: This "older" catalyst is sufficient for Br, but would fail for Cl.

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

    • Step 2: Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (crucial for Pd(0) stability).

    • Step 3: Add degassed solvent and aqueous base via syringe.

    • Step 4: Heat to 80°C for 4 hours.

    • Step 5: Monitor by HPLC/TLC. Expectation: Complete consumption of starting material. The product will be 4-phenyl-2-chlorophenol. The C-Cl bond remains untouched.

Validation:

  • If the substrate were 4,2-dichlorophenol, this reaction would yield <5% product under these conditions, confirming the reactivity gap.

Protocol B: Lithium-Halogen Exchange (Scaffold Generation)

Objective: To generate a nucleophilic phenol derivative.

Context: Direct lithiation of chlorophenols is generally not possible. Bromophenols must be protected first (e.g., as a THP ether) to prevent deprotonation of the OH.

  • Reagents:

    • Substrate: 2-(4-bromophenoxy)tetrahydro-2H-pyran (Protected 4-bromophenol)

    • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

    • Electrophile: Benzaldehyde (1.2 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Step 1: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone bath).

    • Step 2: Add n-BuLi dropwise over 10 minutes.

    • Step 3: Stir for 30 minutes at -78°C. Mechanism: The Li atom swaps with Br.[2][3][4] (If using Chloride, this step would fail).

    • Step 4: Add Benzaldehyde slowly.

    • Step 5: Warm to room temperature and quench with saturated NH₄Cl.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the Suzuki coupling cycle, highlighting the Oxidative Addition step where the reactivity difference between Br and Cl is most pronounced.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd(II)-Ar-X Pd0->OxAdd Ar-Br (Fast) Ar-Cl (Slow) TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The red arrow indicates the step where Bromophenols significantly outperform Chlorophenols.

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling.[5] Retrieved from [Link]

  • Reich, H. J. (2023).[6] Lithium-Halogen Exchange.[2][3][4][6][7] University of Wisconsin-Madison. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.[8][9][10] Retrieved from [Link]

Sources

LC-MS Techniques for Confirming the Identity of Organic Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the identity of organic molecules—whether drug metabolites, impurities, or natural products—requires a transition from simple mass detection to structural elucidation.[1] While retention time (RT) and nominal mass are sufficient for targeted quantification of knowns, they fail to distinguish isobars or identify unknowns with regulatory confidence.

This guide objectively compares the three dominant LC-MS architectures used for identity confirmation: Triple Quadrupole (QqQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap . It further integrates Ion Mobility Spectrometry (IMS) as a critical orthogonal dimension for resolving structural isomers.

Technical Comparison: The Landscape of Identification

The choice of technique depends on the "Level of Identification" required (e.g., Metabolomics Standards Initiative levels).

Nominal Mass vs. High-Resolution Accurate Mass (HRAM)
  • Triple Quadrupole (QqQ): The gold standard for quantification but limited for identification. It operates at unit resolution (0.7 Da FWHM). It confirms identity solely via Retention Time matching and MRM (Multiple Reaction Monitoring) ion ratios. It cannot validate an elemental formula.

  • HRAM (Q-TOF & Orbitrap): Essential for de novo ID. These systems measure mass with sufficient accuracy (<5 ppm) to constrain the number of possible elemental formulas and resolve isotopic fine structure.

Comparative Performance Matrix

The following table synthesizes performance metrics relevant to structural confirmation.

FeatureTriple Quadrupole (QqQ) Q-TOF Orbitrap IMS-Q-TOF
Primary Utility Targeted QuantitationScreening & IDFine Structure IDIsomer Separation
Mass Resolution Unit (Low)High (30k - 80k)Ultra-High (140k - 1M)High + CCS Resolution
Mass Accuracy ~0.1 Da< 2-5 ppm< 1-3 ppm< 2-5 ppm
Scan Speed Fast (MRM)Very Fast (>100 Hz)Moderate (10-40 Hz)Fast
Isotope Fidelity N/AExcellentGood (Space Charge limits)Excellent
ID Confidence Low (RT + MRM Ratio)High (Formula + MS2)Ultra-High (Fine Isotopes)Max (CCS + Formula)
Isomer Resolution Chromatographic onlyChromatographic onlyChromatographic onlyDrift Time (Gas Phase)
Deep Dive: Orbitrap vs. Q-TOF
  • Orbitrap: Utilizes an electrostatic trap where ion oscillation frequency is proportional to mass.

    • Advantage:[2][3][4] Extreme resolution allows separation of isobars (e.g., distinguishing

      
       isotope of Sulfur from 
      
      
      
      of Carbon).
    • Limitation: Resolution is inversely proportional to scan speed.

  • Q-TOF: Accelerates ions into a flight tube; time of flight is proportional to mass.

    • Advantage:[2][3][4] Speed is independent of resolution. Ideal for sharp UHPLC peaks and "Data Independent Acquisition" (DIA) where fast duty cycles are required.

    • Limitation: Lower resolving power than Orbitrap for low-mass range.

Advanced Technique: Ion Mobility Spectrometry (IMS)[5][6]

When LC separation fails to resolve isomers (molecules with identical mass and formula but different structures), IMS provides the solution.

  • Mechanism: Ions are dragged through a buffer gas under an electric field. Their velocity depends on their Collision Cross Section (CCS) —effectively their 3D shape/size.

  • Application: Distinguishing a drug metabolite hydroxylated at the ortho position vs. the para position, which often co-elute in Reverse Phase LC.

  • Data Output: The CCS value (

    
    ) is a robust physicochemical property, independent of the LC method, increasing ID confidence (E-E-A-T principle).
    

Experimental Protocol: The Self-Validating ID Workflow

To ensure scientific integrity, this protocol includes mandatory "suitability" steps often skipped in basic guides.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse a calibration mix (e.g., NaCsI or commercial mix) to ensure mass accuracy < 2 ppm.

  • Retention Time Check: Inject a standard mix of varying polarity to verify column performance.

  • CCS Calibration (if using IMS): Use a known standard (e.g., Polyalanine) to calibrate the drift tube.

Phase 2: Data Acquisition (HRAM)
  • Ionization: Electrospray Ionization (ESI) in both Positive and Negative modes.

  • MS1 Full Scan: Acquire range m/z 100–1500 at Resolution > 60,000 (Orbitrap) or > 30,000 (TOF).

  • MS2 Fragmentation:

    • Targeted: Use Parallel Reaction Monitoring (PRM) or Targeted MS/MS on the inclusion list of suspected masses.

    • Untargeted: Use Data Dependent Acquisition (DDA) —TopN intense ions are fragmented.

    • Energy: Use Stepped Collision Energy (e.g., 20, 40, 60 eV) to ensure rich fragmentation spectra.

Phase 3: Data Analysis & Confirmation Logic
  • Formula Generation: Use MS1 exact mass and Isotope Pattern (M, M+1, M+2 abundances) to generate candidate formulas (e.g., within 5 ppm error).

  • Fragment Matching: Compare experimental MS2 spectra against:

    • In-silico fragmentation tools (e.g., molecular structure prediction).[5]

    • Spectral Libraries (e.g., NIST, mzCloud).

  • Orthogonal Check:

    • If standard exists: Match RT (< 0.1 min) and MS2.

    • If no standard: Match Experimental CCS with Predicted CCS (from machine learning models).

Visualizations

Diagram 1: The Decision Tree for Technique Selection

This diagram guides the researcher on which instrument to select based on the analytical problem.

DecisionTree Start Analytical Goal? Quant Targeted Quantitation (Knowns) Start->Quant ID Identification / Screening (Unknowns) Start->ID QqQ Triple Quadrupole (QqQ) High Sensitivity, Unit Res Quant->QqQ Best Choice Isobars Are there Isomers/Isobars? ID->Isobars FineStruct Need Fine Isotope Structure? Isobars->FineStruct No IMS IMS-Q-TOF Separates by Shape (CCS) Isobars->IMS Yes (Structural Isomers) Orbi Orbitrap (HRAM) Ultra-High Res (>100k) FineStruct->Orbi Yes (e.g., S vs C isotopes) QTOF Q-TOF (HRAM) Fast Scan, High Speed FineStruct->QTOF No (General Screening)

Caption: Decision matrix for selecting the optimal LC-MS architecture based on analytical requirements.

Diagram 2: The Self-Validating Identification Workflow

This diagram illustrates the logical flow from sample injection to confirmed identity, emphasizing the feedback loops for validation.

IDWorkflow Sample Sample Injection MS1 MS1 Acquisition (Exact Mass + Isotopes) Sample->MS1 Filter Formula Filtering (<5 ppm error) MS1->Filter MS2 MS2 Fragmentation (DDA or DIA) Filter->MS2 Precursor Selection Library Library/In-Silico Match MS2->Library Validation Orthogonal Validation Library->Validation Validation->MS2 Fail (Refine Parameters) Report Confirmed ID Validation->Report Pass (RT, CCS, MS2 Match)

Caption: Step-by-step workflow for confirming organic molecule identity using HRAM LC-MS.

References

  • FDA. (2021).[6] Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration.[7] Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Link

  • Holcapek, M., et al. (2012). Recent developments in liquid chromatography–mass spectrometry and related techniques. Journal of Chromatography A. Link

  • May, J. C., & McLean, J. A. (2015). Ion mobility-mass spectrometry: time-dispersive instrumentation. Analytical Chemistry. Link

  • Stravs, M. A., et al. (2013). Automatic recalibration and processing of tandem mass spectra using formula annotation. Journal of Mass Spectrometry. Link

Sources

A Comparative Study on the Acidity of Halogenated Phenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of halogen atoms onto a phenol ring profoundly influences its acidity. This guide provides a comparative analysis of the acidity of ortho, meta, and para isomers of fluorophenol, chlorophenol, bromophenol, and iodophenol. We delve into the underlying electronic principles, including inductive and resonance effects, and the unique case of intramolecular hydrogen bonding in ortho-isomers. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical explanations and practical experimental guidance.

Introduction: The Fundamentals of Phenol Acidity

Phenol is weakly acidic due to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2][3][4] Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is delocalized across the benzene ring, thereby stabilizing the ion and favoring the dissociation of the proton.[1][2][3][4] The extent of this acidity, quantified by the pKa value, is highly sensitive to the nature and position of substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) generally increase the acidity of phenol by further stabilizing the phenoxide ion through inductive and/or resonance effects.[1][2][3][4][5] Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion. Halogens are a particularly interesting class of substituents as they exhibit a dual electronic nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but also capable of electron donation through resonance (+R or +M effect) due to their lone pairs of electrons.

Electronic Effects of Halogen Substituents

The acidity of halogenated phenols is determined by the interplay of the following factors:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus pull electron density away from the benzene ring through the sigma bond. This effect stabilizes the negative charge of the phenoxide ion, thereby increasing acidity. The strength of the inductive effect decreases with increasing distance from the hydroxyl group and follows the order of electronegativity: F > Cl > Br > I.[6]

  • Resonance Effect (+R): The lone pair of electrons on the halogen atom can be delocalized into the benzene ring. This effect introduces negative charge into the ring, which can destabilize the phenoxide ion and decrease acidity. The +R effect is most pronounced at the ortho and para positions. The effectiveness of this electron donation depends on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring.

  • Intramolecular Hydrogen Bonding: In ortho-halophenols, the proximity of the halogen to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond. This interaction can influence the acidity in a complex manner, as will be discussed later.

The overall effect of a halogen substituent is a balance between these opposing electronic influences. For halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing acidity.

Comparative Acidity of Halogenated Phenol Isomers

The position of the halogen substituent (ortho, meta, or para) on the phenol ring has a significant impact on its acidity. The following sections provide a detailed comparison of the pKa values for the different halogenated phenol isomers.

General Trends in Acidity

Generally, halogenated phenols are more acidic than phenol itself, indicating that the electron-withdrawing inductive effect of the halogens is the primary factor influencing their acidity.

Positional Isomers: A Closer Look

Meta-Substituted Phenols: At the meta position, the resonance effect of the halogen is not operative on the phenoxide oxygen. Therefore, the acidity of meta-halophenols is primarily dictated by the inductive effect. As the inductive effect decreases down the group (F > Cl > Br > I), we observe a corresponding decrease in acidity (increase in pKa).

Para-Substituted Phenols: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect increases acidity, while the electron-donating resonance effect decreases it. Since the inductive effect is stronger, para-halophenols are more acidic than phenol. However, the opposing resonance effect makes them generally less acidic than their meta counterparts.

Ortho-Substituted Phenols: The "Ortho Effect" The acidity of ortho-halophenols is more complex due to the proximity of the halogen to the hydroxyl group. This can lead to:

  • A strong inductive effect due to the short distance.

  • A resonance effect similar to the para position.

  • Intramolecular hydrogen bonding between the hydroxyl proton and the halogen.[7][8][9]

The presence of intramolecular hydrogen bonding can stabilize the undissociated phenol, making it less acidic (increasing the pKa). The strength of this hydrogen bond is a subject of some debate in the literature, with some studies suggesting the order of strength to be Cl > Br > I > F.[7][8] This complex interplay of factors results in pKa values for ortho-isomers that do not always follow a simple trend.

Summary of pKa Values

The following table summarizes the experimental pKa values for various halogenated phenol isomers in water at 25°C.

SubstituentpKa (ortho)pKa (meta)pKa (para)
-H (Phenol)9.999.999.99
-F8.709.289.95
-Cl8.489.029.38
-Br8.429.039.34
-I8.519.049.30

Data compiled from various sources. Minor variations may exist between different literature values.

Analysis of the Data:

  • All halogenated phenols listed are more acidic than phenol.

  • For a given halogen, the meta isomer is generally more acidic than the para isomer, highlighting the counteracting resonance effect at the para position.

  • The ortho isomers are the most acidic for chloro-, bromo-, and iodophenols, suggesting a dominant inductive effect at this close proximity.

  • The trend in acidity for the ortho isomers (Br > Cl > I > F) is not straightforward and is influenced by the complex interplay of inductive effects and intramolecular hydrogen bonding.

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding and comparing the acidity of these compounds. Two common methods are spectrophotometry and potentiometric titration.

Spectrophotometric pKa Determination

This method relies on the difference in the UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.

Principle: The Beer-Lambert law is applied to a series of solutions with known pH values. By measuring the absorbance at a wavelength where the phenol and phenoxide have significantly different molar absorptivities, the ratio of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

  • Preparation of Analyte Solution: Prepare a stock solution of the halogenated phenol in a suitable solvent (e.g., a water-acetonitrile mixture for poorly soluble compounds).[10]

  • Spectrophotometric Measurements: a. For each buffer solution, add a small, constant volume of the analyte stock solution. b. Record the UV-Vis spectrum of each solution. c. Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms.

  • Data Analysis: a. Plot absorbance versus pH. b. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[11] Alternatively, a linear plot can be generated based on a rearranged Henderson-Hasselbalch equation.[12]

Potentiometric Titration

This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change.

Principle: A known concentration of the halogenated phenol is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The equivalence point is determined from the titration curve, and the pKa is the pH at the half-equivalence point.

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of the halogenated phenol and a standard solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: a. Place a known volume of the phenol solution in a beaker with a magnetic stirrer. b. Immerse a calibrated pH electrode in the solution.

  • Titration: a. Add the base titrant in small, known increments. b. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: a. Plot the pH versus the volume of titrant added. b. Determine the equivalence point (the point of steepest slope). c. The pKa is the pH at the volume of titrant that is half of the equivalence point volume.

Visualizing the Concepts

Electronic Effects on Phenoxide Ion Stability

The following diagram illustrates how electron-withdrawing groups (EWGs) like halogens stabilize the phenoxide ion, thereby increasing the acidity of the parent phenol.

G cluster_phenol Phenol Dissociation cluster_stabilization Phenoxide Stabilization Phenol Phenol Phenoxide Ion Phenoxide Ion Phenol->Phenoxide Ion Deprotonation H+ H+ EWG Electron-Withdrawing Group (e.g., Halogen) Stabilized Phenoxide Stabilized Phenoxide EWG->Stabilized Phenoxide Inductive Effect (-I) Resonance Effect (+R)

Caption: Stabilization of the phenoxide ion by an electron-withdrawing group.

Experimental Workflow for Spectrophotometric pKa Determination

This diagram outlines the key steps in determining the pKa of a halogenated phenol using spectrophotometry.

G start Start prep_buffers Prepare Buffer Solutions (various known pH) start->prep_buffers prep_analyte Prepare Analyte Stock Solution start->prep_analyte mix_solutions Mix Analyte with each Buffer prep_buffers->mix_solutions prep_analyte->mix_solutions measure_abs Measure UV-Vis Absorbance for each solution mix_solutions->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka end End determine_pka->end

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The acidity of halogenated phenol isomers is a nuanced topic governed by the delicate balance of inductive and resonance effects, as well as intramolecular interactions. This guide has provided a comprehensive overview of these principles and their application in explaining the observed acidity trends. A thorough understanding of these concepts is essential for researchers in medicinal chemistry and materials science, where the acidity of phenolic compounds can significantly impact their biological activity and material properties. The experimental protocols outlined herein provide a practical framework for the accurate determination of pKa values, a critical parameter in quantitative structure-activity relationship (QSAR) studies and drug design.

References

  • Vedantu. (2020). Phenol Acidity: Concepts, Resonance & Problem-Solving Guide. [Link]

  • Rowbotham, J. B., & Schaefer, T. (1974). Proton Magnetic Resonance Study of Intramolecular Hydrogen Bonding in Halophenols. Canadian Journal of Chemistry, 52(17), 3037-3041. [Link]

  • Afsar, H., & Yilmaz, M. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society, 49(6), 559-564. [Link]

  • Dietrich, S. W., Jorgensen, E. C., Kollman, P. A., & Rothenberg, S. (1976). A theoretical study of intramolecular hydrogen bonding in ortho-substituted phenols and thiophenols. Journal of the American Chemical Society, 98(26), 8310-8317. [Link]

  • SATHEE. (n.d.). Chemistry Phenol Acidity. [Link]

  • Ferreira, M. A., & da Silva, J. F. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5437. [Link]

  • Lin, K. C., & Josien, M. L. (1962). CONTRIBUTION CONCERNING THE PROBLEM OF THE INTRAMOLECULAR HYDROGEN BONDS IN ORTHO HALOPHENOLS. Canadian Journal of Chemistry, 40(12), 2291-2297. [Link]

  • Lin, K. C., & Josien, M. L. (1962). CONTRIBUTION CONCERNING THE PROBLEM OF THE INTRAMOLECULAR HYDROGEN BONDS IN ORTHO HALOPHENOLS. Canadian Journal of Chemistry, 40(12), 2291-2297. [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

  • Chemistry Steps. (2025). How Resonance Affects Acidity and Basicity. [Link]

  • Varese, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8721. [Link]

  • OpenOChem Learn. (n.d.). Acidity of Alcohols and Phenols. [Link]

  • Quora. (2020). Can you tell the order of acidic strength of para halogen substituted phenols?. [Link]

  • University of North Carolina. (n.d.). Chapter 24: Phenols. [Link]

  • Abraham, M. H., et al. (2015). Correction: Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 17(38), 25372-25372. [Link]

  • University of Massachusetts Lowell. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]

  • Raha, K., & Merz, K. M. (2005). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of the American Chemical Society, 127(30), 10686-10695. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. Journal of Chemical Education, 86(1), 101. [Link]

  • Chemistry Stack Exchange. (2014). Inductive vs resonance effects and the acidity of phenol. [Link]

  • Chuchani, G., & Frohlich, A. (1971). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of The Chemical Society B: Physical Organic, 1417-1421. [Link]

  • Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?. [Link]

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids are.... [Link]

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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the vast ocean of natural products, marine-derived compounds, particularly bromophenol derivatives, have emerged as a promising class of molecules with a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological performance of novel bromophenol derivatives, supported by experimental data and detailed protocols, to aid in the strategic screening and development of these potent compounds.

Introduction: The Therapeutic Potential of Bromophenol Derivatives

Bromophenols are a class of halogenated phenolic compounds predominantly found in marine algae. Their unique chemical structures, characterized by the presence of one or more bromine atoms on a phenol ring, contribute to their diverse pharmacological properties. These compounds have garnered significant attention in the scientific community for their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and enzyme-inhibitory agents.[1][2] The structural diversity within this class of molecules presents a fertile ground for the discovery of lead compounds with enhanced potency and selectivity.

This guide will navigate through the essential screening assays to evaluate the biological activities of novel bromophenol derivatives, providing a comparative analysis of their performance and the underlying mechanisms of action.

Comparative Analysis of Anticancer Activity

The anticancer potential of bromophenol derivatives is one of their most investigated biological activities. A variety of these compounds have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for preliminary anticancer activity screening, providing a quantitative measure of cell viability.[3] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparing the cytotoxic potential of different derivatives.

Below is a comparative table of IC50 values for several novel bromophenol derivatives against various human cancer cell lines.

Compound/DerivativeA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
BOS-102 -----[4]
Compound 7 6.3 ± 2.5-11 ± 3.2--[5]
Compound 8 3.5 ± 0.6-3.8 ± 0.5-10.8 ± 0.9 (SW620)[5]
Compound 11a --8.23.7-[6]
Compound 12f 4.5-2.27.17-[6]
Doxorubicin (Control) --8.287.67-[6]

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.

Mechanistic Insights: Unraveling the Anticancer Action

The anticancer activity of bromophenol derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration.

2.2.1. Induction of Apoptosis via ROS-Mediated Signaling Pathways

A common mechanism of action for many bromophenol derivatives is the generation of reactive oxygen species (ROS) within cancer cells.[7] This oxidative stress triggers a cascade of signaling events, primarily involving the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to apoptosis.[4][7]

apoptosis_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway Bromophenol Derivative Bromophenol Derivative ROS ROS Bromophenol Derivative->ROS PI3K PI3K ROS->PI3K - p38 p38 ROS->p38 + ERK ERK ROS->ERK + Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 + Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Bax Bax p38->Bax + ERK->Bax + Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl-2->Bax Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Bromophenol-induced apoptosis via ROS-mediated PI3K/Akt and MAPK signaling pathways.

2.2.2. Inhibition of Cancer Cell Migration

The wound healing assay is a straightforward and effective method to assess the impact of bromophenol derivatives on cancer cell migration, a critical process in metastasis.

Experimental Protocols

2.3.1. MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of novel bromophenol derivatives on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

2.3.2. Wound Healing Assay for Cell Migration

This protocol details the procedure for evaluating the anti-migratory effects of bromophenol derivatives.

  • Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the bromophenol derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.[8]

Comparative Analysis of Antimicrobial Activity

Bromophenol derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for comparing the efficacy of different bromophenol derivatives.

The following table presents a comparison of MIC values for various bromophenol derivatives against common microbial pathogens.

Compound/DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenone ---[9]
7-hydroxycoumarin (7-HC) 200800-[10]
Indole-3-carbinol (I3C) 400800-[10]
Ampicillin (Control) ---[9]
Fluconazole (Control) ----

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of bromophenol derivatives to inhibit biofilm formation is a significant advantage in combating persistent infections.[9][11]

biofilm_inhibition_workflow cluster_workflow Biofilm Inhibition Assay Workflow A Bacterial Culture Preparation B Inoculation into 96-well plate A->B C Addition of Bromophenol Derivatives B->C D Incubation (24-48h) C->D E Washing to remove planktonic cells D->E F Crystal Violet Staining E->F G Washing to remove excess stain F->G H Solubilization of stained biofilm G->H I Absorbance Measurement (OD595) H->I J Data Analysis (% Inhibition) I->J

Workflow for the bacterial biofilm inhibition assay.
Experimental Protocols

3.3.1. Agar Diffusion Method for Antimicrobial Susceptibility

This protocol provides a qualitative assessment of the antimicrobial activity of bromophenol derivatives.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the bromophenol derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

3.3.2. Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the ability of bromophenol derivatives to prevent biofilm formation.[12][13]

  • Inoculum Preparation: Prepare an overnight culture of the test bacterium in a suitable broth.

  • Plate Inoculation: Add the bacterial culture to the wells of a 96-well plate.

  • Compound Treatment: Add different concentrations of the bromophenol derivatives to the wells.

  • Incubation: Incubate the plate statically for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Staining: Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or ethanol to solubilize the stain from the biofilm.

  • Absorbance Measurement: Measure the absorbance at 595 nm.

Comparative Analysis of Antioxidant Activity

Bromophenol derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

In Vitro Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the radical scavenging capacity of compounds.[14][15][16]

The following table compares the antioxidant activity of bromophenol derivatives with standard antioxidants, expressed as IC50 values.

Compound/DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference
Compound 3.8 20.3-[17]
Gallic Acid (Standard) 1.03 ± 0.25-[14]
(+)-Catechin Hydrate (Standard) 3.12 ± 0.51-[14]
Trolox (Standard) -2.34[15]
BHT (Standard) ---

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.

Mechanism of Antioxidant Action: The Nrf2 Pathway

The antioxidant effects of some bromophenol derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

nrf2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromophenol Derivative Bromophenol Derivative Keap1 Keap1 Bromophenol Derivative->Keap1 inactivates Oxidative Stress (ROS) Oxidative Stress (ROS) Oxidative Stress (ROS)->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) activates transcription

Modulation of the Nrf2 signaling pathway by bromophenol derivatives.
Experimental Protocols

4.3.1. DPPH Radical Scavenging Assay

This protocol measures the ability of bromophenol derivatives to scavenge the DPPH radical.[2][20][21]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the bromophenol derivative to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

4.3.2. ABTS Radical Scavenging Assay

This protocol assesses the scavenging of the ABTS radical cation by bromophenol derivatives.

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours. Dilute the solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the bromophenol derivative at various concentrations to 190 µL of the ABTS radical solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Comparative Analysis of Enzyme Inhibition

Certain bromophenol derivatives exhibit potent inhibitory activity against specific enzymes, highlighting their potential in treating diseases like diabetes and neurodegenerative disorders.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a promising target for the treatment of type 2 diabetes and obesity.

The table below shows the IC50 values of bromophenol derivatives against PTP1B.

Compound/DerivativePTP1B IC50 (µM)Reference
Compound 4g 0.68[22]
Compound 10a 0.199[23]
Sanggenon C 13.38 ± 0.22[24]
Mulberrofuran G 17.17 ± 0.30[24]
Sodium Vanadate (Control) 2[21]

Note: The data presented is a compilation from multiple sources and experimental conditions may vary.

Experimental Protocol: PTP1B Inhibition Assay

This protocol outlines a method for screening bromophenol derivatives for their PTP1B inhibitory activity.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Enzyme and Substrate: Use recombinant human PTP1B and a suitable substrate like p-nitrophenyl phosphate (pNPP).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, PTP1B enzyme, and various concentrations of the bromophenol derivative. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPP substrate to start the reaction.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Toxicity and Efficacy

While in vitro assays provide valuable preliminary data, in vivo studies are crucial for assessing the toxicity and therapeutic efficacy of novel bromophenol derivatives in a whole-organism context.

Acute Toxicity Studies

Acute toxicity studies in animal models, such as mice or rats, are performed to determine the short-term adverse effects of a single high dose of a compound.[25][26] Key parameters to monitor include mortality, clinical signs of toxicity, body weight changes, and gross pathology.

In Vivo Efficacy Models

The therapeutic potential of bromophenol derivatives must be validated in relevant animal models of disease. For example, anticancer efficacy can be evaluated in tumor xenograft models in mice, where the compound's ability to inhibit tumor growth is assessed.[27]

Conclusion and Future Directions

Novel bromophenol derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. This guide has provided a comparative framework for screening their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities. The detailed protocols and mechanistic insights are intended to empower researchers to make informed decisions in the early stages of drug discovery and development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.[1]

  • In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Comprehensive In Vivo Efficacy and Safety Studies: To translate promising in vitro findings into potential clinical applications.

By systematically applying the screening strategies outlined in this guide, the scientific community can unlock the full therapeutic potential of novel bromophenol derivatives and pave the way for the development of next-generation drugs.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Available from: [Link]

  • A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. PMC. Available from: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. MDPI. Available from: [Link]

  • Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. PMC. Available from: [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Available from: [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available from: [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. Available from: [Link]

  • Bromophenols as Inhibitors of Protein Tyrosine Phosphatase 1B With Antidiabetic Properties. PubMed. Available from: [Link]

  • Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. PMC. Available from: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. Available from: [Link]

  • BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway. PMC. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]

  • Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos. ResearchGate. Available from: [Link]

  • A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. Available from: [Link]

  • An introduction to the wound healing assay using live-cell microscopy. PMC. Available from: [Link]

  • Microbial competition between Escherichia coli and Candida albicans reveals a soluble fungicidal factor. PMC. Available from: [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing. Available from: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available from: [Link]

  • Wound Healing and Migration Assays. ibidi. Available from: [Link]

  • Signaling Pathways of Apoptosis. Apoptosis is induced through either... ResearchGate. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available from: [Link]

  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... ResearchGate. Available from: [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Available from: [Link]

  • Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway. Frontiers. Available from: [Link]

  • Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors. PubMed. Available from: [Link]

  • Comparative MIC values expressed in mg/ml against bacteria and candida... ResearchGate. Available from: [Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. PMC. Available from: [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. Available from: [Link]

  • Inhibition of Apoptosis Signaling Pathway. Boster Bio. Available from: [Link]

  • Synthesis and Protein Tyrosine Phosphatase 1B-Inhibitory Activity of Chalcones. AJC. Available from: [Link]

  • In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. Available from: [Link]

  • The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. SciSpace. Available from: [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sophatar. Available from: [Link]

  • Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. MDPI. Available from: [Link]

  • Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution. PMC. Available from: [Link]

  • Toxicologic Profile and Anti-Nociceptive Effect of Two Semi-Synthetic Triterpene Derivatives from Combretum Leprosum in Mice. ScienceOpen. Available from: [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. MDPI. Available from: [Link]

  • Screening inhibitors of protein tyrosine phosphatase 1B from natural products. Lirias. Available from: [Link]

  • RECENT PERSPECTIVES OF CHALCONE BASED MOLECULES AS PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORS. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

  • Review Article Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. ScienceOpen. Available from: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO. Available from: [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. JOM. Available from: [Link]

  • Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available from: [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio. Available from: [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)

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Orthogonal Cross-Validation in Biotherapeutic Characterization: A Comparative Guide to SEC, AUC, and DLS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Blind Spot

In biopharmaceutical development, "single-method reliance" is a critical failure mode. A Size Exclusion Chromatography (SEC) chromatogram may show a pristine monomeric peak, yet the patient may develop an immune response due to sub-visible aggregates that the column filtered out.

This guide addresses the cross-validation of analytical results for protein aggregation, focusing on the triad of Size Exclusion Chromatography (SEC), Analytical Ultracentrifugation (AUC), and Dynamic Light Scattering (DLS). We will move beyond basic descriptions to explore the causality of data discrepancies and provide a logic-driven framework for resolving them.

Regulatory Grounding

The International Council for Harmonisation (ICH) Q6B Guidance explicitly distinguishes between specifications (routine release tests) and characterization (comprehensive structural analysis).[1] While SEC is often the release method, Q6B mandates that characterization must use orthogonal methods —techniques relying on different physical principles—to validate the primary assay [1].

Technical Deep Dive: The Physics of Discrepancy

To cross-validate data, one must understand why methods disagree. Discrepancies are rarely "errors"; they are usually accurate readouts of different physical properties.

FeatureSEC (Chromatography) AUC-SV (Sedimentation) DLS (Scattering)
Physical Principle Hydrodynamic Volume (

) via pore exclusion.
Mass (

) and Shape (

) via centrifugal force.
Brownian Motion (

) converted to

.
Separation Mechanism Differential partitioning (Stationary vs. Mobile phase).[2]Matrix-Free (First principles separation).None (Ensemble measurement).
Critical Weakness Column Interaction: Adsorption (loss of mass) or Filtering (loss of large aggregates).Throughput: Low (hours per sample). Complexity of analysis.Resolution: Cannot resolve oligomers (e.g., dimer vs. trimer) effectively.
Sensitivity Bias Linear UV response (Mass concentration).Linear interference/UV response.

Bias:
Intensity scales with radius to the 6th power.
The "Missing Mass" Phenomenon

Scenario: You analyze a stressed mAb sample.

  • SEC: Shows 99% Monomer, 1% Dimer.

  • AUC: Shows 95% Monomer, 2% Dimer, 3% High Molecular Weight (HMW) species.

Causality: The HMW species detected by AUC were likely filtered out by the SEC column frits or irreversibly adsorbed to the stationary phase. This is why relying solely on SEC is dangerous for immunogenicity risk assessment.

Comparative Data Analysis

The following table summarizes a typical cross-validation dataset for a mAb formulation stressed at 40°C for 2 weeks.

Table 1: Orthogonal Data Comparison (Stressed mAb Sample)

ParameterSEC-HPLCAUC-SVDLS (Batch)Interpretation
Monomer % 98.2%94.5%N/A (Polydisperse)SEC overestimates purity due to aggregate loss.
Dimer % 1.8%2.1%N/AComparable detection of small oligomers.
HMW Aggregates Not Detected 3.4% Detected (High PDI)CRITICAL DISCREPANCY. AUC reveals aggregates SEC missed.
Z-Average (nm) N/AN/A14.2 nmElevated size indicates presence of large species.
Mass Recovery 95%100%N/A5% mass loss on SEC column confirms adsorption.

Scientist's Note: If SEC mass recovery is <98%, the relative % of aggregates is mathematically invalid. Always calculate mass balance.

Experimental Protocols: The Cross-Validation Workflow

A. The Reference Method: Sedimentation Velocity AUC (SV-AUC)

AUC is the "Gold Standard" because it is matrix-free. It defines the "truth" against which SEC is judged.

Protocol:

  • Sample Prep: Dilute mAb to 0.5–1.0 mg/mL (OD280 ≈ 0.7–1.4) using the formulation buffer (to match solvent density/viscosity).

  • Cell Assembly: Use double-sector charcoal-filled Epon centerpieces with sapphire windows. Load 400 µL sample and 410 µL reference buffer.

  • Run Parameters:

    • Rotor Speed: 40,000–50,000 RPM.

    • Temperature: 20°C (Strictly controlled).

    • Detection: Interference optics (concentration independent) and UV (280nm).

  • Analysis: Use SEDFIT (continuous

    
     distribution model).
    
    • Grid Size: 500.

    • Confidence Level: F-ratio > 0.95.[3]

    • Meniscus: Float to optimize fit RMSD.

B. The Routine Method: SEC-HPLC Optimization

To validate SEC against AUC, you must minimize secondary interactions.

Protocol:

  • Column Selection: Sub-3 µm particle size, 300 Å pore size (e.g., Waters BEH200 or similar).

  • Mobile Phase (The Critical Variable):

    • Standard: 1x PBS (often insufficient).

    • Optimized: 50 mM Sodium Phosphate, 250 mM NaCl, pH 6.8 (High salt suppresses electrostatic adsorption).

    • Modifier: If "tailing" persists, add 5-10% Isopropanol or 200 mM Arginine (suppresses hydrophobic interaction).

  • Flow Rate: 0.3 mL/min (Low flow reduces shear and improves resolution of HMW species).

Visualizing the Logic

Diagram 1: The Orthogonal Workflow

This workflow illustrates how to integrate these techniques into a cohesive characterization strategy.

OrthogonalWorkflow Sample Purified mAb Sample DLS DLS (Screening) < 5 mins Sample->DLS SEC SEC-HPLC (Routine Release) Sample->SEC AUC SV-AUC (Gold Standard) Sample->AUC DLS->SEC Guide Range Compare Compare Aggregate % SEC->Compare AUC->Compare Valid Method Validated (SEC matches AUC) Compare->Valid Δ < 10% Investigate Discrepancy Investigation Compare->Investigate Δ > 10%

Caption: Workflow for integrating DLS screening with SEC/AUC quantitative comparison.

Diagram 2: Discrepancy Resolution Logic

When SEC and AUC disagree, use this decision tree to identify the root cause.

DecisionTree Start Discrepancy: SEC Aggregates < AUC Aggregates CheckMass Is SEC Total Area Recovery < 95%? Start->CheckMass CheckSize Are Aggregates > 50 nm (DLS)? CheckMass->CheckSize No Adsorption Root Cause: Column Adsorption CheckMass->Adsorption Yes Filtering Root Cause: Physical Filtering (Frits) CheckSize->Filtering Yes Dilution Root Cause: Dilution Effect (Kd) CheckSize->Dilution No FixAds Action: Increase Salt / Add Arginine Adsorption->FixAds FixFilt Action: Use Larger Pore Column / FFF Filtering->FixFilt FixDil Action: Inject Higher Mass Load Dilution->FixDil

Caption: Diagnostic logic for reconciling lower aggregate recovery in SEC compared to AUC.

References

  • ICH Harmonised Tripartite Guideline. (1999). Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation.[1][4] [Link]

  • Carpenter, J. F., et al. (2010). Overlooking Subvisible Particles in Therapeutic Protein Products: Gaps That May Compromise Product Quality. Journal of Pharmaceutical Sciences. [Link]

  • Gabrielson, J. P., & Arthur, K. K. (2011). Common Pitfalls in the Quantitation of Protein Aggregates by Size Exclusion Chromatography. BioProcess International. [Link]

  • Pekar, A., & Sukumar, M. (2007). Quantitation of Aggregates in Monoclonal Antibody Solutions Using Analytical Ultracentrifugation.[3][5] Analytical Biochemistry. [Link]

  • FDA. (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. U.S. Food and Drug Administration.[4] [Link]

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A Senior Application Scientist's Guide to Computational Studies on the Properties of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Phenols and the Predictive Power of Computation

Substituted phenols are a cornerstone of organic chemistry, with their structural motifs appearing in everything from life-saving pharmaceuticals and industrial antioxidants to natural products and environmental contaminants.[1][2][3] Their chemical behavior—acidity, antioxidant potential, and electronic character—is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[4] Understanding these structure-property relationships is paramount for designing novel molecules with tailored functions, be it for enhanced drug efficacy, improved material stability, or predicting toxicological profiles.[5]

While experimental characterization remains the gold standard, computational chemistry offers a powerful, predictive lens to explore this vast chemical space efficiently.[1][6] By leveraging quantum mechanical methods, we can dissect the subtle electronic effects of substituents, predict key physicochemical properties, and elucidate reaction mechanisms at the atomic level. This guide provides a comparative overview of established computational methodologies for studying substituted phenols, offering field-proven insights into the causality behind experimental choices and presenting validated protocols to empower your research.

Comparing the Computational Toolkit: A Guide to Method Selection

The choice of computational method is a critical decision, balancing the need for accuracy against available computational resources. For substituted phenols, the primary methods fall into three categories: Density Functional Theory (DFT), ab initio, and semi-empirical methods.[7][8]

  • Density Functional Theory (DFT): This is the workhorse for studying phenolic compounds.[8] DFT methods approximate the complex many-electron problem by calculating the electron density, offering an excellent compromise between accuracy and computational cost. Functionals like B3LYP, CAM-B3LYP, and M06-2X are frequently cited for their robust performance in predicting the properties of phenols.[1][9][10]

  • Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without empirical parameters.[11][12] While often more computationally demanding than DFT, they can provide highly accurate results and serve as a benchmark for other methods.[11][12] The CBS-QB3 method, for example, has been used to achieve very high accuracy in absolute pKa calculations.[13][14]

  • Semi-empirical Methods: Methods like AM1 and PM3 use parameters derived from experimental data to simplify calculations.[12] They are significantly faster than DFT or ab initio methods, making them suitable for high-throughput screening of large libraries of molecules, although with a corresponding trade-off in accuracy.[12]

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate computational method based on the research objective and desired accuracy.

G cluster_legend Legend Start Define Research Question (e.g., pKa, BDE, Screening) Accuracy Accuracy Requirement? Start->Accuracy HighAccuracy High Accuracy (e.g., <0.5 pKa unit error, <2 kcal/mol BDE error) Accuracy->HighAccuracy High ModerateAccuracy Moderate Accuracy (e.g., Qualitative Trends, Ranking Compounds) Accuracy->ModerateAccuracy Moderate/Screening ResourceType Computational Resources? AbInitio Ab Initio (MP2, CBS-QB3) or Hybrid DFT (CAM-B3LYP) + Large Basis Set + Solvation Model ResourceType->AbInitio Sufficient DFT DFT (B3LYP, M06-2X) + Medium Basis Set + Solvation Model ResourceType->DFT Limited HighAccuracy->ResourceType SemiEmpirical Semi-empirical (AM1, PM3) for large-scale screening ModerateAccuracy->SemiEmpirical Start_l Start Decision_l Decision Point Outcome_l Requirement Method_l Recommended Method

Caption: A decision-making workflow for selecting the appropriate computational method.

Part 1: Predicting Acidity (pKa)

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a phenol at a given pH, profoundly impacting its solubility, membrane permeability, and biological activity.[7] Computational methods provide a direct route to predicting pKa values, guiding the synthesis of compounds with desired acidity.

Comparison of Computational Approaches for pKa Prediction

Several strategies exist for calculating pKa, with the "direct approach" being one of the most common. This involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. High accuracy can be achieved, with mean absolute errors below 0.4 pKa units.[13][14]

Studies have shown that DFT methods, particularly with range-separated hybrid functionals like CAM-B3LYP , provide excellent results.[1][6] The choice of solvation model is also critical. While implicit continuum models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) are effective, the inclusion of a few explicit water molecules hydrogen-bonded to the phenolic hydroxyl group has been demonstrated to significantly improve accuracy, often eliminating the need for empirical corrections.[1][6]

Method/FunctionalBasis SetSolvation ModelKey FeatureMean Absolute Error (pKa units)Reference
CAM-B3LYP6-311G+dpSMD + 2 H₂OIncludes explicit water molecules~0.3 - 0.4[1][6]
CBS-QB3-CPCMHigh-level ab initio method< 0.4[13][14]
MP2 / HF6-31G*(Used for QSPR)Generates atomic charges for correlation(Model Dependent)[11][12]
B3LYP6-311G+dpCPCM/IEFPCMCommon general-purpose functional~0.5 - 1.0 (without corrections)[1]
Protocol: High-Accuracy pKa Calculation using a Hybrid Solvation Model

This protocol describes a validated method for calculating the pKa of a substituted phenol using DFT with a hybrid explicit/implicit solvation model.[1]

Software: Gaussian 16 or a similar quantum chemistry package.

Step 1: Geometry Optimization of Reactants and Products

  • Create three input files:

    • The neutral phenol with two explicit water molecules hydrogen-bonded to the -OH group.

    • The corresponding phenoxide anion with two explicit water molecules hydrogen-bonded to the O⁻.

    • A single proton (H⁺).

  • Perform a full geometry optimization and frequency calculation for each species. The causality here is to find the lowest energy conformation on the potential energy surface and to confirm it is a true minimum (no imaginary frequencies).[15]

    • Method: CAM-B3LYP/6-311G+dp

    • Solvation: SCRF=(SMD,Solvent=Water)

Step 2: Calculation of Gibbs Free Energies in Solution

  • From the output of the frequency calculations, extract the "Sum of electronic and thermal Free Energies" for the optimized phenol (G_phenol), phenoxide (G_phenoxide), and proton (G_proton).

Step 3: Calculation of ΔG°(aq)

  • Calculate the Gibbs free energy of the dissociation reaction in the aqueous phase using the following equation: ΔG°(aq) = G_phenoxide + G_proton - G_phenol

  • Note: The calculated Gibbs free energy of the solvated proton is highly dependent on the computational standard state. A reliable literature value for G(H⁺) in water, such as -269.0 kcal/mol, can be used for consistency in absolute pKa calculations.[16] However, for relative pKa values, this term cancels out.

Step 4: Conversion to pKa

  • Convert the calculated ΔG°(aq) from Hartrees to kcal/mol (1 Hartree = 627.509 kcal/mol).

  • Use the following thermodynamic relationship to calculate the pKa at 298.15 K (25 °C): pKa = ΔG°(aq) / (2.303 * R * T) where R = 1.987 cal/mol·K and T = 298.15 K. When ΔG°(aq) is in kcal/mol, this simplifies to: pKa = ΔG°(aq) / 1.364

This self-validating protocol, by incorporating explicit water molecules, directly models the crucial first solvation shell and has been shown to produce results in excellent agreement with experimental data across a wide range of substituted phenols.[1]

Part 2: Evaluating Antioxidant Activity

Phenolic compounds are potent antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize damaging free radicals.[17][18] Computational chemistry is instrumental in quantifying this activity by calculating thermodynamic parameters associated with the underlying antioxidant mechanisms.[8]

Key Mechanisms and Computational Descriptors

Three primary mechanisms describe the radical scavenging activity of phenols:[9][19]

  • Hydrogen Atom Transfer (HAT): A direct transfer of the phenolic hydrogen atom to a radical. The key descriptor is the Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a weaker O-H bond and greater antioxidant activity.[10][19][20]

  • Stepwise Electron Transfer-Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, followed by a proton transfer from the resulting radical cation. This pathway is described by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .

  • Sequential Proton Loss Electron Transfer (SPLET): The phenol first deprotonates to form a phenoxide anion, which then transfers an electron to the radical. This is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) .

The dominant mechanism can depend on the solvent and the specific radical involved.

G cluster_HAT HAT Mechanism cluster_SET_PT SET-PT Mechanism cluster_SPLET SPLET Mechanism ArOH ArOH (Phenol) ArO ArO• (Phenoxyl Radical) ArOH->ArO BDE ArOH_cat ArOH•+ (Radical Cation) ArOH->ArOH_cat IP ArO_anion ArO⁻ (Phenoxide Anion) ArOH->ArO_anion PA R R• (Radical) RH RH ArOH_cat->ArO PDE e e⁻ H_plus H⁺ ArO_anion->ArO ETE

Caption: The three primary mechanisms of antioxidant action by phenols.

Comparison of Computational Data for Antioxidant Activity

DFT calculations are the standard for predicting these thermodynamic parameters. The M06-2X functional, designed to handle non-covalent interactions well, and the widely-used B3LYP functional are both popular choices.[9][21]

The table below summarizes representative calculated BDE values (a key indicator of HAT activity) for phenol compared to experimental data.

CompoundMethod/Basis SetEnvironmentCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)Reference
PhenolB3LYP/6-31G(d,p)Gas Phase89.51~88-90[20]
PhenolM06-2X/6-311++G Gas Phase368.1 (kJ/mol) ≈ 88.0~88-90[9]
p-CresolB3LYP/6-311+G(2d,2p)//AM1Gas Phase-~86[8]
p-NitrophenolB3LYP/6-31GGas Phase87.0~87[22]

Note: Experimental values can vary slightly depending on the measurement technique.

Protocol: Calculating Bond Dissociation Enthalpy (BDE)

This protocol outlines the calculation of the O-H BDE for a substituted phenol via the HAT mechanism.

Software: Gaussian 16 or similar.

Step 1: Geometry Optimization and Frequency Calculation

  • Create input files for three species:

    • The neutral parent phenol molecule (ArOH).

    • The corresponding phenoxyl radical (ArO•), generated by removing the phenolic hydrogen.

    • A hydrogen atom (H•).

  • Perform a full geometry optimization and frequency calculation for each species. This is crucial for obtaining the correct thermal corrections to the enthalpy.

    • Method: M062X/6-311++G(d,p) or B3LYP/6-311++G(d,p)[9][21]

    • Solvation (optional): SCRF=(SMD,Solvent=Water) or another solvent of interest.

Step 2: Extracting Enthalpies

  • From the output of the frequency calculations, find and record the "Sum of electronic and thermal Enthalpies" for the phenol (H_ArOH), the phenoxyl radical (H_ArO•), and the hydrogen atom (H_H•).

Step 3: Calculating the BDE

  • Use the following formula to calculate the BDE: BDE = (H_ArO• + H_H•) - H_ArOH

  • Convert the final value from Hartrees to kcal/mol or kJ/mol as needed.

This protocol provides a direct, physically meaningful measure of the energy required to break the O-H bond, which is a primary determinant of antioxidant activity via the HAT mechanism.[21]

Part 3: Elucidating Electronic Properties

The electronic properties of substituted phenols, such as the energies of their frontier molecular orbitals (HOMO and LUMO), are key to understanding their reactivity, stability, and potential for engaging in electron transfer processes.[15][23]

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[15]

Protocol: Calculation of Frontier Molecular Orbitals

Software: Gaussian 16 or similar.

Step 1: Geometry Optimization

  • Perform a geometry optimization of the neutral phenol molecule. A frequency calculation is recommended to confirm a true energy minimum.[15]

    • Method: B3LYP/6-311G(d,p) is a common and reliable choice.[23]

    • Solvation: Can be performed in the gas phase or with a continuum solvent model like SMD or CPCM.

Step 2: Extracting Orbital Energies

  • After the optimization is complete, search the output file for "Alpha orbital energies".

  • The HOMO energy is the energy of the highest numbered occupied orbital. The LUMO energy is the energy of the lowest numbered unoccupied orbital (virtual orbital).

  • The HOMO-LUMO gap is simply E_LUMO - E_HOMO.

These values are invaluable for comparing the electronic effects of different substituents and for QSAR studies relating electronic structure to biological activity or toxicity.[5][24]

Conclusion

Computational chemistry provides an indispensable toolkit for the modern researcher investigating substituted phenols. As demonstrated, well-established DFT and ab initio methods can predict key properties like pKa and antioxidant activity with a high degree of accuracy that rivals experimental uncertainty. The protocols outlined in this guide represent validated, physically grounded approaches that minimize reliance on empirical fitting. By carefully selecting the appropriate method, functional, basis set, and solvation model, researchers can gain profound insights into structure-property relationships, accelerating the discovery and development of new molecules for pharmaceutical and materials science applications.

References

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Svorbova, M., & Stankovicova, V. (2011). Predicting pKa values of substituted phenols from atomic charges. Conference proceeding. [Link]

  • Svorbova, M., Stankovicova, V., & Breza, M. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1910-1922. [Link]

  • Klein, E., & Lukes, V. (2016). Antioxidant action of phenols: Revisiting theoretical calculations of their thermodynamics. Acta Chimica Slovaca, 9(1), 35-42. [Link]

  • Li, Y., & Liu, Y. (2021). Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. Journal of Physics: Conference Series, 1952, 022039. [Link]

  • Svorbova, M., Stankovicova, V., & Breza, M. (2011). Predicting pK a Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 51(8), 1910-1922. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Kilic, T., Dincer, A., & Ozyurek, M. (2022). A DFT study: ranking of antioxidant activity of various candidate molecules. UNEC Journal of Engineering and Applied Sciences, 2(1), 1-10. [Link]

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Safety Operating Guide

Disposal and Safety Protocol: 4-Bromo-5-isopropyl-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-Bromo-5-isopropyl-2-methylphenol (also known as 5-Bromocarvacrol). As a brominated phenol derivative, this compound requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals.

Core Principle: Hazard Identification and Risk Assessment

Understanding the specific hazards of 4-Bromo-5-isopropyl-2-methylphenol is fundamental to its safe management. This compound is a combustible solid and presents multiple health and environmental risks.[1] Its classification as a halogenated organic compound is the single most important factor dictating its disposal pathway.

Key Causality: The presence of bromine in the molecule fundamentally alters its disposal requirements compared to non-halogenated organics. Co-disposal with standard organic solvents is prohibited because incineration of mixed waste can lead to the formation of highly toxic brominated dioxins.[2] Therefore, strict segregation is not merely a regulatory step but a critical measure to prevent the generation of more hazardous substances.

Data Summary: Chemical and Hazard Properties

Property Information Source(s)
Chemical Name 4-Bromo-5-isopropyl-2-methylphenol [3][4]
Synonyms 4-bromo-5-isopropyl-2-methylbenzenol, 5-Bromocarvacrol [3]
CAS Number 121665-99-4 [3][4]
Molecular Formula C₁₀H₁₃BrO [1][4]
Physical Form Solid
Health Hazards Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. [5][6][7]
Environmental Hazard May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4). [1]

| Primary Disposal Class | Halogenated Organic Waste |[2] |

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling, ensure all necessary personal protective equipment (PPE) and engineering controls are in place. Phenolic compounds can be corrosive and may have anesthetic properties that mask initial skin contact, making rigorous protective measures essential.[8][9]

  • Engineering Controls: All handling of 4-Bromo-5-isopropyl-2-methylphenol, including weighing and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][10][11] This is the primary defense against inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles at all times.[8] If there is a significant risk of splashing, a full-face shield must be worn over the goggles.[11][12]

    • Hand Protection: Use chemically resistant gloves. For incidental contact, double-layered nitrile gloves are acceptable.[11] For direct handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves are required.[11][12] Contaminated gloves must be removed and disposed of immediately.[13]

    • Body Protection: A fully buttoned lab coat must be worn.[11] For procedures with a higher splash potential, supplement with a chemical-resistant apron.[12]

Step-by-Step Disposal Procedure

Disposal of this compound is a regulated process. Do not discharge any amount down the drain or into solid waste bins.[2][7][13]

Protocol Steps:

  • Waste Characterization: Immediately classify all waste containing 4-Bromo-5-isopropyl-2-methylphenol (including pure compound, contaminated consumables, and solutions) as Halogenated Organic Waste .[2]

  • Container Selection:

    • Select a robust, leak-proof container with a secure, tight-fitting lid that is chemically compatible with brominated organic compounds.[14][15]

    • The container must be clearly and accurately labeled.

  • Labeling:

    • Attach a hazardous waste label to the container before adding the first drop of waste.[14]

    • The label must read "HALOGENATED ORGANIC WASTE ".[2]

    • List all chemical constituents by their full name, including "4-Bromo-5-isopropyl-2-methylphenol" and any solvents used.

  • Waste Accumulation:

    • Carefully transfer waste into the designated container, ensuring the exterior of the container remains clean.

    • Keep the waste container sealed at all times, except when actively adding waste.[12][15][16]

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

    • The container should be placed within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[8][9][12]

    • Due to the combustible nature of many organic compounds, storing the container in a dedicated flammable materials cabinet is best practice.[2]

  • Final Disposal:

    • Once the container is full (no more than 90% capacity) or has reached your institution's storage time limit, arrange for pickup through your organization’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][15][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of waste containing 4-Bromo-5-isopropyl-2-methylphenol.

G start Waste Generated: 4-Bromo-5-isopropyl-2-methylphenol is_halogenated Is this a Halogenated Organic Compound? start->is_halogenated segregate Action: Segregate into dedicated 'Halogenated Organic Waste' Container is_halogenated->segregate  Yes error STOP. Incorrect Segregation. Do NOT mix with non-halogenated waste. Consult Safety Protocol. is_halogenated->error No   label_check Is the container properly labeled with all constituents and sealed? segregate->label_check store Action: Store in designated, ventilated secondary containment. label_check->store  Yes dispose Final Step: Arrange pickup by licensed hazardous waste service via EHS. store->dispose

Caption: Disposal workflow for 4-Bromo-5-isopropyl-2-methylphenol.

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills or exposures is crucial.

Spill Response:

  • Alert & Evacuate: Notify personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[9]

  • Control: Prevent the spread of dust or liquid. Remove all ignition sources.[7]

  • Cleanup:

    • Wear the full PPE detailed in Section 2.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[5][13][16]

    • For solutions, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[14][18]

    • Place all cleanup materials into a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][13]

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Material Safety Data Sheet - 2-Amino-5-bromo-phenol. Chemcia Scientific, LLC. [Link]

  • Standard Operating Procedure: Bromine. Washington State University. [Link]

  • Safety Data Sheet - 2-Bromo-4-methylphenol. Fisher Scientific. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Phenol Standard Operating Procedure. Texas Woman's University. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Phenol Standard Operating Procedure. UNC Charlotte. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • 4-Bromo-2-methyl-5-(propan-2-yl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Phenol. CDC Stacks. [Link]

  • 4-Bromo-2-isopropyl-5-methylphenol, 1 gram. HDH Pharma Inc. [Link]

  • Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.